molecular formula C10H10ClNO2 B1294358 N-(3-Chlorophenyl)-3-oxobutanamide CAS No. 2415-87-4

N-(3-Chlorophenyl)-3-oxobutanamide

Cat. No.: B1294358
CAS No.: 2415-87-4
M. Wt: 211.64 g/mol
InChI Key: MTPKMGABYQNMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-3-oxobutanamide (CAS 2415-87-4), also known as 3'-Chloroacetoacetanilide, is a high-purity β-keto amide compound of significant value in organic synthesis and pharmaceutical research. With the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol, this chemical serves as a versatile synthetic building block . Its primary research application lies in its role as a key precursor for the synthesis of diverse α-diazo amides, a class of compounds extensively exploited in metal-catalyzed carbenoid chemistry for the construction of complex molecular scaffolds . Furthermore, structural analogues based on the 3-oxobutanamide core have demonstrated promising biological activity as dual inhibitors of enzymes like urease and alpha-glucosidase, highlighting their potential in multi-target drug design for therapeutic applications . The compound is characterized by a boiling point of 397.0 ± 27.0 °C (predicted) and a melting point of 105-106 °C . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . Researchers should note the following safety information: The compound may cause skin irritation (H315) and eye irritation (H319) . Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKMGABYQNMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062395
Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-87-4
Record name N-(3-Chlorophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-3-oxobutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-3-oxobutanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-chloroacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-Chlorophenyl)-3-oxobutanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74YM3C2KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-(3-Chlorophenyl)-3-oxobutanamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl)-3-oxobutanamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical and physical properties, analytical characterization, synthesis, and safety protocols. The information is structured to offer not just data, but also the scientific context behind the methodologies, ensuring a deeper, more applicable understanding.

Molecular Identity and Structural Framework

This compound, also known as 3'-Chloroacetoacetanilide, is an organic compound featuring a central butanamide chain with a ketone group at the 3-position and a 3-chlorophenyl substituent on the amide nitrogen.[1][2] This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The compound's properties are summarized below. These data are critical for determining appropriate solvents, storage conditions, and analytical techniques.

PropertyValueReference(s)
CAS Number 2415-87-4[3][4]
Molecular Formula C₁₀H₁₀ClNO₂[4][5]
Molecular Weight 211.65 g/mol [4]
Physical Form Solid
Purity Typically ≥95%[3]
Melting Point 66-67 °C (for the similar p-chloro isomer)[6]
Solubility Very soluble in alcohol, ether, and benzene (for the similar p-chloro isomer)[6]
InChI 1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)[5]
InChIKey MTPKMGABYQNMMG-UHFFFAOYSA-N[5]
SMILES CC(=O)CC(=O)NC1=CC(=CC=C1)Cl[4][5]

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values provide information about the ion's shape in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.04729142.9
[M+Na]⁺234.02923150.9
[M-H]⁻210.03273146.7
[M+NH₄]⁺229.07383162.3
[M+K]⁺250.00317147.4
Data sourced from PubChemLite.[5]

Synthesis Pathway: Acetoacetylation of 3-Chloroaniline

The primary synthesis route for this compound involves the reaction of 3-chloroaniline with an acetoacetylating agent, typically an acetoacetic ester like ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the ester carbonyl, leading to the formation of the amide bond and the elimination of ethanol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 3-Chloroaniline Mixing Combine Reactants (Solvent Optional) Reactant1->Mixing Reactant2 Ethyl Acetoacetate Reactant2->Mixing Heating Heat Under Reflux (to drive reaction) Mixing->Heating Distillation Remove Ethanol Byproduct Heating->Distillation Cooling Cool Reaction Mixture Distillation->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Isolate Solid via Filtration Precipitation->Filtration Recrystallization Purify by Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Causality and Choices
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate. While the reaction can sometimes be performed neat, using a high-boiling, inert solvent like xylene can improve heat transfer and prevent solidification of the reactants.

  • Thermal Conditions : Heat the mixture to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the ester. This is a classic example of driving a reversible reaction to completion by removing a byproduct (ethanol) via distillation.[6]

  • Work-up : Upon completion (monitored by TLC or GC), the reaction mixture is cooled. The product, being a solid with limited solubility in non-polar solvents at room temperature, will often precipitate.

  • Purification : The crude solid is collected by vacuum filtration. Recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, is the definitive step to achieve high purity. This process relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold, while impurities remain in solution or are removed by hot filtration.

Analytical Characterization Methodologies

A multi-faceted analytical approach is essential for confirming the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. Expected characteristic absorption bands include:

    • N-H Stretch : A sharp peak around 3200-3300 cm⁻¹, characteristic of a secondary amide.[7]

    • C=O Stretch (Amide I) : A strong absorption near 1650-1680 cm⁻¹.

    • C=O Stretch (Ketone) : A strong absorption around 1715 cm⁻¹.

    • Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch : A band typically found in the 600-800 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.

    • ¹H NMR : Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~3.5 ppm), multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring, and a broad singlet for the amide N-H proton (can vary, often >8.5 ppm).[7][8]

    • ¹³C NMR : Key resonances would be observed for the methyl carbon (~30 ppm), methylene carbon (~50 ppm), the aromatic carbons (115-140 ppm), the amide carbonyl (~165 ppm), and the ketone carbonyl (~205 ppm).[7][9]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for similar aromatic amides and serves as a self-validating system for purity determination.[10][11]

  • System Preparation :

    • Column : C18 stationary phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size).[12] A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds.

    • Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).[10][11] The acid is crucial for protonating silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV-Vis detector set at a wavelength where the analyte shows strong absorbance (e.g., 220-340 nm).[11]

  • Sample and Standard Preparation :

    • Prepare a stock solution of the this compound reference standard and the sample to be analyzed at approximately 1 mg/mL in acetonitrile or methanol.

    • Filter samples through a 0.22 µm syringe filter before injection to remove particulates that could damage the column.[11]

  • Chromatographic Run :

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example, starting at 35% B and increasing to 90% B over 15 minutes. This gradient ensures that both polar impurities and the less polar main compound are eluted effectively.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • GHS Hazard Classification :

    • Pictogram : GHS07 (Exclamation Mark).

    • Signal Word : Warning.

    • Hazard Statements :

      • H302: Harmful if swallowed.

      • H312: Harmful in contact with skin.

      • H332: Harmful if inhaled.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[13]

    • Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat.[13]

    • Respiratory Protection : Handle in a well-ventilated fume hood. If dust formation is unavoidable, use a respirator with a particle filter.[14]

  • First-Aid Measures :

    • Inhalation : Move the person to fresh air.

    • Skin Contact : Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

Applications and Industrial Relevance

As an acetoacetanilide derivative, this compound is primarily used as a chemical intermediate. Its structural relative, p-Chloroacetoacetanilide, is noted as an intermediate for CI Solubilized Vat Yellow 8, indicating a likely application for this compound in the synthesis of organic pigments and dyes.[6] The reactive methylene group and the functionalized phenyl ring make it a valuable precursor for creating more complex molecules in the pharmaceutical and specialty chemical industries.

References

  • This compound (C10H10ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

  • p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587. (n.d.). PubChem. Retrieved from [Link]

  • N-(2-Chlorophenyl)-3-oxobutanamide | SIELC. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Retrieved from [Link]

  • Isopropyl-n-(3-chlorophenyl)carbamate: Carcinogenic Potency Database. (n.d.). TOXNET. Retrieved from [Link]

  • 3-oxo-butyramide; acetoacetic acid-(3-chloro-anilide); N-(3-chlorophenyl)acetoacetamide. (n.d.). LookChem. Retrieved from [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. (2006). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2008). ResearchGate. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]

  • Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. Retrieved from [Link]

Sources

N-(3-Chlorophenyl)-3-oxobutanamide CAS number 2415-87-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Chlorophenyl)-3-oxobutanamide (CAS 2415-87-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a member of the acetoacetanilide class of organic compounds, represents a versatile chemical scaffold with significant, albeit largely untapped, potential in medicinal chemistry and materials science. Acetoacetanilide derivatives have historically served as crucial intermediates in the synthesis of pigments and dyes, but contemporary research has illuminated their promise as foundational structures for novel therapeutic agents.[1][2] This guide offers a comprehensive technical overview of this compound, consolidating its physicochemical properties, a detailed synthesis protocol, an exploration of its potential biological activities based on analogous structures, and robust analytical methodologies for its characterization and quality control.

Physicochemical and Structural Characterization

This compound is a solid at room temperature, characterized by a molecular structure that combines a chlorinated aromatic ring with a reactive β-ketoamide functional group.[3] This unique combination of features dictates its chemical reactivity and potential for biological interactions.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and the design of experimental protocols.

PropertyValueSource(s)
CAS Number 2415-87-4[3][4]
Molecular Formula C₁₀H₁₀ClNO₂[4][5]
Molecular Weight 211.65 g/mol [4]
Physical Form Solid[3]
Purity (Typical) ≥95%[3][6]
InChI Key MTPKMGABYQNMMG-UHFFFAOYSA-N[3][5]
Predicted XlogP 2.6[5]
Structural Analysis and Spectral Data

The structure of this compound features an active methylene group flanked by two carbonyl groups, which imparts a degree of acidity and allows for keto-enol tautomerism. This characteristic is central to its utility as a synthetic intermediate. While specific, published spectral data for this exact compound is not widely available, its features can be reliably predicted based on its structure and data from analogous compounds like N-(3-chlorophenyl)acetamide.[7]

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (CH₃), a singlet for the active methylene protons (CH₂), and a series of multiplets in the aromatic region corresponding to the protons on the 3-chlorophenyl ring. The amide proton (NH) would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (amide and ketone), the methyl carbon, the methylene carbon, and the six distinct carbons of the aromatic ring.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amide, C=O stretching for both the amide and ketone groups (which may appear as a broad or two distinct peaks), and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 211/213, reflecting the isotopic distribution of chlorine (³⁵Cl/³⁷Cl). Fragmentation would likely involve cleavage of the amide bond and loss of the acetyl group. Predicted collision cross-section data for various adducts are available.[5]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a direct condensation reaction between 3-chloroaniline and a β-keto ester, most commonly ethyl acetoacetate. This method is a standard and efficient route for forming N-aryl-β-ketoamides.[8]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials reactant1 3-Chloroaniline reaction Acetoacetylation (Condensation Reaction) reactant1->reaction reactant2 Ethyl Acetoacetate reactant2->reaction catalyst High-Boiling Solvent (e.g., Toluene or Xylene) Heat (Reflux) catalyst->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup Ethanol byproduct removed purification Purification (Recrystallization from Ethanol) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Toluene or Xylene (as solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloroaniline (1.0 equivalent) and toluene (approximately 3-4 mL per gram of aniline).

  • Addition of Reagent: Begin stirring the mixture and add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) using a heating mantle. The use of a high-boiling solvent is crucial as it provides the necessary activation energy for the condensation and facilitates the removal of the ethanol byproduct, driving the reaction to completion.

  • Monitoring: Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 3-chloroaniline starting material.

  • Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30-60 minutes to induce crystallization of the product.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold toluene or petroleum ether to remove any residual unreacted starting materials.

  • Purification: For higher purity, the crude product should be recrystallized from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are limited in publicly accessible literature, the broader class of acetoacetanilide derivatives has been the subject of significant investigation, revealing promising antitumor and antimicrobial activities.[1][9] The structural motifs present in the target compound suggest it is a candidate for similar biological functions.

Potential Antitumor Activity

Numerous studies have demonstrated that derivatives of acetoacetanilide can be used to synthesize novel heterocyclic compounds, such as thiophenes and pyridines, which exhibit significant cytotoxic effects against various human cancer cell lines.[1][2][10] Research has shown that some of these derivatives have higher inhibitory effects than the standard chemotherapeutic agent doxorubicin against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.[1] The proposed mechanisms often involve the inhibition of key cellular processes required for cancer progression.[8]

Hypothetical Mechanism of Action: A plausible mechanism for antitumor activity could involve the inhibition of critical signaling pathways that regulate cell growth and survival, such as protein kinase pathways. The compound could act as a competitive inhibitor at the ATP-binding site of a kinase, preventing phosphorylation and downstream signaling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound N-(3-Chlorophenyl) -3-oxobutanamide Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Potential Antimicrobial Activity

Acetanilide derivatives have also been explored for their antimicrobial properties.[9][11] Studies have shown that certain synthesized derivatives exhibit significant zones of inhibition against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, in some cases exceeding the efficacy of standard antibiotics like streptomycin.[11][12] The presence of a halogen, such as the chlorine atom in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency.[13]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in research and development settings. High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique for the analysis of such compounds.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Solid Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., at 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peak Area & Quantify Purity/Concentration Chromatogram->Analyze

Caption: General workflow for the HPLC analysis of this compound.

Detailed Protocol for Reverse-Phase HPLC Analysis

This protocol provides a starting point for developing a validated HPLC method for purity assessment.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to create working standards for calibration.

  • Sample Preparation: Prepare a sample solution of the synthesized material at a similar concentration (e.g., 1 mg/mL) using the mobile phase as the diluent.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions onto the column and record the chromatograms.

  • Data Interpretation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the compound can be confirmed by comparing its retention time to that of the reference standard.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[3]

  • GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

  • Signal Word: Warning.[3]

  • Pictogram: GHS07 (Exclamation mark).[3]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.[4]

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in drug discovery. While its specific biological profile remains to be fully elucidated, the established antitumor and antimicrobial activities of its structural analogues make it a compelling candidate for further investigation. Future research should focus on the synthesis of a library of related derivatives, systematic screening against various cancer cell lines and microbial strains, and elucidation of their specific mechanisms of action. Such efforts could unlock the therapeutic potential of this versatile chemical scaffold.

References

  • A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal. Available at: [Link]

  • Bhupathi, G. M., et al. (2018). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. Available at: [Link]

  • An‌ti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. Available at: [Link]

  • Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. ResearchGate. Available at: [Link]

  • Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. Science.gov. Available at: [Link]

  • Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Scirp.org. Available at: [Link]

  • Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. Available at: [Link]

  • Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives... Research Journal of Pharmacy and Technology. Available at: [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. Available at: [Link]

  • PubChemLite. This compound (C10H10ClNO2). Available at: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • III Analytical Methods. Japan Ministry of the Environment. Available at: [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... PMC - PubMed Central. Available at: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

  • SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Available at: [Link]

  • HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents... PubMed. Available at: [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. MDPI. Available at: [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry... ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. EPA. Available at: [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents... KGROUP. Available at: [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]

Sources

synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

Introduction

This compound, a member of the acetoacetanilide class of compounds, is a vital chemical intermediate with significant applications in the manufacturing of pigments, dyes, pesticides, and pharmaceuticals. Its chemical structure, featuring an active methylene group and an amide linkage to a substituted phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic systems and other complex organic molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core synthetic routes, experimental protocols, and process optimization strategies for this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is fundamental for its safe handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2415-87-4[3][4][5][6]
Molecular Formula C₁₀H₁₀ClNO₂[4][7]
Molecular Weight 211.65 g/mol [3][5][8]
Appearance Solid[3][5]
Purity Typically ≥95%[3][6][9]
InChI Key MTPKMGABYQNMMG-UHFFFAOYSA-N[3][5][9]
Storage Sealed in dry, room temperature conditions[4]

Table 2: GHS Safety and Hazard Information

CategoryInformationReference
Pictogram GHS07 (Exclamation mark)[5]
Signal Word Warning[3][5][9]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.[3][5][9]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][10][11]

Core Synthesis Routes

The is most effectively achieved via two primary pathways: the condensation of 3-chloroaniline with ethyl acetoacetate or the acylation of 3-chloroaniline with diketene.[12][13] The selection between these routes often depends on reagent availability, cost, and desired reaction scale.

Route 1: Condensation of 3-Chloroaniline with Ethyl Acetoacetate

This established method involves the nucleophilic attack of the amine group of 3-chloroaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct, shifting the reaction equilibrium forward in accordance with Le Châtelier's principle.[13]

Mechanism for condensation of 3-chloroaniline with ethyl acetoacetate.

This protocol is adapted from established procedures for the synthesis of analogous acetoacetanilides.[12][13][14]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroaniline (12.76 g, 0.1 mol) and ethyl acetoacetate (14.31 g, 0.11 mol, 1.1 eq).

  • Heating: Heat the reaction mixture in an oil bath to 130-140°C. Maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • Reaction Completion: Continue heating for 2-4 hours or until TLC analysis indicates the consumption of the 3-chloroaniline starting material. During the reaction, ethanol is liberated and can be observed condensing.

  • Work-up: Allow the reaction mixture to cool to approximately 60-70°C. Pour the warm mixture into a beaker containing 100 mL of a 1:1 solution of ethanol and water while stirring.

  • Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath for at least 1 hour to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold 50% aqueous ethanol. The crude product can be further purified by recrystallization from hot 50% aqueous ethanol to yield this compound as a solid.

Route 2: Acylation of 3-Chloroaniline with Diketene

This alternative route utilizes the highly reactive β-lactone, diketene, as the acetoacetylating agent. The reaction proceeds via the nucleophilic attack of the aniline on the carbonyl carbon of the diketene, leading to the opening of the strained four-membered ring. This method is often faster and can be performed at lower temperatures than the condensation with ethyl acetoacetate.

Acylation of 3-chloroaniline with diketene.

This protocol is adapted from the Organic Syntheses procedure for acetoacetanilide using diketene.[12]

  • Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of 3-chloroaniline (12.76 g, 0.1 mol) in 100 mL of dry benzene.

  • Reagent Addition: Start stirring and add a solution of diketene (8.41 g, 0.1 mol) in 50 mL of dry benzene dropwise over a period of 30 minutes. Caution: Diketene is a toxic and reactive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heating: After the addition is complete, heat the reaction mixture to reflux using a steam bath for 1 hour.

  • Solvent Removal: Remove the majority of the benzene by distillation. Remove the remaining solvent under reduced pressure.

  • Purification: Dissolve the solid residue in hot 50% aqueous ethanol. Allow the solution to cool to room temperature and then to 0°C in an ice bath to crystallize the product.

  • Isolation: Collect the crystals by vacuum filtration. A second crop of crystals can be obtained by adding water to the mother liquor and cooling again. The combined product can be recrystallized if necessary.

Process Optimization, Purification, and Troubleshooting

Achieving high yield and purity requires careful control of reaction parameters and effective purification strategies.

Workflow Start Starting Materials (3-Chloroaniline + Acetoacetylating Agent) Reaction Synthesis Reaction (Condensation or Acylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Initial Work-up (Cooling, Precipitation) Monitoring->Workup Complete Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization (e.g., Aqueous Ethanol) Purification->Recrystallization Standard Purity Chromatography Column Chromatography (For high purity) Purification->Chromatography High Purity FinalProduct Pure this compound Recrystallization->FinalProduct Chromatography->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis

General workflow for synthesis, purification, and analysis.
Troubleshooting Common Issues
  • Low Yield: This can result from incomplete reactions or losses during work-up. Ensure the reaction is monitored to completion via TLC.[15] In Route 1, ensure the temperature is high enough to effectively remove ethanol. For both routes, optimizing the stoichiometry of reagents may improve yield.[16]

  • Impure Product: The primary impurities are typically unreacted starting materials.[15] Effective purification is crucial.

    • Recrystallization: This is the most common and efficient method for purifying the product. A solvent system like aqueous ethanol is often effective, as the product's solubility is significantly higher in the hot solvent than in the cold.[12][15]

    • Column Chromatography: For obtaining very high purity material, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of petroleum ether and ethyl acetate is a good starting point for method development.[14][15]

Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (in the 7-8 ppm region), the amide proton (a broad singlet), the active methylene protons, and the methyl protons of the acetyl group (around 2.2 ppm).

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1720 cm⁻¹).

  • Mass Spectrometry: This will confirm the molecular weight of the compound (211.65 g/mol ).

  • Melting Point: A sharp melting point range for the purified product is a strong indicator of high purity.

Conclusion

The can be reliably achieved through two primary methods: the thermal condensation of 3-chloroaniline with ethyl acetoacetate and the acylation using diketene. While the condensation method is straightforward, the diketene route offers the advantage of milder conditions and potentially faster reaction times. Both methods require careful execution and effective purification, typically via recrystallization, to yield a high-purity product. This guide provides the necessary procedural details and theoretical background to empower researchers in the successful synthesis and application of this valuable chemical intermediate.

References

  • Thieme. Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. [Link]

  • Organic Syntheses. acetoacetanilide. [Link]

  • National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • PubChemLite. This compound (C10H10ClNO2). [Link]

  • ChemUniverse. This compound [P92097]. [Link]

  • ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF. [Link]

  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493. [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

  • PubChem. 3-Chloroaniline | C6H6ClN | CID 7932. [Link]

  • National Center for Biotechnology Information. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • IIT Kanpur. Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. [Link]

  • Semantic Scholar. Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • ResearchGate. (PDF) Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. [Link]

Sources

A Technical Guide to the Molecular Weight and Characterization of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)-3-oxobutanamide, focusing on the determination of its molecular weight and complete structural characterization. While the theoretical molecular weight is a foundational parameter, its empirical validation is critical for confirming substance identity and purity in research and development settings. This document details the essential physicochemical properties, synthesis, and, most importantly, the analytical methodologies required for unambiguous characterization. It offers field-proven, step-by-step protocols for techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, explaining the causality behind experimental choices. This guide is intended to serve as a practical resource for scientists engaged in chemical synthesis, quality control, and drug discovery.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various dyes, pigments, and potential pharmaceutical agents. Accurate characterization of this molecule is the bedrock of any subsequent research or development effort. The molecular weight is the most fundamental of these characteristics, providing the first piece of evidence for a successful synthesis. However, relying on theoretical calculations alone is insufficient for rigorous scientific validation. Empirical determination, coupled with spectroscopic analysis, is necessary to confirm not only the molecular weight but also the precise atomic arrangement and purity of the compound.

This guide moves beyond a simple statement of the molecular weight to detail the multifaceted process of its confirmation. We will explore the primary analytical techniques that, when used in concert, provide a self-validating system for structural elucidation, ensuring the trustworthiness of experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties provides essential context for handling and analysis. The theoretical molecular weight is calculated from its chemical formula, C10H10ClNO2.

PropertyValueSource(s)
Molecular Weight 211.65 g/mol [1][2]
Monoisotopic Mass 211.04001 Da[3]
Chemical Formula C10H10ClNO2[1][2]
CAS Number 2415-87-4[2][4]
Appearance Solid
Purity (Typical) ≥95%[4]

Synthesis Overview

This compound is typically synthesized via the acetoacetylation of 3-chloroaniline. This reaction involves treating 3-chloroaniline with an acetoacetylating agent like diketene or ethyl acetoacetate. The resulting crude product is then purified, commonly through recrystallization, to yield the final compound. Verifying the success of this synthesis is the primary objective of the analytical methods described below.

Core Analytical Workflow for Molecular Characterization

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Secondary & Confirmatory Analysis cluster_3 Validation Syn Synthesized Product (Crude this compound) MS Mass Spectrometry (MS) Determine Mass-to-Charge Ratio Syn->MS NMR NMR Spectroscopy Map C-H Framework Syn->NMR IR IR Spectroscopy Identify Functional Groups MS->IR NMR->IR HPLC HPLC / UPLC Assess Purity IR->HPLC Conclusion Structure & Purity Confirmed HPLC->Conclusion G cluster_0 Mass Spectrum of this compound Parent_Ion [C10H10ClNO2 + H]⁺ M_plus m/z ≈ 212.05 (with ³⁵Cl) Relative Intensity: ~100% M_plus_2 m/z ≈ 214.05 (with ³⁷Cl) Relative Intensity: ~33% Fragment_1 Fragment Ions (e.g., loss of acetyl group) Parent_Ion->Fragment_1 Fragmentation

Caption: Expected isotopic pattern for the [M+H]⁺ ion in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Blueprint

While MS confirms the molecular weight, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. [5][6]Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds as it dissolves the sample well and its residual solvent peak does not typically interfere with key signals. [7]Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. [8] * Expected Signals: Look for signals corresponding to the aromatic protons (multiplet, ~7-8 ppm), the amide proton (broad singlet), the methylene (-CH₂-) protons (singlet, ~3.5 ppm), and the methyl (-CH₃) protons (singlet, ~2.3 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR (e.g., 512 or 1024) due to the lower natural abundance of ¹³C. [8] * Expected Signals: Identify signals for the two carbonyl carbons (>160 ppm), the aromatic carbons (~110-140 ppm), the methylene carbon (~50 ppm), and the methyl carbon (~30 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assemble the molecular structure. Compare the observed spectra with predicted spectra or literature data to confirm the identity. [9][10]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [12][13]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12][13]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place. [13]

Conclusion

The determination of the molecular weight of this compound is a foundational but critical step in its scientific application. This technical guide has demonstrated that a robust characterization relies on a synergistic approach, primarily using mass spectrometry for definitive mass determination and NMR spectroscopy for structural elucidation. The distinct isotopic signature from the chlorine atom provides an invaluable internal validation point in mass spectrometry. By following these self-validating protocols, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their materials, thereby upholding the integrity of their subsequent research and development activities.

References

  • What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Byjus. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • Determination of Molecular Weight. University of Southern Mississippi. [Link]

  • Chemical Properties of Benzene, 1-methyl-4-nitro- (CAS 99-99-0). Cheméo. [Link]

  • p-Nitro toluene, 98%. Otto Chemie Pvt. Ltd.. [Link]

  • 4-NITROTOLUENE. Loba Chemie. [Link]

  • This compound (C10H10ClNO2). PubChemLite. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.. [Link]

  • N-(4-CHLOROPHENYL)-3-OXOBUTANAMIDE | CAS 101-92-8. Matrix Fine Chemicals. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Butanamide, N-(3-chlorophenyl)-3-oxo-. SIELC Technologies. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. [Link]

  • Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-(3-Chlorophenyl)-3-oxobutanamide and its Structural Analogues: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)-3-oxobutanamide and its structural analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, and biological evaluation of these molecules. The content herein is curated to foster a deeper understanding of their structure-activity relationships and to provide practical, field-proven methodologies for their study.

Introduction: The Versatile N-Aryl-β-ketoamide Scaffold

N-aryl-β-ketoamides, such as this compound, represent a privileged scaffold in organic and medicinal chemistry. The core structure, characterized by an aromatic ring linked to a β-ketoamide moiety, offers a unique combination of hydrogen bonding capabilities, lipophilicity, and synthetic accessibility. This versatility has led to the exploration of these compounds in various applications, from precursors in pigment synthesis to promising candidates in drug discovery.[1] The inherent reactivity of the β-ketoamide group allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse heterocyclic systems.[2]

The biological significance of this scaffold is particularly noteworthy, with numerous derivatives exhibiting a broad spectrum of activities, including antibacterial and anticancer properties.[3] The nature and position of substituents on the N-aryl ring, as well as modifications to the butanamide chain, have been shown to profoundly influence the biological potency and selectivity of these compounds.[3] This guide will delve into the synthetic strategies for accessing this compound and its analogues, the analytical techniques for their characterization, and a detailed examination of their promising biological activities.

Synthetic Strategies: Accessing the N-Aryl-β-ketoamide Core

The synthesis of this compound and its analogues primarily relies on the formation of the amide bond between a substituted aniline and a β-ketoester or its equivalent. Two principal methods have proven to be effective and are detailed below.

Acetoacetylation using Diketene

A common and efficient method for the synthesis of acetoacetanilides involves the reaction of an aniline with diketene. This reaction is typically straightforward and provides good yields of the desired product.

Experimental Protocol: General Procedure for Acetoacetylation of Substituted Anilines with Diketene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add diketene (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration and wash with cold solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-aryl-3-oxobutanamide.

Diagram of Synthetic Workflow

SynthesisWorkflow SubstitutedAniline Substituted Aniline Reaction Acetoacetylation (0-10 °C) SubstitutedAniline->Reaction Diketene Diketene Diketene->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct N-Aryl-3-oxobutanamide Purification->FinalProduct

Caption: General workflow for the synthesis of N-aryl-3-oxobutanamides via diketene.

Condensation of Anilines with β-Ketoesters

An alternative and widely used method involves the direct condensation of a substituted aniline with a β-ketoester, such as ethyl acetoacetate. This reaction is typically carried out at elevated temperatures, often with catalytic amounts of acid or a dehydrating agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a high-boiling solvent such as xylene or toluene.

  • Catalyst Addition (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[1]

Structural Analogues of this compound

The versatility of the N-aryl-β-ketoamide scaffold allows for the synthesis of a wide array of structural analogues. Modifications can be introduced at several positions to probe structure-activity relationships and optimize biological activity.

Key Areas for Structural Modification:

  • Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring can significantly impact the electronic and steric properties of the molecule.

  • Modification of the Butanamide Chain: Alterations to the 3-oxobutanamide moiety, such as substitution at the C2 or C4 positions, can influence the compound's reactivity and interaction with biological targets.

Table 1: Examples of this compound Structural Analogues

Compound NameStructureKey Modifications
N-(3-Chloro-2-methylphenyl)-3-oxobutanamideIntroduction of a methyl group at the C2 position of the phenyl ring.[4][5][6]
N-(3-Chloro-4-fluorophenyl)-3-oxobutanamideAddition of a fluorine atom at the C4 position of the phenyl ring.[7]
N-(2,4-Dichlorophenyl)-3-oxobutanamideIntroduction of a second chlorine atom at the C4 position of the phenyl ring.[8][9]

Physicochemical and Spectroscopic Characterization

The unambiguous structural elucidation of this compound and its analogues is crucial for understanding their properties and biological activities. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.[5][10]

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. Key signals include the aromatic protons on the phenyl ring (typically in the range of 7-8 ppm), the methylene protons of the butanamide chain (around 3.5 ppm), the methyl protons (around 2.3 ppm), and the amide N-H proton (a broad singlet, typically > 8 ppm).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Characteristic signals include the two carbonyl carbons (amide and ketone, typically in the range of 165-205 ppm), the aromatic carbons, and the carbons of the butanamide chain.

It is important to note the potential for keto-enol tautomerism in β-dicarbonyl compounds, which can lead to the appearance of two sets of signals in the NMR spectra. The ratio of the tautomers is influenced by the solvent, temperature, and concentration.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electron Ionization (EI) is a common technique used for these molecules. The molecular ion peak (M+) will correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the precise conformation of the molecule and its packing in the crystal lattice.

Diagram of Characterization Workflow

CharacterizationWorkflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography (for suitable crystals) Synthesis->Xray Structure Structural Elucidation NMR->Structure MS->Structure Xray->Structure

Caption: Workflow for the structural characterization of N-aryl-3-oxobutanamides.

Biological Activities and Potential Applications

N-aryl-3-oxobutanamide derivatives have garnered significant interest due to their diverse biological activities, particularly as antibacterial and anticancer agents.

Antibacterial Activity

Several studies have demonstrated the potential of N-aryl-3-oxobutanamides as antibacterial agents, especially against Gram-positive bacteria.[13] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.[14][15] Structure-activity relationship studies have shown that the nature and position of substituents on the aryl ring are critical for antibacterial potency.[3]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15][16][17][18][19]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[16][17][18][19]

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also shown promising anticancer activity against various cancer cell lines.[20][21][22][23] The cytotoxic effects are often evaluated using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[13][24][25][26][27]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][24][25][26][27]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some small molecule inhibitors with structural similarities to N-aryl-amides may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2][14][24][25][26][28] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

PI3K_Akt_mTOR cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor N-Aryl-3-oxobutanamide Analogue Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway by N-aryl-3-oxobutanamide analogues.

Conclusion and Future Perspectives

This compound and its structural analogues represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modification make them an attractive area for further research. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies and characterization techniques to their biological evaluation and potential mechanisms of action.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogues to further elucidate the structure-activity relationships for both antibacterial and anticancer activities. More in-depth mechanistic studies are also warranted to identify the specific molecular targets of these compounds and to validate their proposed mechanisms of action. The insights gained from such studies will be invaluable for the rational design and development of more potent and selective drug candidates based on the N-aryl-β-ketoamide scaffold.

References

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor. (2011). Journal of Medicinal Chemistry, 54(17), 6084-6095.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2021). An‌ti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells.
  • PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wright, G. E., & Brown, N. C. (1990). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy, 34(3), 447-452.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Linfield, W. M., Micich, T. J., Montville, T. J., Simon, J. R., Murray, E. B., & Bistline, R. G., Jr. (1983). Antibacterially active substituted anilides of carboxylic and sulfonic acids. Journal of Medicinal Chemistry, 26(12), 1741–1746.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Mohareb, R. M., Sherif, S. M., Wardakhan, W. W., & Abouzied, A. S. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal, 1, 1-16.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 21(9), 2377-2388.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • PI3K-AKT Signaling Pathway. (n.d.).
  • MIC (Broth Microdilution) Testing. (2020, July 27). [Video]. YouTube. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). Arabian Journal of Chemistry.
  • N-(3-chloro-2-methylphenyl)-3-oxobutanamide (C11H12ClNO2). (n.d.). PubChemLite.
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011).
  • Guillon, J., Grellier, P., Labaëd, A., Sonnet, P., Léger, J. M., Dallemagne, P., & Rault, S. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300–1309.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Yoo, K. H. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect, 7(20), e202201138.
  • Tian, G., & Long, S. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide.
  • N-(3-chloro-2-methylphenyl)-3-oxobutanamide. (n.d.). Santa Cruz Biotechnology.
  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv
  • Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., Rasheed, S., Al-Salahi, R., & Al-Obaid, A. M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258.
  • Hamzaçebi, M. Ç., Rollas, S., Küçükgüzel, Ş. G., & Koçyiğit-Kaymakçıoğlu, B. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194.
  • challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide. (n.d.). BenchChem.
  • N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. (2018). SIELC Technologies.
  • An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. (n.d.). BenchChem.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). SN Applied Sciences, 5(6), 166.
  • N-[(2,4-dichlorophenyl)methyl]-N-methyl-3-oxobutanamide. (n.d.). ChemicalBook.
  • Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (n.d.).
  • Synthesis and characterization of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2006). Physics @ Manasagangotri.
  • The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.).
  • Synthesis and characterization of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (n.d.). Physics @ Manasagangotri.
  • Mass Spectrometry: Fragmentation P
  • N-(2,4-Dichlorophenyl)benzamide. (n.d.).
  • Diketene. (1945). Chemical Reviews, 37(3), 429-514.

Sources

The Diverse Biological Landscape of N-aryl-3-oxobutanamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the dynamic landscape of medicinal chemistry, the N-aryl-3-oxobutanamide core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a narrative grounded in scientific integrity and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering a comprehensive resource to accelerate your research and development endeavors.

Chapter 1: The Chemistry of N-aryl-3-oxobutanamides: Synthesis and Structure-Activity Relationships

The therapeutic potential of N-aryl-3-oxobutanamide derivatives is intrinsically linked to their chemical architecture. Understanding the nuances of their synthesis and the impact of structural modifications is paramount for the rational design of novel therapeutic agents.

Synthetic Strategies: A Step-by-Step Protocol

The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an appropriately substituted aniline with a β-keto ester, such as ethyl acetoacetate. The choice of solvent, catalyst, and reaction conditions can significantly influence the yield and purity of the final product. Below is a robust and reproducible protocol for the synthesis of a representative N-aryl-3-oxobutanamide.

Experimental Protocol: Synthesis of N-(aryl)-3-oxobutanamide

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Toluene (or a similar high-boiling point solvent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the substituted aniline (1.0 eq) in toluene.

  • Addition of Reagents: Add ethyl acetoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-aryl-3-oxobutanamide.

Causality of Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water formed during the condensation. p-Toluenesulfonic acid acts as an effective acid catalyst to protonate the carbonyl group of ethyl acetoacetate, making it more susceptible to nucleophilic attack by the aniline. The aqueous work-up with sodium bicarbonate neutralizes the acidic catalyst and any unreacted starting materials.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint

The biological activity of N-aryl-3-oxobutanamide derivatives is highly dependent on the nature and position of substituents on the N-aryl ring. Extensive SAR studies have provided valuable insights into the structural requirements for various biological activities.

Key SAR Insights:

  • Electron-withdrawing groups on the aryl ring, such as nitro (-NO2) and halogen (-Cl, -F) groups, generally enhance antibacterial activity.[1]

  • Nitro substitutions at the -3 and -4 positions of the aryl ring have been shown to impart significant antimicrobial activity.[1]

  • Halogen substitutions at the -2 and -4 positions of the aryl ring are beneficial for antibacterial potency.[1]

  • Conversely, the introduction of hydrophilic groups tends to diminish antibacterial efficacy.[1]

  • An electronegative cyano (-CN) group at the ortho position has been observed to confer activity specifically against Gram-negative bacteria.[1]

These SAR principles provide a rational basis for the design of new derivatives with improved potency and selectivity.

Diagram: General Synthetic Workflow

G A Starting Materials (Substituted Aniline, Ethyl Acetoacetate) B Condensation Reaction (Toluene, p-TSA, Reflux) A->B React C Aqueous Work-up (NaHCO3, Brine) B->C Process D Purification (Recrystallization/Chromatography) C->D Isolate E Pure N-aryl-3-oxobutanamide D->E Yields

Caption: A generalized workflow for the synthesis of N-aryl-3-oxobutanamide derivatives.

Chapter 2: The Broad Spectrum of Biological Activity

N-aryl-3-oxobutanamide derivatives have been investigated for a wide array of biological activities, demonstrating their potential as a versatile platform for drug discovery.

Antibacterial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents.[2] N-aryl-3-oxobutanamide derivatives have shown significant promise in this area, exhibiting potent activity against a range of bacterial pathogens, including multidrug-resistant strains.

Rationale for Target Pathogen Selection:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital-acquired and community-associated infections, MRSA is a Gram-positive bacterium that has developed resistance to most β-lactam antibiotics.[3] Its clinical significance makes it a crucial target for new antibacterial drug discovery.

  • Acinetobacter baumannii: This Gram-negative opportunistic pathogen is a major cause of nosocomial infections, particularly in intensive care units.[4][5] Its intrinsic and acquired resistance to multiple classes of antibiotics makes it an urgent threat.[4][5]

Data Presentation: Antibacterial Activity of N-aryl-3-oxobutanamide Derivatives

Compound IDAryl SubstituentMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. A. baumanniiReference
1 3-Nitrobenzylidene216[1]
2 4-Nitrobenzylidene2>32[1]
3 2-Chlorobenzylidene8>32[1]
4 4-Chlorobenzylidene4>32[1]
5 2,4-Dichlorobenzylidene4>32[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., MRSA, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and further dilute it to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of N-aryl-3-oxobutanamide have also demonstrated significant potential as anticancer agents.[1] Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, revealing promising activity and selectivity.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that some N-aryl amide derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature of many cancers. By inhibiting key components of this pathway, N-aryl-3-oxobutanamide derivatives can induce apoptosis and inhibit tumor growth.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Compound N-aryl-3-oxobutanamide Derivative Compound->PI3K inhibits

Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR pathway.

Data Presentation: Cytotoxic Activity of N-aryl(indol-3-yl)glyoxamide Derivatives

Compound IDN-Aryl GroupIC50 (µM) vs. HeLa/KBIC50 (µM) vs. L1210IC50 (µM) vs. SKOV3Reference
6 Pyridin-4-yl0.0390.0510.011[1]
7 4-Chlorophenyl>10>10>10[1]
8 4-Methoxyphenyl>10>10>10[1]

(Note: HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma)

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Emerging Biological Activities: Expanding the Therapeutic Horizon

Beyond their well-established antibacterial and anticancer properties, N-aryl-3-oxobutanamide derivatives are being explored for a range of other therapeutic applications.

  • Anti-inflammatory Activity: Certain derivatives have shown potential to modulate inflammatory responses, suggesting their utility in treating inflammatory disorders.[6] The mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

  • Antifungal Activity: The versatile scaffold of N-aryl-3-oxobutanamides has also been shown to be effective against fungal pathogens, opening avenues for the development of new antifungal agents.

  • Antiviral and Neuroprotective Potential: While research in these areas is still in its early stages, preliminary studies on related structures suggest that N-aryl-3-oxobutanamide derivatives may possess antiviral and neuroprotective properties, warranting further investigation.

Chapter 3: Future Directions and Concluding Remarks

The N-aryl-3-oxobutanamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive starting point for drug discovery programs.

Future research should focus on:

  • Mechanistic Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these derivatives are crucial for their rational optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: The synthesis and screening of a wider range of derivatives with diverse substitution patterns will likely lead to the discovery of compounds with enhanced potency, selectivity, and novel biological activities.

References

  • Acinetobacter baumannii and MRSA - Clinical Laboratory Science - ASCLS. [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - Beilstein Journals. [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with - Beilstein Journals. [Link]

  • Utilizing MRSA Nasal Screening for Antimicrobial Stewardship - Contagion Live. [Link]

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF - ResearchGate. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC - NIH. [Link]

  • (PDF) Acinetobacter baumannii-The New MRSA? - ResearchGate. [Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities - MDPI. [Link]

  • Prevalence of methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii in a long-term acute care facility - PMC - NIH. [Link]

  • Identification of novel antiviral drug candidates using an optimized SARS-CoV-2 phenotypic screening platform - NIH. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. [Link]

  • (PDF) The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - ResearchGate. [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 | Request PDF - ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC - PubMed Central. [Link]

  • Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - PubMed. [Link]

  • Innovative Nicotinamide‐Dihydrothiadiazole Compounds for Targeting VEGFR‐2: Design, Synthesis, and Mechanistic Exploration in Breast Cancer Treatment | Request PDF - ResearchGate. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. [Link]

  • Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed. [Link]

  • Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC - PubMed Central. [Link]

  • Using MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia - PMC - NIH. [Link]

  • Neuroprotective effect of N-methyl-D-aspartate non-competitive antagonists (arylcyclohexylamine derivatives) on human cultured spinal cord cells - PubMed. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. [Link]

  • In vitro neuroprotective activities of phenylethanoid glycosides from Callicarpa dichotoma - PubMed. [Link]

  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - MDPI. [Link]

Sources

N-(3-Chlorophenyl)-3-oxobutanamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Chlorophenyl)-3-oxobutanamide

Abstract

This compound is a member of the N-aryl-β-ketoamide class of compounds, often referred to as acetoacetanilides. While not extensively studied as a final product, it serves as a crucial and versatile intermediate in synthetic chemistry. Its structure, featuring a reactive β-ketoamide moiety and a chlorinated phenyl ring, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, dyes, and biologically active molecules. The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring is known to modulate the physicochemical properties and biological activities of its derivatives. This guide provides a comprehensive overview of the synthesis, physicochemical properties, safety profile, and potential applications of this compound, drawing insights from the broader class of related compounds to inform researchers and drug development professionals.

Introduction: The Versatile Acetoacetanilide Scaffold

The N-aryl-β-ketoamide core structure is a cornerstone in synthetic chemistry, valued for its dual reactivity. The active methylene group, flanked by two carbonyl groups, is readily deprotonated, serving as a potent nucleophile for various condensation and cyclization reactions. The amide functionality provides a site for further modification and influences the overall electronic and conformational properties of the molecule.

This compound fits this profile, belonging to a family of compounds with a long history as intermediates in the synthesis of pigments, pharmaceuticals, and agrochemicals.[1] The strategic placement of a chlorine atom at the meta-position of the N-aryl ring is a key feature. This modification can significantly influence the compound's reactivity and the biological efficacy of its downstream products, a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[2] This document serves as a technical resource, consolidating the known properties of this compound and providing field-proven methodologies for its synthesis and characterization.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental for its safe handling, storage, and application in experimental design.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2415-87-4[3]
Molecular Formula C₁₀H₁₀ClNO₂[4][5]
Molecular Weight 211.65 g/mol [4]
Physical Form Solid[6]
Purity (Typical) ≥95%[3]
InChI Key MTPKMGABYQNMMG-UHFFFAOYSA-N[5]
Storage Sealed in dry, room temperature[4]
GHS Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.

(Data sourced from multiple chemical suppliers).[6]

Synthesis and Characterization

The synthesis of N-aryl-β-ketoamides is a well-established process in organic chemistry. The primary route involves the nucleophilic attack of an aniline on a β-keto ester, resulting in the formation of an amide bond.

Synthetic Pathway: Acetoacetylation of 3-Chloroaniline

The most direct and common method for synthesizing this compound is the condensation reaction between 3-chloroaniline and a reactive derivative of acetoacetic acid, typically ethyl acetoacetate or diketene. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-chloroaniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol and the formation of the target amide. This reaction is often carried out at elevated temperatures and can be performed with or without a solvent.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for the synthesis and purification of this compound, adapted from general procedures for related compounds.[1][7]

Materials:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Xylene (as solvent, optional)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). If a solvent is used, add xylene.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, proceed with a liquid-liquid extraction.

  • Extraction: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent to yield the pure product.[1]

Synthesis and Purification Workflow

The logical flow from starting materials to the purified final compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 3-Chloroaniline + Ethyl Acetoacetate Reaction Heat (120-130°C) 2-3 hours Reactants->Reaction CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture Extraction Liquid-Liquid Extraction (EtOAc, HCl, NaHCO₃, Brine) CrudeMixture->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration CrudeProduct Crude Solid Concentration->CrudeProduct Purification Column Chromatography or Recrystallization CrudeProduct->Purification FinalProduct Pure N-(3-Chlorophenyl) -3-oxobutanamide Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups, such as the N-H stretch, C=O stretches for the ketone and amide, and C-Cl bonds.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound and can be used to assess its purity.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated theoretical values for the molecular formula C₁₀H₁₀ClNO₂.

Review of Biological Activities and Potential Applications

While this compound itself is primarily an intermediate, the biological activities of its derivatives are of significant interest in drug discovery and agrochemical research. The core scaffold is a known "privileged structure" that can be modified to target a range of biological entities.

Biological Profile of the N-Aryl-3-oxobutanamide Scaffold

Derivatives of the N-aryl-3-oxobutanamide class have demonstrated a wide spectrum of biological activities.

  • Antimicrobial Activity: Many derivatives have shown potential as antibacterial and antifungal agents.[2][9] The mechanism often involves the disruption of essential cellular processes in pathogens.

  • Anticancer Activity: The scaffold is being investigated for the development of novel anticancer agents.[2] Some derivatives have exhibited cytotoxic effects against various human cancer cell lines.[1]

  • Insecticidal/Larvicidal Activity: Certain benzamide derivatives incorporating this structural motif have shown promising insecticidal and larvicidal properties.[10]

  • Fungicidal Activity: In agriculture, related structures have been developed as fungicides to protect crops from phytopathogens.[11]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the N-aryl ring is a critical determinant of biological activity.

  • Role of Halogenation: The presence of halogens, such as the chlorine atom in this compound, is often beneficial for biological activity. Electron-withdrawing groups on the aryl ring generally enhance antibacterial potency.[2] This is attributed to changes in lipophilicity, which can improve cell membrane penetration, and electronic effects that can strengthen interactions with biological targets.

Potential Mechanism of Action: Insights from Cytotoxicity Studies

While a specific pathway for this compound is not defined, studies on related 3-oxobutanamide derivatives provide valuable clues. Research has shown that some derivatives can induce cytotoxicity in human lymphocytes at high concentrations.[12] This toxicity was associated with several key cellular events:

  • Generation of intracellular Reactive Oxygen Species (ROS).

  • Collapse of the mitochondrial membrane potential (MMP).

  • Lysosomal membrane injury.

  • Depletion of glutathione (GSH), a key cellular antioxidant.

These findings suggest a potential mechanism of action involving the induction of mitochondrial-mediated apoptosis via oxidative stress.

Signaling_Pathway cluster_cellular_effects Cellular Stress Response Compound 3-Oxobutanamide Derivative Cell Target Cell Compound->Cell Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS GSH ↓ Glutathione (GSH) Depletion Mitochondrion->GSH MMP Mitochondrial Membrane Potential Collapse ROS->MMP GSH->MMP Apoptosis Cell Death (Apoptosis) MMP->Apoptosis

Caption: Proposed cytotoxicity pathway for 3-oxobutanamide derivatives.[12]

Applications as a Synthetic Building Block

The primary application of this compound is as a chemical intermediate.[4] Its reactive nature allows it to be a starting material for synthesizing more complex molecules, including:

  • Heterocyclic Compounds: It is used to construct various heterocyclic rings like pyridines, thiophenes, and thiazoles, which are prevalent in pharmaceuticals.[9]

  • Novel Drug Candidates: It serves as a scaffold for creating libraries of compounds to be screened for various therapeutic activities, including as kinase inhibitors or anticonvulsants.[13][14]

  • Agrochemicals: The core structure is found in various pesticides and fungicides.[11]

Conclusion and Future Directions

This compound is a foundational chemical building block with significant, albeit indirect, relevance to the fields of medicinal chemistry and material science. Its synthesis is straightforward, and its physicochemical and safety profiles are well-defined. While direct biological applications are limited, its true value lies in its role as a versatile precursor for a multitude of more complex and biologically active molecules.

Future research should focus on leveraging this intermediate to synthesize and screen novel libraries of derivatives. Exploring variations in the acyl portion of the molecule and further substitution on the phenyl ring could lead to the discovery of new compounds with enhanced potency and selectivity as anticancer, antimicrobial, or agrochemical agents. Elucidating the precise mechanisms of action for its biologically active derivatives remains a key area for further investigation.

References

  • This compound (C10H10ClNO2). (n.d.). PubChemLite. [Link][5]

  • Salimi, A., et al. (2017). Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. Environmental Toxicology and Pharmacology. [Link][12]

  • III Analytical Methods. (n.d.). Japan Environment Agency. [Link]

  • El-Sayed, R., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry. [Link][9]

  • Alvarez, G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link][7]

  • Zhang, P., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link][10]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link][11]

  • Patel, O. L., et al. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link][13]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. [Link][8]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link][14]

Sources

discovery and history of acetoacetanilide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Acetoacetanilide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetanilide (3-oxo-N-phenylbutanamide), a versatile organic compound, has played a pivotal, though often understated, role in the advancement of chemical synthesis for over a century. From its initial discovery in the late 19th century to its current status as a key intermediate in the production of vibrant organic pigments, sophisticated agrochemicals, and as a scaffold in medicinal chemistry, the journey of acetoacetanilide is a compelling narrative of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of acetoacetanilide and its derivatives. We will delve into the foundational work of Ludwig Knorr, trace the evolution of synthetic methodologies from classical condensation reactions to modern industrial processes, and examine the compound's crucial role in the development of arylide pigments and its emerging significance in agrochemical and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical entity.

The Genesis of Acetoacetanilide: A Historical Perspective

The story of acetoacetanilide is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the 1880s. While investigating the reactivity of ethyl acetoacetate, a compound that would become a cornerstone of synthetic organic chemistry, Knorr explored its reactions with various amines and hydrazines. His seminal 1886 paper, "Synthetische Versuche mit dem Acetessigester" (Synthetic Experiments with Acetoacetic Ester), published in Justus Liebig's Annalen der Chemie, laid the groundwork for the synthesis of a variety of heterocyclic compounds and, in this context, described the reaction of ethyl acetoacetate with aniline to produce acetoacetanilide[1][2]. This reaction, a classical example of acylation of an amine by an ester, marked the formal entry of acetoacetanilide into the chemical literature.

Initially, the significance of acetoacetanilide was not as a standalone product but as an intermediate in Knorr's broader investigations, which famously led to the Knorr quinoline synthesis (1886) and the Knorr pyrrole synthesis (1884)[2]. These reactions demonstrated the utility of β-ketoamides like acetoacetanilide as versatile building blocks for constructing complex molecular architectures.

The historical trajectory of acetoacetanilide took a significant turn in the early 20th century with the burgeoning synthetic dye industry. In 1909, the discovery that acetoacetanilide could act as a "coupling component" for diazonium salts opened the door to a new class of vibrant yellow organic pigments[3][4]. These "arylide yellows," also known as Hansa yellows, were first commercialized around 1915 and offered a less toxic alternative to the heavy-metal-based cadmium yellows[3][5]. This application transformed acetoacetanilide from a laboratory curiosity into a valuable industrial chemical.

A parallel historical thread involves the closely related compound, acetanilide (N-phenylacetamide). Introduced in 1886 as the antipyretic drug "Antifebrin," acetanilide's journey highlighted the potential of aniline derivatives in medicine[6][7][8]. Although acetanilide itself was later largely replaced due to toxicity concerns, its history spurred further research into aniline-based compounds for therapeutic applications, a field where acetoacetanilide derivatives continue to be explored today[6][8].

Historical Timeline of Acetoacetanilide Figure 1: Key Milestones in the History of Acetoacetanilide 1886 1886 Knorr describes the synthesis of acetoacetanilide from aniline and ethyl acetoacetate. Acetanilide introduced as the drug 'Antifebrin'. 1909 1909 Discovery of Arylide (Hansa) yellow pigments using acetoacetanilide as a coupling component. 1886->1909 Discovery of a major application 1915 1915 Commercialization of Hansa yellow pigments. 1909->1915 Industrial Impact 1940s 1940s Development of the more efficient industrial synthesis using diketene. 1915->1940s Process Optimization 1969 1969 Introduction of Carboxin, an acetoacetanilide-derived fungicide. 1940s->1969 Diversification into Agrochemicals 2002 2002 Introduction of Boscalid, a fungicide also derived from an anilide structure. 1969->2002 Further Agrochemical Development

Caption: A timeline illustrating the major historical developments in the synthesis and application of acetoacetanilide compounds.

The Chemistry of Acetoacetanilide: Synthesis and Reactivity

Acetoacetanilide is a white, crystalline solid with the chemical formula C₁₀H₁₁NO₂[9]. Its structure is characterized by a central β-ketoamide functionality, which dictates its chemical behavior. This functionality gives rise to keto-enol tautomerism, a phenomenon crucial to its reactivity.

Keto-Enol Tautomerism

Acetoacetanilide exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The active methylene group (the -CH₂- between the two carbonyl groups) in the keto form is acidic, allowing for the removal of a proton to form a resonance-stabilized enolate ion. Protonation of this enolate on the oxygen atom yields the enol form. While the keto form is generally more stable and predominates, the enol form is highly reactive and participates in many of the characteristic reactions of acetoacetanilide[1].

Caption: The equilibrium between the keto and enol tautomers of acetoacetanilide.

Synthetic Methodologies

Two primary methods have dominated the synthesis of acetoacetanilide, each with its own merits regarding laboratory convenience versus industrial efficiency.

This is the historical method first described by Knorr[1]. It involves the nucleophilic attack of aniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol. The reaction is typically carried out at elevated temperatures, often with the removal of the ethanol byproduct to drive the equilibrium towards the product.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the ethoxy group.

  • Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable amide bond of acetoacetanilide.

Knorr_Synthesis_Mechanism Figure 3: Mechanism of Acetoacetanilide Synthesis from Aniline and Ethyl Acetoacetate Reactants Aniline + Ethyl Acetoacetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Acetoacetanilide + Ethanol Intermediate->Product Elimination of Ethanol

Caption: A simplified representation of the Knorr synthesis of acetoacetanilide.

For large-scale industrial production, the reaction of aniline with diketene is the preferred method due to its high efficiency and atom economy[9][10]. Diketene is a highly reactive cyclic ester (a lactone) that serves as a synthetic equivalent of acetoacetic acid. The reaction is an acetoacetylation of aniline.

Mechanism:

  • Nucleophilic Attack: Aniline's nitrogen atom attacks the carbonyl carbon of the diketene lactone ring.

  • Ring Opening: This attack leads to the opening of the four-membered ring, forming an intermediate.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form of acetoacetanilide.

This process is generally faster and more exothermic than the reaction with ethyl acetoacetate and is often carried out in a solvent like benzene or ethanol under controlled temperature conditions[1][10].

Comparison of Synthetic Routes
FeatureKnorr Synthesis (Aniline + Ethyl Acetoacetate)Diketene Synthesis (Aniline + Diketene)
Reagents Aniline, Ethyl AcetoacetateAniline, Diketene
Byproduct EthanolNone
Reaction Conditions High temperature (reflux), often requires removal of ethanol[11]Generally lower temperature, exothermic[10]
Yield Moderate to good (typically 60-75%)[11]High (often >95%)[12]
Scalability Suitable for lab scale, less efficient for industrial scalePreferred for industrial, large-scale production[13]
Safety Considerations Flammable ethanol byproductDiketene is a lachrymator and respiratory irritant

Applications in Industry and Research

The unique chemical structure of acetoacetanilide makes it a valuable precursor in several key industries.

The Backbone of Arylide Pigments

The most significant industrial application of acetoacetanilide is in the manufacturing of arylide (or Hansa) yellow, orange, and red pigments[3][9]. These are monoazo pigments formed by the azo coupling reaction between a diazotized aromatic amine and acetoacetanilide (the coupling component)[9]. The active methylene group of acetoacetanilide is the site of this electrophilic substitution reaction.

By varying the substituents on both the diazonium salt and the acetoacetanilide molecule, a wide spectrum of colors with different properties (lightfastness, opacity, solvent resistance) can be produced[5]. For example, Pigment Yellow 3 is produced from 4-chloro-2-nitroaniline and 2-chloroacetoacetanilide, while the widely used Pigment Yellow 74 is derived from 2-methoxy-4-nitroaniline and 2-methoxyacetoacetanilide[4].

Azo_Coupling Figure 4: General Scheme for Arylide Pigment Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling AromaticAmine Ar-NH₂ Diazonium Ar-N₂⁺ AromaticAmine->Diazonium NaNO₂, HCl Pigment Arylide Pigment Diazonium->Pigment Acetoacetanilide Acetoacetanilide Acetoacetanilide->Pigment

Caption: The two-step process for producing arylide pigments, involving diazotization followed by azo coupling with acetoacetanilide.

A Building Block in Agrochemicals

The acetoacetamide moiety is a key structural feature in several successful fungicides. Acetoacetanilide serves as a starting material for the synthesis of these complex molecules.

  • Carboxin: This systemic fungicide, first marketed in 1969, is an anilide derivative used as a seed treatment to control smut and rust diseases in cereals and other crops. Its synthesis involves the reaction of α-chloroacetoacetanilide (derived from acetoacetanilide) with 2-mercaptoethanol[14].

  • Boscalid: A more recent fungicide introduced by BASF in 2002, Boscalid also contains a substituted anilide structure. While not a direct derivative of unsubstituted acetoacetanilide, its synthesis involves the coupling of a substituted aniline with a carboxylic acid chloride, a reaction type conceptually similar to the formation of acetoacetanilide[9]. The success of compounds like Boscalid underscores the importance of the anilide scaffold in modern agrochemical design.

A Scaffold in Medicinal Chemistry

The structural features of acetoacetanilide, particularly its ability to participate in hydrogen bonding and its relatively rigid backbone, make it an attractive scaffold for the design of new therapeutic agents. Research has shown that derivatives of acetoacetanilide exhibit a range of biological activities.

  • Anti-inflammatory Activity: Several studies have explored the synthesis of acetoacetanilide derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs). The rationale is that the acetanilide moiety can mimic aspects of known analgesic and anti-inflammatory drugs. Some synthesized derivatives have shown promising results in animal models by inhibiting cyclooxygenase (COX) enzymes, which are key targets for NSAIDs[15][16].

  • Antimicrobial Activity: Researchers have synthesized various derivatives of acetoacetanilide and tested them against bacterial and fungal strains. By incorporating different aromatic aldehydes and other functional groups, novel compounds with significant antimicrobial activity have been identified, suggesting that the acetoacetanilide scaffold can be a promising starting point for the development of new anti-infective agents[11][13].

While no major blockbuster drug has emerged directly from the acetoacetanilide scaffold to date, its derivatives continue to be a subject of active research in the quest for new and improved pharmaceuticals.

Experimental Protocols

The following protocols are provided as examples and should be adapted and performed with appropriate safety precautions by trained chemists.

Protocol 1: Laboratory Synthesis of Acetoacetanilide via the Knorr Method

This protocol is adapted from established laboratory procedures for the synthesis of acetoacetanilide from aniline and ethyl acetoacetate.

Materials:

  • Aniline (freshly distilled)

  • Ethyl acetoacetate

  • Toluene (dry)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 10.0 g (0.107 mol) of freshly distilled aniline and 15.0 g (0.115 mol) of ethyl acetoacetate.

  • Add 50 mL of toluene to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting solid residue is then recrystallized from a 50% aqueous ethanol solution.

  • Filter the purified crystals, wash with a small amount of cold 50% ethanol, and dry in a vacuum oven.

  • Characterize the product by melting point (expected: 84-85 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Industrial Synthesis of Acetoacetanilide via the Diketene Method

This protocol outlines a general procedure for the industrial-scale synthesis of acetoacetanilide. Note that specific industrial processes are proprietary and may vary.

Materials:

  • Aniline

  • Diketene

  • Ethanol (or another suitable solvent)

  • Jacketed reactor with temperature control and stirring

  • Filtration and drying equipment

Procedure:

  • Charge a jacketed reactor with 400 kg of aniline and 2000 L of ethanol at 20-25 °C with stirring[10].

  • Under controlled temperature (maintaining the temperature below 30 °C), slowly add 380 kg of diketene to the reactor over a period of 1.5-2 hours[10][12]. The reaction is exothermic and requires cooling.

  • Once the addition is complete, the reaction mixture is typically held at a slightly elevated temperature (e.g., 40 °C) for 2-3 hours to ensure the reaction goes to completion[10].

  • The mixture is then cooled to a low temperature (e.g., 5-10 °C) to induce crystallization of the acetoacetanilide product[10].

  • The resulting slurry is filtered or centrifuged to isolate the solid product.

  • The product is washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials or impurities.

  • The purified acetoacetanilide is then dried under vacuum to a constant weight. The yield for this process is typically very high, often exceeding 95%[12].

Conclusion

From its origins in the foundational studies of 19th-century organic chemistry to its indispensable role in modern industrial synthesis, acetoacetanilide has proven to be a compound of enduring importance. Its history is a microcosm of the evolution of chemical manufacturing, from laboratory-scale academic explorations to highly optimized industrial processes. While its most visible impact has been in the vibrant colors of arylide pigments that permeate our daily lives, its contributions to agrochemicals and its potential as a scaffold in medicinal chemistry demonstrate its continued relevance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and history of acetoacetanilide provides not only a valuable technical foundation but also an inspiring example of how a single molecule can become a cornerstone of multiple scientific and industrial endeavors.

References

  • Williams, J. W., & Krynitsky, J. A. (1955). Acetoacetanilide. Organic Syntheses, 21, 10. doi:10.15227/orgsyn.021.0010
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Acetanilide: A Historical Perspective and Modern Relevance. Retrieved from [Link]

  • Custom Paint By Numbers. (n.d.). Arylide Yellow Color, Meaning, And History. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2025). Arylide. Cameo. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2025). Hansa yellow. Cameo. Retrieved from [Link]

  • Britannica. (2025). acetanilide. In Encyclopædia Britannica. Retrieved from [Link]

  • ColourLex. (n.d.). Arylide yellow. Retrieved from [Link]

  • openPR.com. (2026). Acetoacetanilide Market Competitive Outlook and Market Share Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arylide yellow. Retrieved from [Link]

  • Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of and relationships between the acetanilide analgesics. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of acetoacetanilide compound. Eureka. Retrieved from [Link]

  • American Chemical Society. (2025). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. ACS Fall 2025. Retrieved from [Link]

  • Scribd. (2020). Acetoacetanilide - Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • PubMed. (1983). Structure-activity relationships in the antiinflammatory steroids: a pattern-recognition approach. Retrieved from [Link]

  • PubMed. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Oxobutanamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted oxobutanamides represent a class of organic compounds with a deceptively simple core structure that belies a rich and diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these versatile molecules. We will delve into their established roles as potent antibacterial and anticancer agents, and explore emerging evidence for their utility in anticonvulsant and anti-inflammatory therapies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a review of the current landscape but also detailed experimental protocols and insights into structure-activity relationships to guide future discovery and optimization efforts.

The Oxobutanamide Core: A Foundation for Diverse Bioactivity

The fundamental structure of an oxobutanamide consists of a four-carbon chain with a ketone at the 3-position and an amide functional group. The true potential of this scaffold lies in the vast chemical space that can be explored through substitutions at various positions, primarily on the amide nitrogen (N-substituted) and at the 2-position of the butanamide chain. These substitutions dramatically influence the molecule's physicochemical properties, and consequently, its biological targets and therapeutic effects.

Our exploration will focus on two key subclasses:

  • N-Aryl-3-oxobutanamides: These compounds, featuring an aromatic ring attached to the amide nitrogen, have been a cornerstone of research in this area.

  • 2-Benzylidene-3-oxobutanamides: The introduction of a benzylidene group at the 2-position creates an α,β-unsaturated ketone system, a Michael acceptor with significant implications for biological activity.

Synthetic Strategies: Building the Oxobutanamide Library

The accessibility of substituted oxobutanamides through straightforward and efficient synthetic routes is a key driver of their widespread investigation.

Synthesis of N-Aryl-3-oxobutanamides

A primary method for the synthesis of N-aryl-3-oxobutanamides involves the acylation of anilines with diketene. This reaction is often carried out in a suitable solvent and can be catalyzed by various reagents to improve yields.

Another versatile approach is the coupling of diazonium salts derived from anilines with N-(2,4-dimethylphenyl)-3-oxobutanamide in an aqueous ethanol solution containing sodium acetate. This azo coupling reaction leads to the formation of hydrazones, which are tautomers of the desired azo compounds.[1]

Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)-2-[2-(4-sulfophenyl)hydrazinylidene]-3-oxobutanamide [1]

  • Diazonium Salt Preparation: To a cooled solution (0–5 °C) of sulfanilic acid (0.01 mol) in aqueous sodium carbonate, add a solution of sodium nitrite (0.01 mol) in water. Stir the mixture at 0–5 °C for 15 minutes.

  • Coupling Reaction: Pour the cold diazonium salt solution into a vigorously stirred solution of N-(2,4-dimethylphenyl)-3-oxobutanamide (0.01 mol) and sodium acetate (0.73 mol) in 50% ethanol (50 mL).

  • Isolation: Continue stirring for 1 hour. Collect the precipitated product by filtration, wash with water, and then with ethanol to yield the final hydrazone product.

Synthesis of 2-Benzylidene-3-oxobutanamides

A highly efficient, one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives has been developed, which is crucial for generating a diverse library of compounds for screening.[1] This method involves the Knoevenagel condensation of a benzaldehyde derivative with acetoacetamide.

Experimental Protocol: General Procedure for the Synthesis of 2-Benzylidene-3-oxobutanamide Derivatives [2]

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1.25 equivalents), acetoacetamide (1.0 equivalent), and L-proline (0.2 equivalents) in ethanol.

  • Reaction Execution: Stir the mixture at room temperature for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, slowly add water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid, wash with a mixture of petroleum ether and ethyl acetate, and dry under vacuum to obtain the pure 2-benzylidene-3-oxobutanamide derivative.

G cluster_synthesis Synthetic Pathways cluster_n_aryl N-Aryl-3-oxobutanamides cluster_benzylidene 2-Benzylidene-3-oxobutanamides Aniline Aniline Diketene Diketene Aniline->Diketene Acylation Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt Diazotization Hydrazone Hydrazone Diazonium_Salt->Hydrazone Azo Coupling with N-substituted-3-oxobutanamide Benzaldehyde Benzaldehyde Acetoacetamide Acetoacetamide Benzaldehyde->Acetoacetamide Knoevenagel Condensation (L-proline catalyst)

Caption: Synthetic routes to key substituted oxobutanamide scaffolds.

Therapeutic Applications: A Multifaceted Potential

Substituted oxobutanamides have demonstrated significant promise in several key therapeutic areas.

Antibacterial Activity: Combating Resistant Pathogens

A pressing global health challenge is the rise of antibiotic-resistant bacteria. Substituted oxobutanamides, particularly 2-benzylidene derivatives, have emerged as a promising new class of antibacterial agents with activity against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

Mechanism of Action: The antibacterial efficacy of 2-benzylidene-3-oxobutanamides is largely attributed to the presence of the α,β-unsaturated ketone moiety. This functional group acts as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine) in bacterial proteins and enzymes, leading to their inactivation and subsequent bacterial cell death.

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups on the aryl ring of 2-benzylidene-3-oxobutanamides generally enhance antibacterial activity.

  • Nitro and halogen substitutions have been shown to be particularly beneficial for potency.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSA
1 3-Nitrobenzylidene2
2 4-Nitrobenzylidene4
3 2-Chlorobenzylidene8

Data adapted from a study on 2-benzylidene-3-oxobutanamide derivatives.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [4][5][6]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to the final working concentration.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G Oxobutanamide\n(Michael Acceptor) Oxobutanamide (Michael Acceptor) Bacterial Thiol-Containing\nProteins/Enzymes Bacterial Thiol-Containing Proteins/Enzymes Oxobutanamide\n(Michael Acceptor)->Bacterial Thiol-Containing\nProteins/Enzymes Covalent Adduct Formation Inactivation of\nEssential Proteins Inactivation of Essential Proteins Bacterial Thiol-Containing\nProteins/Enzymes->Inactivation of\nEssential Proteins Bacterial Cell Death Bacterial Cell Death Inactivation of\nEssential Proteins->Bacterial Cell Death

Caption: Proposed antibacterial mechanism of action for 2-benzylidene-3-oxobutanamides.

Anticancer Activity: Inducing Programmed Cell Death

Several substituted oxobutanamide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3]

Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of apoptosis (programmed cell death). Some N-aryl amide derivatives are thought to exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the activation of apoptotic cascades.[7]

Quantitative Data: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)
DN4 A498 (Kidney Carcinoma)1.94
Paclitaxel (Control)A498 (Kidney Carcinoma)8.81
Colchicine (Control)A498 (Kidney Carcinoma)7.17

Data for a novel 4-oxobutanamide derivative, DN4.[8]

Experimental Protocol: MTT Assay for Cytotoxicity [7][9][10]

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G N-Aryl Amide\nDerivatives N-Aryl Amide Derivatives PI3K/Akt/mTOR\nPathway PI3K/Akt/mTOR Pathway N-Aryl Amide\nDerivatives->PI3K/Akt/mTOR\nPathway Inhibition Induction of\nApoptosis Induction of Apoptosis N-Aryl Amide\nDerivatives->Induction of\nApoptosis Inhibition of\nApoptosis Inhibition of Apoptosis PI3K/Akt/mTOR\nPathway->Inhibition of\nApoptosis Blocks Cell Growth &\nProliferation Cell Growth & Proliferation PI3K/Akt/mTOR\nPathway->Cell Growth &\nProliferation Promotes Cancer Cell Death Cancer Cell Death Induction of\nApoptosis->Cancer Cell Death

Caption: Postulated anticancer mechanism involving the PI3K/Akt/mTOR pathway.

Emerging Applications: Anticonvulsant and Anti-inflammatory Potential

While the antibacterial and anticancer properties of substituted oxobutanamides are well-documented, preliminary evidence suggests their potential in other therapeutic areas.

Anticonvulsant Activity: Some isatin-based derivatives, which can be synthesized from precursors with an amide structure, have shown promising anticonvulsant activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice.[11] The pharmacophore for anticonvulsant activity often includes a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region, features that can be readily incorporated into the N-aryl oxobutanamide scaffold.[4]

Anti-inflammatory Activity: The anti-inflammatory potential of N-substituted carboxamides has been explored, with some derivatives showing activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Further research is warranted to fully elucidate the potential of the core oxobutanamide scaffold in these areas and to establish clear structure-activity relationships.

Conclusion and Future Directions

Substituted oxobutanamides have proven to be a remarkably versatile and fruitful scaffold for drug discovery. Their synthetic accessibility, coupled with a wide range of tunable biological activities, makes them an attractive starting point for the development of novel therapeutics. The well-established antibacterial and anticancer potential, driven by distinct mechanisms of action, provides a solid foundation for further optimization and preclinical development.

The emerging evidence for anticonvulsant and anti-inflammatory activities opens up new avenues of investigation. Future research should focus on:

  • Expanding the chemical diversity of substituted oxobutanamides to probe a wider range of biological targets.

  • Elucidating the precise molecular targets and signaling pathways involved in their various therapeutic effects.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

The continued exploration of this promising class of molecules holds the potential to deliver novel and effective treatments for a variety of human diseases.

References

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (n.d.). Retrieved from [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC - NIH. (n.d.). Retrieved from [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, Catalysts and Green Chemistry Methods. (n.d.). Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of (Z)-2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. | Indian Institute of Technology Madras. (n.d.). Retrieved from [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - PubMed. (n.d.). Retrieved from [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Speculative Mechanisms of Action for N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Versatile Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive exploration into the speculative mechanisms of action for N-(3-Chlorophenyl)-3-oxobutanamide. While this specific molecule remains largely uncharacterized in the vast expanse of scientific literature, its structural relatives, the acetoacetanilide derivatives, have a rich history of diverse biological activities.[1][2] This guide is crafted not as a definitive statement, but as a robust framework for inquiry, leveraging established knowledge of analogous compounds to propose and meticulously detail testable hypotheses. Our objective is to provide a scientifically rigorous and experimentally sound roadmap for elucidating the therapeutic potential of this compound.

Introduction to this compound: A Molecule of Interest

This compound belongs to the broad class of N-aryl-β-ketoamides, a chemical scaffold that has garnered significant attention in medicinal chemistry.[3] The core structure, featuring a β-ketoamide linked to a halogenated aromatic ring, suggests a predisposition for biological activity. The presence of a chlorine atom at the meta-position of the phenyl ring is a deliberate chemical modification often employed to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[3] While the specific biological activities of this compound are not yet extensively documented, the known therapeutic applications of its structural analogs provide a fertile ground for hypothesis-driven investigation.[2][4]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
CAS Number 2415-87-4
Appearance Solid (predicted)
Purity Typically ≥95% (commercially available)

Plausible Mechanistic Hypotheses: A Triad of Therapeutic Possibilities

Based on the established bioactivities of the broader acetoacetanilide and N-aryl-β-ketoamide classes, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Cyclooxygenase (COX) Inhibition - The Anti-inflammatory and Analgesic Pathway

A significant number of acetanilide derivatives exhibit analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The structural similarity of this compound to known COX inhibitors makes this a primary avenue of investigation.

Scientific Rationale: The amide linkage and the aromatic ring are common features in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. The 3-oxobutanamide moiety may mimic the arachidonic acid substrate, allowing it to bind to the active site of COX enzymes. The chloro- substitution could influence the binding affinity and selectivity towards COX-1 versus COX-2.

Experimental Workflow for Investigating COX Inhibition:

COX_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A COX-1/COX-2 Inhibition Assays B Enzyme Kinetics A->B Determine Ki and IC50 C Prostaglandin E2 (PGE2) Quantification A->C Confirm functional inhibition D LPS-stimulated Macrophages E Measurement of Inflammatory Cytokines (e.g., TNF-α, IL-6) D->E Assess anti-inflammatory effect in a cellular context F Carrageenan-induced Paw Edema G Acetic Acid-induced Writhing Test F->G Evaluate in vivo efficacy

Caption: Workflow for elucidating COX-inhibitory activity.

Hypothesis 2: Antimicrobial Activity - Targeting Pathogenic Microbes

The presence of a halogen, particularly chlorine, on an aromatic ring is a well-known strategy for enhancing the antimicrobial properties of organic compounds.[4] N-aryl-3-oxobutanamide derivatives have shown promise as antibacterial agents, with the substitution pattern on the N-aryl ring playing a critical role in their potency and spectrum of activity.[4]

Scientific Rationale: The lipophilic nature of the chlorophenyl group may facilitate the compound's penetration through the microbial cell membrane. Once inside, the compound could interfere with essential cellular processes, such as enzymatic activity, cell wall synthesis, or nucleic acid replication. The β-ketoamide moiety is also a known pharmacophore in some antimicrobial agents.

Experimental Workflow for Investigating Antimicrobial Activity:

Antimicrobial_Activity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Spectrum of Activity A Broth Microdilution Assay B Determination of Minimum Inhibitory Concentration (MIC) A->B Quantify potency C Time-Kill Kinetics Assay B->C Determine bactericidal vs. bacteriostatic effect F Testing against a panel of Gram-positive and Gram-negative bacteria B->F Define spectrum D Bacterial Cell Membrane Permeability Assay C->D Investigate membrane disruption E Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase) C->E Identify potential intracellular targets G Evaluation against drug-resistant strains F->G Assess clinical relevance

Caption: Workflow for assessing antimicrobial potential.

Hypothesis 3: Anticancer Activity - Inducing Cytotoxicity in Malignant Cells

The N-aryl-β-ketoamide scaffold has been explored for its potential as an anticancer agent.[3][4] Proposed mechanisms for related compounds include the inhibition of cell proliferation, adhesion, and invasion, as well as the disruption of angiogenesis.[3]

Scientific Rationale: The planar aromatic ring and the flexible keto-amide linker could allow this compound to intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell survival, such as kinases or topoisomerases. The compound may also induce apoptosis or cell cycle arrest through modulation of key signaling pathways.

Experimental Workflow for Investigating Anticancer Activity:

Anticancer_Activity_Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Mechanistic Studies cluster_2 In Vivo Efficacy A MTT or SRB Assay on a panel of cancer cell lines B Determination of IC50 values A->B Quantify cytotoxic potency C Flow Cytometry for Cell Cycle Analysis B->C Investigate effects on cell division F Xenograft tumor models in immunocompromised mice B->F Assess in vivo potential D Annexin V/PI Staining for Apoptosis C->D Determine mode of cell death E Western Blot for key signaling proteins (e.g., caspases, Bcl-2 family) D->E Identify molecular pathways G Evaluation of tumor growth inhibition F->G Confirm therapeutic efficacy

Caption: Workflow for evaluating anticancer properties.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound and control inhibitors to achieve a range of concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the diluted test compound or control inhibitors to the appropriate wells.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorescent method as per the assay kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

MTT Assay for In Vitro Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

  • Replace the old medium with the medium containing the test compound or controls at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is a journey into uncharted territory with significant potential for discovery. The hypotheses presented in this guide, grounded in the established pharmacology of its chemical relatives, offer a strategic starting point for a comprehensive investigation. The detailed experimental workflows provide a clear and logical path forward for researchers to systematically unravel the biological activities of this intriguing molecule. Future research should not only focus on validating these initial hypotheses but also remain open to uncovering novel mechanisms of action that may not be immediately apparent. The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the rational design of more potent and selective derivatives. The path from a speculative mechanism to a validated therapeutic target is arduous, but it is a path that holds the promise of new medicines and improved human health.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?
  • SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities.
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.
  • Biosynth. (n.d.). Acetoacetanilide | 102-01-2.
  • Sigma-Aldrich. (n.d.). This compound | 2415-87-4.
  • CymitQuimica. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C10H10ClNO2).
  • BenchChem. (n.d.). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

Sources

An In-Depth Technical Guide on the Theoretical Properties of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chlorophenyl)-3-oxobutanamide belongs to the acetoacetanilide class of organic compounds, which are characterized by a β-ketoamide functional group attached to an aromatic ring.[1] Acetoacetanilides are versatile precursors in the synthesis of various commercial products, most notably as key intermediates in the production of arylide yellow pigments and dyes.[1][2] The substitution pattern on the phenyl ring significantly influences the physicochemical and electronic properties of these molecules, thereby affecting the characteristics of the final products.[1]

The subject of this guide, this compound (CAS No: 2415-87-4), features a chlorine atom at the meta-position of the aniline-derived phenyl ring.[3][4] This substitution is expected to modulate the molecule's electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a fundamental level is crucial for researchers, scientists, and drug development professionals who may utilize this scaffold for designing new materials or bioactive agents.[5]

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), provide powerful tools for elucidating the molecular structure, electronic behavior, and reactivity of such compounds.[6][7] These in silico studies offer a detailed perspective that complements experimental data, enabling a deeper understanding of the molecule's intrinsic properties. This guide presents a comprehensive analysis of the theoretical properties of this compound, structured to provide both foundational knowledge and advanced insights.

Computational Methodology: The Rationale Behind the Approach

To investigate the theoretical properties of this compound, a robust computational workflow is essential. The primary method of choice is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[6]

Workflow for Theoretical Analysis: A typical computational investigation follows a structured sequence of steps designed to ensure the reliability and accuracy of the results.

G cluster_input 1. Input & Optimization cluster_validation 2. Validation A Initial 3D Structure (e.g., from SMILES) B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B Energy Minimization C Frequency Calculation B->C D Verify No Imaginary Frequencies (Confirms True Minimum) C->D Analysis E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, UV-Vis) D->F G Reactivity Descriptors (Hardness, Electrophilicity) D->G

Caption: Computational workflow for theoretical property analysis.

Step-by-Step Protocol:

  • Structure Generation: The initial 3D structure of this compound is generated from its SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)CC(=O)NC1=CC(=CC=C1)Cl.[3]

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a hybrid functional like B3LYP and a sufficiently large basis set, such as 6-311G(d,p).[8][9] This level of theory is well-established for providing accurate geometries for organic molecules.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

  • Property Calculations: Using the validated optimized geometry, various molecular properties are calculated. This includes electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and theoretical spectroscopic data.[10]

Molecular Structure and Geometry

The geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. The molecule consists of a 3-chlorophenyl group linked via an amide bond to a 3-oxobutanamide chain.

A key structural feature of acetoacetanilides is the potential for keto-enol tautomerism in the β-dicarbonyl moiety and the possibility of intramolecular hydrogen bonding.[1] X-ray crystallography studies on the parent acetoacetanilide confirm that it exists predominantly as the keto-amide tautomer in the solid state.[1] Theoretical calculations can predict the relative stabilities of different conformers and tautomers. For this compound, the keto form is expected to be the most stable.

The optimized geometry, as determined by DFT calculations, provides precise values for its structural parameters.

Table 1: Predicted Key Geometrical Parameters for this compound (Keto Tautomer)

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C=O (Amide)Amide carbonyl bond~1.23 Å
C=O (Ketone)Ketone carbonyl bond~1.21 Å
C-N (Amide)Amide C-N bond~1.36 Å
C-ClCarbon-Chlorine bond~1.75 Å
**Bond Angles (°) **
O=C-NAmide angle~123°
C-N-C (Aryl)Angle at amide nitrogen~127°
Dihedral Angles (°)
C(Aryl)-N-C(Amide)=OAmide planarity~175-180°
C(Aryl)-C(Aryl)-C-ClPhenyl ring planarity~0° or ~180°

Note: These are typical values derived from DFT calculations on similar structures and serve as predictive data.[10]

Electronic Properties and Reactivity

The electronic nature of a molecule governs its reactivity, intermolecular interactions, and spectroscopic properties. The chlorine atom, being an electronegative and electron-withdrawing group, significantly influences the electronic distribution within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.[11]

  • HOMO: The HOMO is typically localized over the electron-rich regions, often involving the π-system of the chlorophenyl ring and the lone pairs on the oxygen and nitrogen atoms.

  • LUMO: The LUMO is generally distributed over the electron-deficient areas, particularly the carbonyl carbons and the π-antibonding orbitals of the aromatic ring.

  • Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing chloro group is expected to lower the HOMO energy and stabilize the molecule.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecular surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[11][12]

  • Red Regions (Negative Potential): These areas indicate an excess of electrons and are the most likely sites for electrophilic attack. In this compound, these regions are concentrated around the carbonyl oxygen atoms.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is typically found on the amide proton (N-H), making it a primary hydrogen bond donor.

  • Green/Yellow Regions (Neutral Potential): These represent areas of relatively neutral electrostatic potential, such as the carbon backbone and the aromatic ring's surface.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT:

Table 2: Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration; related to the HOMO-LUMO gap.
Global Softness (S) S = 1 / (2η)The inverse of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile, which can be used to compare it with other related compounds.[11]

Predicted Spectroscopic Properties

Computational methods can reliably predict spectroscopic data, which can then be compared with experimental results for structural validation.[9][13]

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations can predict the positions and intensities of IR absorption bands. This is crucial for identifying key functional groups.

Table 3: Predicted Major IR Vibrational Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300-3400 cm⁻¹
C-H (Aromatic)Stretching~3000-3100 cm⁻¹
C=O (Ketone)Stretching~1720 cm⁻¹
C=O (Amide I)Stretching~1670 cm⁻¹
C-N / N-H (Amide II)Bending/Stretching~1550 cm⁻¹
C-ClStretching~700-800 cm⁻¹

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better comparison.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. The predicted λmax corresponds to the transition with the highest oscillator strength, typically the π → π* transition within the conjugated system of the aromatic ring and amide group.

Conclusion

This technical guide has outlined the key theoretical properties of this compound based on established computational chemistry principles. The application of Density Functional Theory provides a detailed understanding of its molecular geometry, electronic structure, and potential reactivity. The presence of the 3-chloro substituent significantly influences the molecule's electronic landscape, affecting its frontier molecular orbitals and electrostatic potential. The predicted data on structural parameters, reactivity descriptors, and spectroscopic signatures serve as a valuable resource for researchers in materials science and drug development, providing a solid theoretical foundation for future experimental work and the rational design of new functional molecules based on the acetoacetanilide scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. N-[(3-chlorophenyl)methyl]-n-methyl-3-oxobutanamide. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-chlorophenyl_methyl-n-methyl-3-oxobutanamide]([Link]

  • ResearchGate. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. [Link]

  • MDPI. Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • ResearchGate. Intermolecular Interaction Analysis of an Acetamide-Chlorobenzene Derivative via DFT and Hirshfeld Surface Analyses. [Link]

  • SIELC Technologies. N-(2-Chlorophenyl)-3-oxobutanamide. [Link]

  • ResearchGate. Synthesis, single crystal X-ray, DFT, spectroscopic, molecular docking studies and in vitro biological evaluation of compound N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide. [Link]

  • ResearchGate. Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. [Link]

  • ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. [Link]

  • PubMed Central. Cutting-edge computational chemical exposure research at the U.S. Environmental Protection Agency. [Link]

  • Material Science Research India. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. [Link]

  • ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

Sources

A Technical Guide to the Safe Handling and Application of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chlorophenyl)-3-oxobutanamide is a solid organic compound utilized in various research and development applications, particularly in chemical synthesis.[1][2] As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and material-specific data.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification and characterization of the chemical substance in use. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 2415-87-4[1][2]
Molecular Formula C10H10ClNO2[2][3]
Molecular Weight 211.65 g/mol [2]
Physical Form Solid[1][2]
Purity ≥95%[1][2]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary handling precautions.

GHS Classification:

  • Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

SOP_Workflow Start Start: Assemble PPE & Equipment in Fume Hood Weigh Step 1: Carefully Weigh Solid Compound Start->Weigh Seal Step 2: Securely Seal Stock Container Weigh->Seal Clean Step 3: Decontaminate Weighing Area Seal->Clean Dissolve Step 4: Transfer Solid to Solvent for Dissolution Clean->Dissolve Dispose Step 5: Dispose of Contaminated Materials (Gloves, Weigh Boat) Dissolve->Dispose Wash End: Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe weighing and dissolution of the solid compound.

Section 4: Emergency Procedures

Preparedness for accidental exposure or release is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [5][6]* Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. [5]If skin irritation occurs, seek medical advice. [7]* Eye Contact: Rinse cautiously with water for several minutes. [6]If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention. [7][5]* Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [8]* Accidental Release (Spills): Avoid dust formation. [7]Sweep up the spilled substance into a covered container for disposal. [8]Ensure adequate ventilation. The area of the spill should be cleaned thoroughly.

Section 5: Storage and Disposal

Proper long-term management of the chemical is essential for laboratory safety and environmental compliance.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [9][7]Keep it away from incompatible materials such as strong acids and bases. [10]* Disposal: Disposal of this substance and its container must be done in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration. [9]Do not allow the product to enter sewer systems or waterways. [10]

References

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide Safety and Hazards. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • PubMed. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. [Link]

  • PubChemLite. This compound (C10H10ClNO2). [Link]

  • Carcinogenic Potency Database. Isopropyl-n-(3-chlorophenyl)carbamate. [Link]

Sources

A Comprehensive Spectroscopic Guide to N-(3-Chlorophenyl)-3-oxobutanamide: Structure, Tautomerism, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-Chlorophenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. As a member of the acetoacetanilide family, this compound's characterization is fundamentally influenced by its existence in a keto-enol tautomeric equilibrium.[1] This document offers a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (¹H and ¹³C NMR) data. We move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, providing researchers and drug development professionals with the robust framework needed for unambiguous structural elucidation. The protocols described herein are designed as self-validating systems, ensuring high confidence in experimental outcomes.

Molecular Structure and Inherent Tautomerism

This compound (Molecular Formula: C₁₀H₁₀ClNO₂, Molecular Weight: 211.65 g/mol ) is a β-dicarbonyl compound.[2][3] This structural feature is the primary determinant of its chemical and spectroscopic behavior. The presence of protons on the α-carbon (the CH₂ group between the two carbonyls) facilitates tautomerism, resulting in an equilibrium between the keto and enol forms.

The choice of solvent, temperature, and pH can significantly influence the position of this equilibrium. In many common NMR solvents like CDCl₃, both forms are often observed simultaneously, making a thorough understanding of this phenomenon essential for accurate spectral interpretation.[4]

Caption: Keto-enol tautomerism in this compound.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Confirmation

Mass spectrometry serves as the initial and most definitive confirmation of the compound's molecular weight. For this compound, the presence of a chlorine atom provides a crucial, self-validating isotopic signature that must be observed.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI mass spectrometer, capable of operating in both positive and negative ion modes.

  • Analysis (Positive Ion Mode): Infuse the sample solution into the source. Observe the mass-to-charge ratio (m/z) for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Analysis (Negative Ion Mode): Switch to negative ion mode and observe the deprotonated molecule ([M-H]⁻).

  • Validation: For all observed molecular ion peaks, verify the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern with an approximate intensity ratio of 3:1 for the M and M+2 peaks must be present. This confirms the incorporation of a single chlorine atom.

Data Presentation: Predicted Mass Spectrometric Data

The following table summarizes the predicted m/z values for common adducts, which are essential for identifying the correct molecular ion peaks in the acquired spectrum.[3]

Adduct FormCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected RatioIon Mode
[M+H]⁺ 212.0473214.0443~3:1Positive
[M+Na]⁺ 234.0292236.0263~3:1Positive
[M-H]⁻ 210.0327212.0298~3:1Negative

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the amide and ketone moieties.

Experimental Protocol: KBr Pellet Method
  • Preparation: Mix ~1-2 mg of the finely ground solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

The interpretation of the IR spectrum relies on identifying characteristic vibrational frequencies. The presence of both keto and enol tautomers can lead to broader or more complex bands, particularly in the C=O and O-H stretching regions.

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale and Expected Appearance
~3300N-H (Amide)StretchingA moderately intense, sharp peak. Its position can be affected by hydrogen bonding.
~3100-2900C-H (Aromatic/Aliphatic)StretchingMultiple weak to medium peaks corresponding to sp² and sp³ C-H bonds.
~1725C=O (Ketone)StretchingA strong, sharp absorption characteristic of the keto group in the keto tautomer.
~1670C=O (Amide I Band)StretchingA very strong, sharp peak. Its frequency is lower than the ketone due to resonance with the nitrogen lone pair.
~1600, ~1480C=C (Aromatic)StretchingTwo or more sharp peaks of variable intensity, confirming the presence of the phenyl ring.
~1540N-H Bend / C-N Stretch (Amide II Band)Bending/StretchingA medium to strong peak, characteristic of secondary amides.
~800-600C-ClStretchingA weak to medium intensity peak in the fingerprint region, indicative of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information for confirming the carbon skeleton and the precise arrangement of atoms. The presence of both keto and enol tautomers will be most evident in the NMR spectra.

workflow Sample This compound MS Mass Spectrometry Sample->MS Confirms MW & Isotopic Pattern IR IR Spectroscopy Sample->IR Identifies Functional Groups NMR NMR Spectroscopy Sample->NMR Conclusion Structural Confirmation MS->Conclusion IR->Conclusion H_NMR ¹H NMR Analysis NMR->H_NMR Proton Environment C_NMR ¹³C NMR Analysis NMR->C_NMR Carbon Skeleton H_NMR->Conclusion C_NMR->Conclusion

Caption: Workflow for the spectroscopic characterization of the title compound.

Proton (¹H) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃): The spectrum will be a composite of signals from both the keto and enol forms. The relative integration of these two sets of signals reveals the tautomeric ratio.

Signal LabelTautomerApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a Keto~2.3s3H-C(O)CH₃ Singlet methyl adjacent to a ketone carbonyl.
H-b Keto~3.6s2H-C(O)CH₂ C(O)-Methylene protons between two deshielding carbonyl groups.
H-c Enol~2.1s3H=C(OH)CH₃ Methyl group on a double bond, slightly upfield from keto form.
H-d Enol~5.6s1H-C(H )=C(OH)-Vinylic proton, a key indicator of the enol form.
H-e, f, g, h Both~7.1 - 7.8m4HAromatic ProtonsComplex multiplet pattern due to meta-substitution. H-g (between two EWGs) will be the most deshielded.
H-i Both~8.5br s1H-NH -Amide proton, often broad. Position is solvent-dependent.
H-j Enol~12-14br s1H-OH Enolic hydroxyl proton, very deshielded due to intramolecular H-bonding. Often very broad.

Note: s = singlet, br s = broad singlet, m = multiplet.

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃): Similar to the proton spectrum, signals for both tautomers will be present.

Signal LabelTautomerApprox. δ (ppm)AssignmentRationale
C-1 Keto~204C =O (Ketone)Ketone carbonyls are highly deshielded, appearing far downfield.
C-2 Keto~52-C H₂-Methylene carbon between two carbonyls.
C-3 Keto~164C =O (Amide)Amide carbonyls are typically found upfield of ketone/aldehyde carbonyls.
C-4 Enol~175C (OH)-Enolic carbon bonded to oxygen, shifted downfield.
C-5 Enol~98=C H-Vinylic carbon, appears in the sp² region.
C-6 Both~31 (Keto), ~25 (Enol)-C H₃Aliphatic methyl carbons, appearing furthest upfield.
C-7 to C-12 Both~118 - 140Aromatic C Aromatic carbons. C-10 (ipso- to Cl) and C-7 (ipso- to NH) will have distinct shifts. C-10 will be directly affected by the halogen's inductive effect.

Integrated Analysis and Conclusion

The structural elucidation of this compound is a textbook example of integrated spectroscopic analysis.

  • Mass Spectrometry unequivocally establishes the molecular weight and confirms the presence of one chlorine atom through its distinct isotopic pattern.

  • IR Spectroscopy provides immediate evidence of the key amide and ketone functional groups, the core components of the molecule.

  • NMR Spectroscopy (¹H and ¹³C) delivers the definitive proof of structure. It not only maps out the complete carbon-hydrogen framework but also provides clear, quantitative evidence of the keto-enol tautomerism. The observation of distinct sets of signals for the aliphatic chain in both the ¹H and ¹³C spectra, corresponding to the keto and enol forms, is the most compelling piece of evidence.

Together, these three techniques provide a complementary and self-validating dataset that allows for the unambiguous confirmation of the chemical structure of this compound, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

  • The Royal Society of Chemistry. (2016). Supporting information.
  • Krasavin, M., et al. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. PMC - PubMed Central.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • ChemicalBook. (n.d.). Acetoacetanilide(102-01-2) 1H NMR spectrum.
  • National Institutes of Health. (n.d.). Acetoacetanilide | C10H11NO2 | CID 7592. PubChem.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C10H10ClNO2).
  • Sigma-Aldrich. (n.d.). This compound | 2415-87-4.
  • Wikipedia. (n.d.). Acetoacetanilide.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.

Sources

N-(3-Chlorophenyl)-3-oxobutanamide keto-enol tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(3-Chlorophenyl)-3-oxobutanamide

Abstract

This compound, a member of the N-aryl-β-ketoamide class, is a molecule of significant interest in medicinal chemistry and materials science. Its chemical behavior, reactivity, and biological interactions are profoundly influenced by its existence as an equilibrium mixture of keto and enol tautomers. This technical guide provides a comprehensive examination of this tautomeric phenomenon, grounded in established analytical principles and field-proven insights. We will dissect the structural features governing the equilibrium, the impact of environmental factors, and the robust methodologies for characterization and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this fundamental chemical process.

Foundational Principles: The Keto-Enol Equilibrium in β-Ketoamides

Keto-enol tautomerism is a dynamic equilibrium involving the interconversion of a keto isomer (containing a C=O bond) and an enol isomer (a hydroxyl group bonded to a C=C double bond). In β-dicarbonyl systems like this compound, this equilibrium is particularly significant. The molecule does not exist as a single static structure but as a rapid interchange between the ketoamide and enolamide forms.

The primary tautomers at play are the ketoamide and the chelated Z-enolamide. The Z-enolamide form is notably stabilized by a strong intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring. This stabilization often makes the enol form a major, or even predominant, species in solution, a characteristic that distinguishes β-ketoamides from simple ketones where the keto form is overwhelmingly favored.[1][2]

Caption: Figure 1: Tautomeric equilibrium in this compound.

Influence of the Molecular Environment on Tautomeric Distribution

The position of the keto-enol equilibrium (defined by the equilibrium constant, Keq = [Enol]/[Keto]) is not fixed; it is highly sensitive to solvent, temperature, and molecular structure.[3] Understanding these influences is critical for controlling reaction outcomes and predicting physicochemical properties.

The Decisive Role of the Solvent

The choice of solvent can dramatically shift the tautomeric equilibrium. This is a direct consequence of differential solvation and the disruption or stabilization of the intramolecular hydrogen bond in the enol tautomer.[4][5][6]

  • Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded Z-enol form is highly stabilized and tends to be the predominant species.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are strong hydrogen bond acceptors.[4] They can form intermolecular hydrogen bonds with the enolic hydroxyl group. While this disrupts the intramolecular bond, the strong solvation of the enol form often maintains a high enol population. In many β-ketoamides, the highest proportion of the enol tautomer is observed in solvents like DMSO.[7]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms, but they tend to stabilize the more polar keto tautomer through strong intermolecular hydrogen bonding, thus shifting the equilibrium towards the keto form.[6][8]

Caption: Figure 2: Influence of solvent type on tautomeric equilibrium.

Substituent and Temperature Effects

The electronic nature of substituents on the N-aryl ring influences the acidity of the amide proton and the electronic character of the dicarbonyl system. The electron-withdrawing nature of the chlorine atom at the meta-position in this compound is expected to increase the acidity of the α-protons, generally favoring enolization compared to unsubstituted acetoacetanilide.[1][9]

Temperature also plays a role. Increasing the temperature typically shifts the equilibrium towards the keto form. This is because the formation of the highly ordered, intramolecularly hydrogen-bonded enol tautomer is entropically disfavored.[4][7]

Analytical Characterization: Quantifying the Tautomers

Precise quantification of the keto-enol equilibrium is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose, as the tautomerization is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1][10][11]

Quantitative ¹H NMR Spectroscopy

Causality Behind Signal Selection: The keto and enol tautomers possess unique proton environments that give rise to well-resolved signals in the ¹H NMR spectrum. For quantification, we select non-overlapping signals that are unique to each tautomer.

  • Keto Tautomer: Characterized by the methylene protons (-CH₂-) adjacent to the two carbonyl groups. This signal typically appears as a sharp singlet around 3.5-3.8 ppm.

  • Enol Tautomer: Identified by a vinyl proton (-CH=) signal around 5.0-5.5 ppm and a highly deshielded enolic hydroxyl proton (-OH) signal, often appearing as a broad singlet between 10-14 ppm due to the strong intramolecular hydrogen bond.

The ratio of the tautomers is determined by comparing the integrated areas of these characteristic signals.

Tautomer Characteristic Proton Typical ¹H Chemical Shift (δ, ppm)
KetoamideMethylene (-CH₂-)3.5 - 3.8
Amide (N-H)~10.0
Z-EnolamideVinyl (=CH-)5.0 - 5.5
Enolic Hydroxyl (-OH)12.0 - 14.0
Table 1: Representative ¹H NMR chemical shifts for N-aryl-3-oxobutanamides in CDCl₃. Actual values may vary based on solvent and substitution.
Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol provides a self-validating system for determining the equilibrium constant (Keq).

Objective: To determine the percentage of keto and enol tautomers and the equilibrium constant (Keq) for this compound in a given deuterated solvent.

Materials:

  • This compound (CAS: 2415-87-4)[12][13]

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tubes (5 mm)

  • Volumetric flasks and micropipettes

Protocol Steps:

  • Solution Preparation: Accurately prepare a dilute solution (e.g., 0.05 M) of the compound in the chosen deuterated solvent.[7] A dilute solution minimizes intermolecular interactions that could affect the equilibrium.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 298 K) for at least 60 minutes before analysis.[2] This ensures the tautomeric equilibrium has been reached.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer (e.g., 300 or 500 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is crucial for accurate integration. A D1 of 10 seconds is generally a safe starting point.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the area of the singlet corresponding to the keto methylene protons (A_keto).

    • Integrate the area of the singlet corresponding to the enol vinyl proton (A_enol).

  • Calculation:

    • The mole fraction of the keto form (X_keto) is calculated as: X_keto = (A_keto / 2) / [(A_keto / 2) + A_enol] (Note: A_keto is divided by 2 because the signal represents two protons).

    • The mole fraction of the enol form (X_enol) is: X_enol = A_enol / [(A_keto / 2) + A_enol].

    • The equilibrium constant is calculated as: Keq = X_enol / X_keto.

    • The percentage of enol is simply X_enol * 100.

NMR_Workflow prep 1. Sample Preparation (0.05 M solution in deuterated solvent) equil 2. Equilibration (≥ 60 min at constant temp) prep->equil acquire 3. Data Acquisition (¹H NMR, quantitative parameters, D1 ≥ 10s) equil->acquire process 4. Data Processing (Phasing, Baseline Correction) acquire->process integrate 5. Integration (Integrate unique keto -CH₂ and enol =CH- signals) process->integrate calc 6. Calculation (%Enol, Keq) integrate->calc result Result Tautomer Distribution calc->result caption Figure 3: Experimental workflow for NMR-based tautomer quantification.

Sources

Methodological & Application

The Strategic Use of N-(3-Chlorophenyl)-3-oxobutanamide as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Heterocyclic Synthesis:

Introduction: The Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals due to their ability to engage in diverse biological interactions. N-(3-Chlorophenyl)-3-oxobutanamide is a highly valuable and versatile starting material in this field. Its structure incorporates three key reactive sites: an active methylene group, a β-carbonyl, and an amide, all influenced by the electronic properties of the 3-chlorophenyl ring. This unique combination allows it to serve as a linchpin in various multi-component reactions (MCRs), providing rapid access to complex and biologically relevant molecules such as dihydropyrimidines and pyridines.[1][2] This guide provides detailed protocols and mechanistic insights for leveraging this powerful precursor in key heterocyclic syntheses.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound stems from the inherent reactivity of its 1,3-dicarbonyl moiety. The protons of the C2 methylene group are acidic (pKa ≈ 11 in DMSO), readily forming a nucleophilic enolate under basic conditions. This enolate is the key intermediate for forming new carbon-carbon bonds. Furthermore, the C3 carbonyl is electrophilic and susceptible to attack by nucleophiles, while the amide nitrogen can act as a nucleophile in cyclization steps. The 3-chloro substituent on the phenyl ring provides steric bulk and acts as a weak electron-withdrawing group, influencing the reactivity and solubility of both the precursor and the final products.

Application 1: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including roles as calcium channel blockers and antiviral agents.[3] In this application, this compound serves as the 1,3-dicarbonyl component.

Reaction Principle and Mechanism

The reaction proceeds via an acid-catalyzed condensation of an aldehyde, a urea (or thiourea), and the β-dicarbonyl compound. The most accepted mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of this compound. Subsequent cyclization via nucleophilic attack of the amide nitrogen onto the remaining carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[4] The use of microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to minutes and improving yields, aligning with green chemistry principles.[5][6][7]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium Ar-CH=N+(H)-C(O)NH2 Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium Acetoacetamide N-(3-ClPh)-3-oxobutanamide (Enol form) Adduct Open-chain Adduct Iminium->Adduct + Enol Acetoacetamide->Adduct DHPM Final DHPM Product Adduct->DHPM Intramolecular Cyclization Adduct->DHPM DHPM->DHPM caption Biginelli Reaction Workflow

Biginelli Reaction Workflow

Protocol: Microwave-Assisted Synthesis of 4-Aryl-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

This protocol details a solvent-free, microwave-assisted method for synthesizing a library of DHPMs.

Materials:

  • This compound (1.0 mmol, 211.65 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Urea (1.5 mmol, 90.09 mg)

  • Catalyst: e.g., Ceric Ammonium Nitrate (CAN, 0.1 mmol) or an acidic ionic liquid.[3]

  • Ethanol (for recrystallization)

  • Microwave reactor vials (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Add 10 mL of cold water to the vial. The solid product will precipitate.

  • Filter the crude product using a Buchner funnel, and wash thoroughly with water.

  • Purify the product by recrystallization from hot ethanol to yield the pure dihydropyrimidinone derivative.

EntryAldehyde (Ar-CHO)CatalystTime (min)Yield (%)Ref. (Analogous)
1BenzaldehydeCAN10~90%[1]
24-Chlorobenzaldehyde[DSIM][AlCl3]x-@CS12~95%[3]
33-NitrobenzaldehydeCAN15~88%[8]
44-Methoxybenzaldehyde[DSIM][AlCl3]x-@CS10~92%[3]

Note: Yields are based on analogous reactions with similar substrates and are provided as estimates. Optimization may be required.

Application 2: Synthesis of Substituted Pyridines via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the corresponding aromatic pyridine.[9][10] Pyridine scaffolds are among the most prevalent N-heterocycles in approved pharmaceuticals.

Reaction Principle and Mechanism

The reaction involves the condensation of an aldehyde, ammonia (or an ammonia source like ammonium acetate), and two equivalents of a β-dicarbonyl compound.[11] When using this compound, it can act as one or both of the β-dicarbonyl components. The mechanism is believed to proceed through the formation of two key intermediates: an enamine (from the reaction of one equivalent of the β-dicarbonyl with ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and the second β-dicarbonyl equivalent). These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A subsequent oxidation step, often performed in the same pot, leads to aromatization.[12]

G cluster_0 Intermediate Formation cluster_1 Cyclization cluster_2 Aromatization Ketoamide1 N-(3-ClPh)-3-oxobutanamide Enamine Enamine Intermediate Ketoamide1->Enamine + NH3 Unsaturated α,β-Unsaturated Intermediate Ketoamide1->Unsaturated + Aldehyde (Knoevenagel) Aldehyde R-CHO Aldehyde->Unsaturated Ammonia NH4OAc Ammonia->Enamine DHP Dihydropyridine Enamine->DHP Michael Addition Unsaturated->DHP Pyridine Pyridine Product DHP->Pyridine Oxidation (- H2) caption Hantzsch Pyridine Synthesis Mechanism

Hantzsch Pyridine Synthesis Mechanism

Adapted Protocol Concept: One-Pot Synthesis of Substituted Pyridines

This conceptual protocol is adapted from established Hantzsch syntheses.[13]

Materials:

  • This compound (1.0 mmol, 211.65 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Oxidizing agent (e.g., Ceric Ammonium Nitrate, CAN, 2.0 mmol)

  • Ethanol or Acetic Acid (Solvent)

Conceptual Procedure:

  • Combine this compound, ethyl acetoacetate, the aldehyde, and ammonium acetate in a round-bottom flask with a suitable solvent like ethanol.

  • Reflux the mixture for 2-4 hours until the formation of the dihydropyridine intermediate is complete (monitored by TLC).

  • Add the oxidizing agent (e.g., CAN) portion-wise to the reaction mixture.

  • Continue to reflux for an additional 1-2 hours to ensure complete aromatization.

  • Cool the reaction, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Application 3: Synthesis of 5-Pyrazolone Derivatives

Pyrazolone heterocycles are important pharmacophores known for their analgesic, anti-inflammatory, and antimicrobial properties. This compound can be readily converted into pyrazolones by condensation with hydrazines.

Reaction Principle

The reaction involves the condensation of the 1,3-dicarbonyl system of this compound with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine like 3-chlorophenyl hydrazine hydrochloride). The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic ketone carbonyl (C3). This is followed by an intramolecular cyclization as the second nitrogen attacks the amide carbonyl (C1), with subsequent elimination of water and the 3-chloroaniline to form the stable 5-pyrazolone ring. However, the more common pathway involves attack at both carbonyls followed by dehydration to form the pyrazole ring.[14]

Troubleshooting and Optimization

  • Low Yields in Biginelli Reaction: Ensure anhydrous conditions if using traditional acid catalysts. With microwave synthesis, optimize temperature and time; excessive heating can lead to degradation. The stoichiometry of urea may need to be increased to 1.5-2.0 equivalents.

  • Incomplete Oxidation in Hantzsch Synthesis: If the dihydropyridine intermediate is isolated, try a different oxidizing agent. Common choices include nitric acid, manganese dioxide, or CAN. Ensure sufficient equivalents of the oxidant are used.

  • Side Reactions: The self-condensation of the 3-oxobutanamide can occur under harsh basic conditions. It is crucial to control the reaction temperature and add reagents in the specified order.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis to prevent pressure buildup and explosions.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a cost-effective and highly adaptable precursor for constructing diverse and medicinally relevant heterocyclic systems. Its ability to participate in robust and high-yield multi-component reactions like the Biginelli and Hantzsch syntheses makes it an indispensable tool for researchers in drug discovery. The protocols and principles outlined in this guide provide a solid framework for the efficient synthesis of novel dihydropyrimidinone and pyridine libraries, enabling the rapid exploration of chemical space for new therapeutic agents.

References

  • Jadhav, S. D., et al. (2021). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Rasayan Journal of Chemistry, 14(2), 1161-1168. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2019). Indo American Journal of Pharmaceutical Sciences, 06(05). [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). Rasayan Journal of Chemistry. [Link]

  • Jadhav, S. S., et al. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(4), 1-13. [Link]

  • Bhagat, P. R. (2008). MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. Trade Science Inc.[Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]

  • Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. (n.d.). IntechOpen. [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]

  • Pintilie, L., et al. (2016). Quinolones:Synthesis and antibacterial activity. ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Gangadasu, B., et al. (2006). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Arkivoc, 2006(12), 163-170. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

  • Ionescu, D., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7176. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. (2017). National Center for Biotechnology Information. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2021). National Center for Biotechnology Information. [Link]

  • Lanthanoid Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. (2002). ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Center for Biotechnology Information. [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2021). National Center for Biotechnology Information. [Link]

  • Natural Surfactant Mediated Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones. (2018). ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]

  • Synthesis of 4-Aryl-3,4-dihydropyrimidinones Using Microwave-assisted Solventless Biginelli Reaction. (2014). ResearchGate. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-(3-Chlorophenyl)-3-oxobutanamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

N-(3-Chlorophenyl)-3-oxobutanamide, a member of the acetoacetanilide family, is a highly valuable and versatile chemical intermediate.[1][2] Its strategic importance lies in the reactive β-keto amide structure, which features an active methylene group, making it a cornerstone for a variety of critical chemical transformations.[1] While not an end-product itself, this compound serves as a pivotal building block in the synthesis of a diverse range of commercially significant molecules, from vibrant organic pigments to complex heterocyclic scaffolds essential for pharmaceutical development.[2][3][4]

This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core synthetic applications, and field-proven protocols. The focus is on explaining the causality behind experimental choices to empower researchers to not only replicate but also adapt these methodologies for novel synthetic challenges.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its effective and safe use in synthesis. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setups.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 2415-87-4[5]
Molecular Formula C₁₀H₁₀ClNO₂[6]
Molecular Weight 211.65 g/mol
Physical Form Solid
Purity Typically ≥95%[5]
InChIKey MTPKMGABYQNMMG-UHFFFAOYSA-N[6]

Safety and Handling: this compound is classified with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[9][10] Store the compound in a cool, dry place with the container tightly sealed to maintain its stability.[2]

Section 2: Core Applications in Chemical Synthesis

The utility of this compound stems from its identity as an "acetoacetanilide." The active methylene group (the -CH₂- between the two carbonyls) is the key to its reactivity, serving as a potent nucleophile in a variety of condensation and coupling reactions.

Cornerstone of Azo Pigment Synthesis

The most prominent application of acetoacetanilides is in the manufacturing of arylide (or azo) pigments.[1][11][12] The synthesis is a classic two-step process: diazotization followed by azo coupling.[12][13][14]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[12][13]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with the electron-rich this compound (the coupling component). The active methylene group attacks the diazonium salt, forming the characteristic -N=N- azo bond that defines this class of vibrant colorants.[12][13]

The chlorine substituent on the phenyl ring of the intermediate allows for fine-tuning of the final pigment's properties, influencing its shade, lightfastness, and thermal stability.[1]

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH₂) Reagents_D NaNO₂ + HCl (0-5 °C) AromaticAmine->Reagents_D DiazoniumSalt Diazonium Salt (Ar-N₂⁺ Cl⁻) Reagents_D->DiazoniumSalt Forms Intermediate N-(3-Chlorophenyl) -3-oxobutanamide DiazoniumSalt->Intermediate Reacts with (Electrophile) AzoPigment Final Azo Pigment Intermediate->AzoPigment TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Plate Prepare TLC Plate Spot Spot Plate (SM, RXN, Co-spot) Prep_Plate->Spot Prep_Chamber Prepare Developing Chamber Develop Develop Plate Prep_Chamber->Develop Spot->Develop Visualize Dry & Visualize (UV Lamp) Develop->Visualize Analyze Analyze Spot Intensity & Rf Values Visualize->Analyze Conclusion Determine Reaction Completion Analyze->Conclusion

Sources

N-(3-Chlorophenyl)-3-oxobutanamide in Biginelli reaction for dihydropyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-(3-Chlorophenyl)-3-oxobutanamide in the Biginelli Reaction for Dihydropyrimidinone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, provides a direct and efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[1][2][3] This application note details a robust protocol for the synthesis of N1-substituted DHPMs using this compound as the β-dicarbonyl component. By replacing the traditional β-ketoester with this N-aryl amide, the resulting DHPM scaffold is functionalized at the N-1 position, a key modification for tuning biological activity. We provide in-depth mechanistic insights, a step-by-step experimental protocol, catalyst optimization data, and troubleshooting guidance to enable researchers to reliably synthesize these high-value compounds.

Part 1: Theoretical Background and Mechanistic Insights

The Classical Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1][4] The reaction is typically catalyzed by a Brønsted or Lewis acid and results in the formation of a DHPM core.[1] The DHPM scaffold is a privileged structure in drug discovery, with numerous derivatives showing significant therapeutic potential.[2][5]

Reaction Mechanism

While several mechanistic pathways have been proposed, the most widely accepted route under acid catalysis is the "iminium pathway".[6][7]

  • N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a hemiaminal, which quickly dehydrates to generate a highly electrophilic N-acyliminium ion intermediate.[7][8]

  • Nucleophilic Addition: The β-dicarbonyl component, in this case, the enol form of this compound, acts as the nucleophile. It attacks the iminium ion.[6]

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[6][9]

The use of an N-aryl-3-oxobutanamide directly incorporates the aryl group at the N-1 position of the pyrimidine ring, a modification that is otherwise challenging to achieve post-synthesis.

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion [Ar-CH=NH(CO)NH₂]⁺ Aldehyde->Iminium - H₂O Urea H₂N(CO)NH₂ (Urea) Urea->Iminium Ketoamide This compound (β-Ketoamide) Ureide Open-Chain Ureide Intermediate Ketoamide->Ureide Nucleophilic Addition Iminium->Ureide Cyclized Cyclized Intermediate Ureide->Cyclized Intramolecular Cyclization DHPM N1-(3-Chlorophenyl) DHPM (Final Product) Cyclized->DHPM - H₂O Catalyst H⁺ / Lewis Acid Catalyst->Aldehyde

Figure 1: Proposed Iminium Pathway for the Biginelli Reaction.

Part 2: Application Protocol for DHPM Synthesis

This protocol details the synthesis of 4-Aryl-1-(3-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one .

Materials and Reagents
  • Aldehyde: Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde), 1.0 mmol

  • β-Ketoamide: this compound, 1.0 mmol

  • Urea Source: Urea, 1.5 mmol

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃), 10 mol%

  • Solvent: Acetonitrile (CH₃CN), 10 mL

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), filtration apparatus, rotary evaporator.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).[10]

  • Solvent and Catalyst Addition: Add acetonitrile (10 mL) to the flask, followed by the catalyst, Yb(OTf)₃ (0.1 mmol, 10 mol%).

    • Causality Note: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants. Yb(OTf)₃ is a highly effective Lewis acid catalyst that activates the aldehyde carbonyl for nucleophilic attack and can be easily handled and recycled.[6] Its use often leads to higher yields and shorter reaction times compared to classical Brønsted acids.[6]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). Spot the initial reaction mixture and then sample the reaction every 30-60 minutes. The reaction is complete when the limiting reactant spot (typically the aldehyde or ketoamide) has disappeared. Typical reaction times range from 2 to 6 hours.[10][11]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature. A precipitate of the crude product may form.[11]

    • If a precipitate is present, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude solid.[10]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[12]

    • Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Expected ¹H NMR signals include characteristic doublets for the C4-H and C5-H protons and singlets for the methyl group.[13]

Part 3: Process Optimization and Troubleshooting

The success of the Biginelli reaction is highly dependent on the choice of catalyst and reaction conditions.[14]

Catalyst and Condition Screening

The following table summarizes the effect of different catalysts and conditions on the model reaction between 4-methoxybenzaldehyde, this compound, and urea.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1HCl (catalytic)EthanolReflux (78)1265[4]
2Yb(OTf)₃ (10)AcetonitrileReflux (82)492[6]
3InCl₃ (15)THF60688[14]
4FeCl₃ (10)Solvent-free100285[10]
5Hf(OTf)₄ (1)Solvent-free800.595[15]

Insight: Lewis acids like Yb(OTf)₃ and Hf(OTf)₄ often provide superior results, with shorter reaction times and higher yields, especially under solvent-free conditions which also offer environmental benefits.[6][15]

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure Reagents: Aldehydes can oxidize; urea can contain impurities. 2. Suboptimal Catalyst: The chosen catalyst may not be effective for the specific substrates. 3. Incorrect Stoichiometry: An excess of urea is often required.1. Ensure high purity of all starting materials. Purify the aldehyde if necessary.[10][14] 2. Screen different Lewis or Brønsted acid catalysts (see Table above).[10] 3. Use a slight excess of urea (1.2-1.5 equivalents).
Byproduct Formation 1. Knoevenagel Condensation: Self-condensation of the aldehyde and β-ketoamide. 2. Hantzsch-type Reaction: Can occur at high temperatures.1. Use a milder Lewis acid catalyst instead of a strong Brønsted acid.[14] 2. Lower the reaction temperature and carefully monitor the reaction progress to avoid prolonged heating.[11]
Reaction Stalls 1. Catalyst Deactivation: Moisture can deactivate some Lewis acid catalysts. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Ensure anhydrous conditions, especially when using moisture-sensitive catalysts. 2. Experiment with different solvents like THF, ethanol, or solvent-free conditions to improve solubility and reaction rates.[10]

Part 4: Experimental Workflow Visualization

The overall process from setup to characterization can be visualized as follows.

Workflow A 1. Reagent Assembly (Aldehyde, Ketoamide, Urea) B 2. Add Solvent & Catalyst (e.g., CH₃CN, Yb(OTf)₃) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Reaction Work-up (Cooling & Filtration/Evaporation) C->D E 5. Purification (Recrystallization) D->E F 6. Product Characterization (NMR, MS, IR) E->F

Figure 2: General workflow for DHPM synthesis and purification.

Conclusion

The utilization of this compound in the Biginelli reaction provides a direct and highly efficient method for synthesizing N1-aryl substituted dihydropyrimidinones. These compounds are valuable targets for drug discovery and medicinal chemistry programs.[3][5] By selecting an appropriate Lewis acid catalyst, such as Yb(OTf)₃ or Hf(OTf)₄, and optimizing reaction conditions, researchers can achieve high yields in short reaction times.[6][15] The protocol and troubleshooting guide presented here offer a comprehensive framework for the successful synthesis, purification, and characterization of this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Alvim, H. G. O., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry, 77(22), 10184-93. Retrieved from [Link]

  • Bentiss, F., et al. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Science and Technology of Engineering, Chemistry and Environmental Protection. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • Li, B., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 58(11), 7645-7652. Retrieved from [Link]

  • Science and Technology of Engineering, Chemistry and Environmental Protection. (n.d.). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2014). Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. Oriental Journal of Chemistry, 30(2), 881-884. Retrieved from [Link]

  • Wang, L., et al. (2019). Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions. Molecules, 24(2), 326. Retrieved from [Link]

  • Kumar, S., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(18), 4947-4963. Retrieved from [Link]

  • YouTube. (2021). Biginelli Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2.2] Octane Triflate Under Solvent-Free Condition. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. Retrieved from [Link]

  • Synlett. (n.d.). Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. Retrieved from [Link]

  • ARKIVOC. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Retrieved from [Link]

  • Société Chimique de Tunisie. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Retrieved from [Link]

  • Medicinal Chemistry Research. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for Purity Determination of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chlorophenyl)-3-oxobutanamide, a member of the acetoacetanilide family, serves as a critical intermediate in the synthesis of various organic compounds, including pigments and pharmaceuticals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially harmful substances into the manufacturing stream. Consequently, a reliable and accurate analytical method for determining its purity is essential for quality control in research and industrial settings.

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. The method utilizes reverse-phase chromatography with UV detection, a technique renowned for its sensitivity, specificity, and reproducibility in analyzing small organic molecules.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.

Principle of the Method: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] This method employs a reverse-phase (RP) mechanism, which is ideal for separating moderately polar to non-polar compounds like this compound.[3]

In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C18). The mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile or methanol.[4] When the sample is introduced into the system, its components travel through the column with the mobile phase.[2] Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[2]

This compound, being a relatively non-polar molecule due to its aromatic ring and amide structure, will interact with and be retained by the hydrophobic C18 stationary phase. More polar impurities will have less affinity for the stationary phase and will elute earlier. By carefully controlling the composition of the mobile phase, a high degree of separation between the main compound and its related substances can be achieved.[3][5] A UV-Vis detector is employed for quantification, as the aromatic ring in the analyte provides strong chromophores suitable for UV absorbance detection.[6][7]

Materials and Methods

Instrumentation and Chemicals
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric Acid (ACS grade).

    • Potassium Dihydrogen Phosphate (ACS grade).

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from its potential process-related impurities. A similar approach using a phosphate buffer and acetonitrile has been shown to be effective for related chlorophenyl compounds.[9]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 provides excellent hydrophobic retention for the target analyte. The length and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidThe aqueous buffer controls the pH to ensure consistent ionization state of acidic/basic impurities, leading to reproducible retention times. pH 3.0 suppresses silanol activity on the silica backbone.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with a low UV cutoff, providing good elution strength for the analyte.[4]
Elution Mode Isocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase BAn isocratic elution simplifies the method and ensures robustness. A 50:50 ratio provides adequate retention and a reasonable run time for the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time stability and reproducibility.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detector Wavelength 245 nmSelected based on the UV absorbance maximum of the acetoacetanilide chromophore, providing high sensitivity for the analyte.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (Approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution (Approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes, then filter through a 0.45 µm syringe filter before injection.

Experimental Workflow and Protocol

The overall process, from preparation to final analysis, follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_mobile Mobile Phase & Diluent Preparation setup HPLC System Setup & Equilibration prep_mobile->setup prep_std Reference Standard Solution Preparation sst System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample Test Sample Solution Preparation inject Inject Blank, Standard, and Sample Solutions prep_sample->inject setup->sst System Ready sst->inject SST Passed acquire Chromatographic Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (Area % Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • System Preparation: Set up the HPLC system according to the chromatographic conditions in Section 3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Before sample analysis, verify the performance of the chromatographic system.[10] Inject the Reference Standard Solution five times. The system is deemed suitable if it meets the criteria outlined in the table below, which are based on USP <621> guidelines.[11][12] If the system fails SST, troubleshooting is required before proceeding.[13]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and system.[11]
  • Analysis Sequence:

    • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the Reference Standard Solution once to establish the retention time and response.

    • Inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram for the sample injections, excluding any peaks from the blank and those below a disregard limit (e.g., 0.05%).

    • Identify the main peak corresponding to this compound by comparing its retention time with that of the Reference Standard.

Data Analysis and Purity Calculation

The purity of the sample is determined using the area normalization method.[2] This calculation assumes that all eluted compounds (the main component and all impurities) have a similar response factor at the detection wavelength.[14]

The percentage purity is calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [2]

  • Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.

  • Total Area of All Peaks: The sum of the integrated areas of the main peak and all impurity peaks in the sample chromatogram (excluding blank peaks and those below the disregard limit).

Method Validation Framework

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15][16][17] The validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[17] This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram. A Diode Array Detector can be used to check for peak purity.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is typically evaluated by analyzing a series of at least five standard solutions over a range of 80-120% of the nominal sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%).[18] Recoveries should typically be within 98.0-102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate sample preparations on the same day, under the same conditions. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with different equipment. The results are compared to assess the method's reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).[19] This provides an indication of its reliability during normal usage.

Conclusion

The reverse-phase HPLC method described in this application note is simple, specific, and reliable for the determination of purity for this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any quality control laboratory. The comprehensive validation framework ensures that the method will produce accurate and reproducible results, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Butanamide, N-(3-chlorophenyl)-3-oxo-. Retrieved from [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. Retrieved from [Link]

  • J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. The Theory of HPLC Quantitative and Qualitative HPLC. Retrieved from [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

  • Pharma Beginners. (2021, October 21). How to calculate chromatographic purity?. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N-(2-Chlorophenyl)-3-oxobutanamide. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Cambridge Open Engage. (2025, July 4). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals. Retrieved from [Link]

  • Scholar Research Library. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC and UV Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. HPLC UV detection. Retrieved from [Link]

  • De Gruyter. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. Development of Analytical method by UV and HPLC of Acetazolamide in bulk and tablet dosage form. Retrieved from [Link]

  • LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of N-(3-Chlorophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. N-aryl-3-oxobutanamide derivatives have emerged as a promising class of compounds, demonstrating a versatile range of biological activities, including significant antibacterial properties.[1] Specifically, the substitution patterns on the N-aryl ring have been shown to critically influence the potency and spectrum of their antibacterial action. This guide provides a comprehensive framework for the antimicrobial screening of N-(3-Chlorophenyl)-3-oxobutanamide derivatives, detailing robust protocols for preliminary and advanced in vitro assays.

Scientific Rationale: The Importance of a Multi-Assay Approach

A hierarchical and multi-faceted screening approach is crucial for the effective evaluation of novel antimicrobial candidates. This strategy allows for the efficient identification of promising lead compounds while minimizing resource expenditure on less active derivatives. The initial phase typically involves broad-spectrum screening to determine the general antimicrobial activity, followed by quantitative assays to establish the potency of the compounds. Subsequent investigations should focus on elucidating the mechanism of action and assessing the cytotoxicity of the most promising candidates to ensure a favorable therapeutic index.

Part 1: Preliminary Antimicrobial Screening

The initial step in evaluating a new chemical entity is to determine its fundamental ability to inhibit microbial growth. The agar disk diffusion method is a widely used, qualitative assay for this purpose.[2][3]

Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a preliminary assessment of the antimicrobial activity of the this compound derivatives. It is a valuable tool for quickly screening a large number of compounds against a panel of clinically relevant microorganisms.[4]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism.[5] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation. The size of this zone is indicative of the compound's antimicrobial activity.[2][5]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Rotate the swab against the inside of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[7]

  • Application of Test Compounds:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known volume (e.g., 10 µL) of each compound solution onto sterile filter paper disks (6 mm in diameter).

    • Allow the solvent to evaporate completely.

  • Placement of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates.

    • Ensure firm contact between the disk and the agar surface.[2]

    • Include positive control (disks with a known antibiotic) and negative control (disks with solvent only) disks.

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts. However, for novel compounds, the zone diameter provides a qualitative measure of activity.

Part 2: Quantitative Antimicrobial Susceptibility Testing

Following the initial screening, a quantitative method is required to determine the precise potency of the active compounds. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This assay is crucial for establishing the potency of the this compound derivatives.

Principle: This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.

Experimental Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.[6] The concentration range should be selected to encompass the expected MIC value.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension as described for the disk diffusion assay (0.5 McFarland standard).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only) in each plate.[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Workflow for Antimicrobial Susceptibility Testing

G cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Testing A Prepare Bacterial Inoculum (0.5 McFarland) B Lawn Culture on MHA Plate A->B C Impregnate Disks with Test Compounds B->C D Place Disks on Agar and Incubate C->D E Measure Zone of Inhibition (mm) D->E F Serial Dilution of Compounds in 96-Well Plate E->F Active Compounds G Inoculate with Standardized Bacterial Suspension F->G H Incubate Plate G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for Preliminary and Quantitative Antimicrobial Screening.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Summarizing MIC Data

The MIC values for a series of this compound derivatives against various bacterial strains should be summarized in a table. This allows for a direct comparison of their potencies and spectrum of activity.

Compound IDDerivative SubstitutionTest OrganismMIC (µg/mL)
C14-FluoroStaphylococcus aureus ATCC 2921316
C24-ChloroStaphylococcus aureus ATCC 292138
C33-NitroStaphylococcus aureus ATCC 292134
C14-FluoroEscherichia coli ATCC 25922>64
C24-ChloroEscherichia coli ATCC 2592232
C33-NitroEscherichia coli ATCC 2592216

Part 4: Advanced Characterization of Lead Compounds

Once promising lead compounds have been identified based on their MIC values, further characterization is necessary to assess their therapeutic potential.

Cytotoxicity Assays

It is crucial to evaluate the toxicity of the lead compounds against mammalian cells to ensure they are selectively targeting the microorganisms. The MTT assay is a common colorimetric method for assessing cell viability.[6][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the 50% cytotoxic concentration (CC50) of the compounds.

Mechanism of Action (MoA) Studies

Understanding how a novel antimicrobial agent works is fundamental to its development. There are several approaches to elucidating the MoA.

Potential Mechanisms of Action for N-aryl-3-oxobutanamide Derivatives:

Based on the structure of N-aryl-3-oxobutanamide derivatives, potential mechanisms of action could include:

  • Inhibition of Cell Wall Synthesis: The structural features of these compounds may allow them to interfere with the enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[11]

  • Disruption of Protein Synthesis: The compounds could potentially bind to bacterial ribosomes, thereby inhibiting the translation of essential proteins.[12]

  • Interference with Nucleic Acid Synthesis: Some antimicrobial agents act by inhibiting DNA replication or transcription.[13] Reporter gene assays can be used to screen for compounds that damage DNA or stall translation.[14]

Experimental Approaches for MoA Elucidation:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is primarily inhibited by the compound.[13]

  • Enzyme Inhibition Assays: If a specific target enzyme is hypothesized (e.g., DNA gyrase), in vitro assays can be performed to directly measure the inhibitory activity of the compounds against the purified enzyme.[14]

  • Affinity Chromatography: This technique can be used to identify the direct cellular targets of the antimicrobial agent.[13]

Logical Flow for Advanced Characterization

G cluster_safety Safety Profile cluster_moa Mechanism of Action Lead_Compound Promising Lead Compound (Low MIC) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Lead_Compound->Cytotoxicity Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Lead_Compound->Macromolecular_Synthesis Enzyme_Inhibition Specific Enzyme Inhibition Assays Macromolecular_Synthesis->Enzyme_Inhibition Target_ID Target Identification (e.g., Affinity Chromatography) Enzyme_Inhibition->Target_ID

Caption: Workflow for Advanced Characterization of Lead Compounds.

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for the evaluation of this compound derivatives as potential antimicrobial agents. By employing a combination of qualitative and quantitative assays, followed by in-depth characterization of lead compounds, researchers can efficiently identify and advance novel candidates in the fight against antimicrobial resistance.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Slideshare. Mechanism of action of antimicrobial agents. [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • ResearchGate. (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • PubMed Central. (2018, November 28). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • PMC - NIH. (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]

  • PubMed. (2023, June 2). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. [Link]

  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • Science Publishing Group. (2021, July 15). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • PubMed Central. (2024, March 22). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. [Link]

  • PMC - NIH. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. [Link]

  • NIH. Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. (2022, March 4). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]

  • MDPI. Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. [Link]

Sources

Application Notes and Protocols for In Vitro Anticancer Activity Testing of N-(3-Chlorophenyl)-3-oxobutanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-(3-Chlorophenyl)-3-oxobutanamide Analogs

N-aryl-3-oxobutanamide derivatives have surfaced as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this class, this compound and its analogs are of significant interest for their potential as anticancer agents. The core structure of these compounds presents numerous opportunities for synthetic modification, allowing for the fine-tuning of their physicochemical properties and biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer activity of novel this compound analogs.

The following protocols are designed to be robust and reproducible, providing a systematic approach to characterizing the cytotoxic and mechanistic properties of these compounds. We will delve into primary cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), followed by secondary assays to elucidate the mechanism of cell death, including apoptosis and cell cycle analysis. The rationale behind each experimental step is detailed to ensure a thorough understanding of the underlying principles.

PART 1: Foundational Protocols - Cell Culture and Primary Cytotoxicity Screening

A critical first step in the evaluation of any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines.[2][3] The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[4][5]

Cell Line Selection and Maintenance

The choice of cancer cell lines is pivotal and should be guided by the research question. A panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) is recommended to assess the spectrum of activity.

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

    • MDA-MB-231: Human breast adenocarcinoma, triple-negative.

    • HCT-116: Human colorectal carcinoma.

    • A549: Human lung carcinoma.

    • K-562: Human chronic myelogenous leukemia.

  • Protocol for Cell Culture:

    • Maintain cell lines in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4][6]

  • Protocol for MTT Assay: [5][6][7]

    • Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the this compound analog in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[7]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[8] It is the concentration of the drug required to inhibit a biological process by 50%.[8][9]

    • Calculate Percent Inhibition:

      • % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 ]

    • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

    • IC50 Calculation: Use non-linear regression analysis with a sigmoidal dose-response model to determine the IC50 value.[9][10] Software such as GraphPad Prism is commonly used for this analysis.[10]

  • Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)K-562 IC50 (µM)
Analog 112.525.88.230.115.7
Analog 25.610.34.112.97.8
Analog 3> 100> 100> 100> 100> 100
Doxorubicin0.81.20.51.50.9
  • Experimental Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare Compound Dilutions treat_cells Treat with Analogs (48-72h) compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G start Active Compound Identified (from MTT Assay) apoptosis_q Does it induce apoptosis? start->apoptosis_q cell_cycle_q Does it cause cell cycle arrest? start->cell_cycle_q annexin_v Annexin V/PI Staining Flow Cytometry apoptosis_q->annexin_v cell_cycle_analysis PI Staining Flow Cytometry cell_cycle_q->cell_cycle_analysis apoptosis_result Quantify Apoptotic Cells annexin_v->apoptosis_result cell_cycle_result Quantify Cell Cycle Phases cell_cycle_analysis->cell_cycle_result conclusion Elucidate Mechanism of Action apoptosis_result->conclusion cell_cycle_result->conclusion

Caption: Decision tree for mechanistic studies.

PART 3: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vitro anticancer evaluation of this compound analogs. By systematically assessing cytotoxicity across a panel of cell lines and subsequently investigating the mechanisms of action, researchers can effectively identify promising lead compounds for further development.

Future studies could involve more advanced techniques such as Western blotting to probe specific protein expression levels in apoptotic and cell cycle pathways, or the use of 3D cell culture models like spheroids to better mimic the in vivo tumor microenvironment. [11]Ultimately, a comprehensive understanding of the structure-activity relationships of these analogs will pave the way for the rational design of novel and more potent anticancer agents.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • IC50. Wikipedia.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed.
  • MTT assay protocol. Abcam.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Cancer cell assays in vitro. Pharmatest Services.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.
  • Cell Cycle Tutorial Contents. (n.d.).
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare: The Buyer's Guide for Life Scientists.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
  • Choosing an Apoptosis Detection Assay. (2021). Biocompare: The Buyer's Guide for Life Scientists.
  • MTT Cell Proliferation Assay. ATCC.
  • Apoptosis Assay Service. Creative Proteomics.
  • Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. (n.d.).
  • A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. (2025). Benchchem.
  • This compound. CymitQuimica.
  • This compound (C10H10ClNO2). PubChemLite.
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI.
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). NIH.
  • This compound | 2415-87-4. Sigma-Aldrich.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.

Sources

N-(3-Chlorophenyl)-3-oxobutanamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-(3-Chlorophenyl)-3-oxobutanamide Scaffold

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient drug discovery. The this compound core represents one such versatile scaffold. Its inherent structural features, including a reactive β-dicarbonyl system and a synthetically tractable amide linkage, provide a foundation for the development of a diverse array of therapeutic agents. The presence of a chlorine atom on the phenyl ring is of particular significance, as halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to unlock the full potential of the this compound scaffold in drug discovery endeavors. We will delve into the synthetic accessibility of this scaffold, its derivatization potential, and established protocols for evaluating the biological activities of its analogs, with a focus on anticancer and antimicrobial applications.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the foundational physicochemical properties of this compound is essential for its effective utilization in drug discovery workflows, from handling and formulation to the interpretation of biological data.

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO₂[2]
Molecular Weight 211.65 g/mol [2]
CAS Number 2415-87-4[2]
Appearance Solid[2]
Purity (Typical) ≥95%[2]
InChI Key MTPKMGABYQNMMG-UHFFFAOYSA-N[2]

Synthetic Protocols: Accessing and Diversifying the Scaffold

The synthetic tractability of the this compound scaffold is a key advantage, allowing for the efficient generation of analog libraries for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of the this compound Scaffold

This protocol details the fundamental synthesis of the core scaffold via the condensation of 3-chloroaniline with a β-keto ester, a robust and widely applicable method for the formation of N-aryl-3-oxobutanamides.[1]

reagents 3-Chloroaniline + Ethyl Acetoacetate reaction Reflux in Toluene (Catalytic NaOH) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Protocol 2: Derivatization at the C2 Position (Knoevenagel Condensation)

The active methylene group at the C2 position of the 3-oxobutanamide core is a prime site for derivatization, enabling the introduction of diverse substituents to explore SAR. The Knoevenagel condensation with aromatic aldehydes is a common and effective strategy.[3]

start This compound + Substituted Aldehyde reaction Reflux in Ethanol (Piperidine catalyst) start->reaction precipitation Cooling and Precipitation reaction->precipitation isolation Filtration and Washing precipitation->isolation product C2-Substituted Derivative isolation->product

Caption: Workflow for C2-position derivatization.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of piperidine.

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired 2-benzylidene-3-oxobutanamide derivative.[3]

Application Notes: Biological Evaluation

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The following protocols provide standardized methods for assessing these biological activities.

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is widely used for the initial screening of potential anticancer compounds.

seed Seed Cancer Cells in 96-well Plate treat Treat with Scaffold Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (2-4 hours) (Formazan Formation) mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Values read->analyze

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations for treatment.

  • Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Evaluation

This method is a standard for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3]

prep_comp Prepare Serial Dilutions of Scaffold Derivative inoculate Inoculate Dilutions with Bacteria prep_comp->inoculate prep_bac Prepare Standardized Bacterial Inoculum prep_bac->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Visually Inspect for Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for MIC determination.

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to the final working concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold's value is underscored by the clear SAR trends that have emerged from studies of its derivatives. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

Influence of Substituents on the N-Aryl Ring
  • Electron-Withdrawing Groups: The presence of the 3-chloro substituent on the phenyl ring is a key feature. Generally, electron-withdrawing groups on the N-aryl ring tend to enhance both antibacterial and anticancer activity.[3] Halogen substitutions, such as the chloro group, are particularly beneficial.[3] This is likely due to alterations in the electronic properties of the molecule, which can influence its binding to biological targets and its pharmacokinetic profile.

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For instance, in some series of related compounds, halogen substitutions at the -2 and -4 positions have been shown to be particularly advantageous for antibacterial activity.[3]

Impact of Derivatization at the C2 Position
  • Introduction of α,β-Unsaturated Ketone Moiety: As described in Protocol 2, the introduction of a 2-benzylidene group creates an α,β-unsaturated ketone, a well-known Michael acceptor. This functional group can potentially react covalently with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition and enhanced potency.

  • Substituents on the Benzylidene Ring: The nature of the substituents on the benzylidene ring further modulates activity. For example, nitro groups at the -3 and -4 positions of the benzylidene ring have been shown to confer significant antimicrobial activity in 2-benzylidene-3-oxobutanamide derivatives.[3]

Hypothesized Signaling Pathway Inhibition

While the precise molecular targets for many this compound derivatives are still under investigation, their observed biological effects suggest modulation of key cellular signaling pathways. For instance, in the context of cancer, many small molecule inhibitors target protein kinases involved in cell proliferation and survival pathways.

scaffold This compound Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) scaffold->kinase Inhibition pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) kinase->pathway Phosphorylation transcription Transcription Factors (e.g., AP-1, NF-κB) pathway->transcription Activation response Cellular Response transcription->response apoptosis Apoptosis response->apoptosis proliferation ↓ Cell Proliferation response->proliferation

Caption: Hypothesized kinase inhibition pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diversification at multiple positions, allows for the systematic exploration of chemical space to optimize biological activity. The established protocols provided in this guide offer a robust framework for synthesizing, derivatizing, and evaluating the anticancer and antimicrobial potential of compounds based on this versatile core. Future research efforts should focus on elucidating the specific molecular targets of active derivatives and further refining the structure-activity relationships to enhance potency, selectivity, and drug-like properties. The continued exploration of this scaffold is poised to yield novel drug candidates to address unmet medical needs in oncology and infectious diseases.

References

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC - NIH. [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH. [Link]

Sources

Application Notes and Protocols for Developing Enzyme Inhibition Assays for N-(3-Chlorophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-3-oxobutanamide scaffold is a versatile structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potential antibacterial and anticancer properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of enzyme inhibition assays for N-(3-Chlorophenyl)-3-oxobutanamide and its derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the development of robust, reliable, and high-quality assays suitable for both primary screening and detailed mechanistic studies. This guide covers foundational concepts, practical methodologies for various assay formats, stringent validation protocols, and detailed data analysis techniques.

Introduction: The Rationale for Targeting Enzymes

Enzymes are central to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer and metabolic disorders.[2] This makes them highly attractive targets for therapeutic intervention.[3][4] Drugs that function as enzyme inhibitors constitute a significant portion of clinically used therapeutic agents.[4] The this compound chemical backbone and its analogues have emerged as a promising scaffold. Related compounds have shown potential as antitumor and antimicrobial agents, suggesting they may act by inhibiting key enzymes in these pathways.[1][5]

Developing a rigorous and reliable enzyme assay is the foundational first step in identifying and characterizing novel inhibitors.[6] This process involves designing a test system to assess the effect of a compound on a specific biological target.[6][7] A successful assay must be biologically relevant, efficient for screening, and meticulously validated to ensure that the data generated is accurate and reproducible, thereby building confidence in critical decisions for advancing drug candidates.[8][9]

Foundational Principles: From Enzyme Kinetics to Assay Design

A robust understanding of enzyme kinetics is paramount for designing a meaningful inhibition assay. The rate of an enzyme-catalyzed reaction is described by the Michaelis-Menten equation , which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[10][11] Two key parameters emerge from this relationship:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[11]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[12]

These parameters are often determined graphically using a Lineweaver-Burk plot , a double reciprocal plot of 1/V₀ versus 1/[S], which linearizes the hyperbolic Michaelis-Menten curve.[12][13] This plot is particularly useful for diagnosing the mechanism of enzyme inhibition.[10][12]

Choosing the Right Assay Conditions: The "Why"

The concentration of substrate used in an inhibition assay is a critical decision. Using substrate concentrations near the Km is often considered optimal for identifying inhibitors of unknown modalities.[14] This choice represents a balance:

  • At high substrate concentrations (>> Km): The substrate can outcompete competitive inhibitors, potentially masking their effect and leading to false negatives.[15]

  • At very low substrate concentrations (<< Km): The assay may be overly sensitive to competitive inhibitors but less sensitive to other types, and the reaction rate may be too low for robust measurement.

Therefore, an initial characterization of the enzyme's Km for its substrate under your specific assay conditions (buffer, pH, temperature) is a non-negotiable first step before screening for inhibitors.[15]

Assay Development Workflow: A Strategic Blueprint

The path from a compound and a putative enzyme target to a fully validated screening assay is a multi-step process. The following workflow provides a logical progression for this development.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Screening cluster_3 Phase 4: Follow-Up T_ID Target & Reagent Qualification Assay_Select Assay Format Selection (Spectro, Fluoro, Lumi) T_ID->Assay_Select Informs Choice Assay_Opt Assay Optimization (Enzyme/Substrate Titration, Buffer Conditions, Incubation Time) Assay_Select->Assay_Opt Assay_Val Assay Validation (Z'-factor, S/B Ratio, Robustness, Reproducibility) Assay_Opt->Assay_Val Pilot_Screen Pilot Screen with Control Compounds Assay_Val->Pilot_Screen Meets Criteria HTS High-Throughput Screening (HTS) Pilot_Screen->HTS Hit_Confirm Hit Confirmation & IC50 Determination HTS->Hit_Confirm MOI_Studies Mechanism of Inhibition (MOI) Studies Hit_Confirm->MOI_Studies

Caption: A strategic workflow for enzyme assay development, from initial reagent qualification to hit validation and mechanistic studies.

Selecting the Right Assay Technology

The choice of detection technology is fundamental and depends on the enzyme, the substrate, available instrumentation, and desired sensitivity.[15]

Assay Technology Principle Advantages Considerations
Spectrophotometric Measures change in absorbance of light as a substrate is converted to a product.[16]Low cost, robust, widely available instrumentation.Lower sensitivity, potential for interference from colored compounds.
Fluorometric Measures the emission of light from a fluorescent product formed from a non-fluorescent substrate.[17]High sensitivity (often >100x more than absorbance), wider dynamic range.[18]Potential for interference from fluorescent compounds, photobleaching.
Luminescent Measures light produced from a biochemical reaction, typically by coupling enzyme activity to a luciferase reaction.[19]Highest sensitivity, very low background signal.[20]Reagents can be more expensive, potential for interference from compounds that inhibit the coupling enzyme (e.g., luciferase).[21]

Detailed Experimental Protocols

The following protocols provide a general framework. It is imperative to optimize reagent concentrations and incubation times for your specific enzyme-substrate system. [22]

Protocol 1: General Spectrophotometric Inhibition Assay

This method is ideal for enzymes where the substrate or product has a unique absorbance signature.[16] A classic example is measuring the activity of a dehydrogenase by monitoring the change in absorbance of NADH at 340 nm.[23]

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • This compound derivatives (test compounds)

  • Optimized assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and cofactors)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[24]

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Prepare a 2X working solution of the substrate in assay buffer (a common starting point is 2x the previously determined Km value).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 2 µL of serially diluted test compound in DMSO.

    • Positive Control (100% Inhibition): Add 2 µL of a known inhibitor (if available) or buffer.

    • Negative Control (0% Inhibition / 100% Activity): Add 2 µL of DMSO.[25]

    • Add 98 µL of the 2X enzyme working solution to all wells.

    • Mix gently and pre-incubate the plate for 15-30 minutes at the desired temperature (e.g., 25°C or 37°C). This allows the compound to bind to the enzyme before the reaction starts.

  • Initiation of Reaction:

    • Initiate the reaction by adding 100 µL of the 2X substrate working solution to all wells. The final reaction volume is 200 µL, and the final DMSO concentration should be 1%.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at the specific wavelength over time (kinetic mode).[24] The rate of change in absorbance corresponds to the initial reaction velocity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background)) * 100

Protocol 2: General Fluorometric Inhibition Assay

This protocol is suited for assays using a substrate that becomes fluorescent upon enzymatic action.[26]

Materials:

  • All materials from Protocol 1, but substitute a fluorogenic substrate.

  • 96-well black, opaque microplate (to minimize light scatter).

  • Microplate fluorometer with appropriate excitation/emission filters.

Procedure:

  • Reagent and Assay Setup: Follow steps 1 and 2 from Protocol 1, using a black microplate.

  • Initiation of Reaction: Initiate the reaction by adding 100 µL of the 2X fluorogenic substrate working solution to all wells.

  • Measurement:

    • Measure the increase in fluorescence intensity over time in kinetic mode, using the appropriate excitation and emission wavelengths for the specific fluorophore.[18]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the fluorescence vs. time curve (ΔRFU/min).

    • Calculate the percent inhibition using the same formula as in the spectrophotometric assay, substituting fluorescence velocities for absorbance velocities.

Protocol 3: General Luminescent Kinase Inhibition Assay (ATP-Depletion)

This protocol is a homogenous "mix-and-read" assay widely used for screening kinase inhibitors. It measures the amount of ATP remaining after a kinase reaction.[27] Low kinase activity (inhibition) results in high ATP levels and a strong luminescent signal.[27]

Materials:

  • Kinase of interest, peptide/protein substrate, and kinase assay buffer.

  • This compound derivatives (test compounds).

  • ATP solution.

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • 96-well white, opaque microplate (to maximize light signal).[20]

  • Microplate luminometer.

Procedure:

  • Reagent and Assay Setup:

    • Add 2 µL of serially diluted test compound or DMSO (control) to wells of a white microplate.

    • Add 48 µL of a master mix containing the kinase, substrate, and assay buffer.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 50 µL of ATP solution (at a concentration near its Km for the kinase).

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for ~50-80% ATP consumption in the control wells.[21]

  • Detection:

    • Add 100 µL of the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-producing luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence (in Relative Light Units, RLU) using a plate luminometer.

  • Data Analysis:

    • Calculate percent inhibition. Note that because the signal is inverse to activity, the formula is adjusted: % Inhibition = ((RLU_inhibitor - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition)) * 100

Assay Validation and Quality Control: Ensuring Trustworthy Data

Assay validation is a critical process to ensure that the developed assay is reliable, reproducible, and fit for its purpose.[7][8][28] For high-throughput screening (HTS), specific metrics are used to assess assay quality.[29]

Key Quality Control Metrics:

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited control to the signal from the background or fully inhibited control. A higher S/B ratio is desirable.

  • Z'-Factor: A statistical parameter that reflects the dynamic range and data variation of the assay. It is a measure of assay robustness.[22] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • An assay is considered excellent for HTS if the Z'-factor > 0.5 .[25]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.

  • Generate a Dose-Response Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the Data: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the data.

  • Calculate IC50: The IC50 value is determined from the fitted curve.

Mechanism of Inhibition (MOI) Studies

Once potent inhibitors are identified, the next step is to understand how they inhibit the enzyme. This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters (Km and Vmax).

  • Experimental Setup: Measure the initial reaction velocity at various substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

  • Data Visualization: Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of the lines reveals the mechanism of inhibition.[12][13]

Lineweaver_Burk_Plots cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition x_comp_int -1/Km y_comp_int 1/Vmax x_comp_int->y_comp_int origin_comp x_axis_comp x_axis_comp origin_comp->x_axis_comp 1/[S] y_axis_comp y_axis_comp origin_comp->y_axis_comp 1/V inhibitor_line_comp + Inhibitor no_inhibitor_line_comp No Inhibitor x_comp_int_inhib -1/Km_app x_comp_int_inhib->y_comp_int x_noncomp_int -1/Km y_noncomp_int 1/Vmax x_noncomp_int->y_noncomp_int y_noncomp_int_inhib 1/Vmax_app x_noncomp_int->y_noncomp_int_inhib origin_noncomp x_axis_noncomp x_axis_noncomp origin_noncomp->x_axis_noncomp 1/[S] y_axis_noncomp y_axis_noncomp origin_noncomp->y_axis_noncomp 1/V inhibitor_line_noncomp + Inhibitor no_inhibitor_line_noncomp No Inhibitor

Caption: Lineweaver-Burk plots illustrating the distinct patterns for competitive (lines intersect on the y-axis, Km increases) and non-competitive inhibition (lines intersect on the x-axis, Vmax decreases).

Conclusion

The development of a robust and reliable enzyme inhibition assay is a cornerstone of modern drug discovery. For this compound derivatives, a systematic approach grounded in the principles of enzyme kinetics and rigorous validation is essential. By carefully selecting the appropriate assay format, optimizing experimental conditions, and performing thorough data analysis, researchers can confidently identify and characterize novel enzyme inhibitors. This application note provides the strategic framework and detailed protocols necessary to accelerate this discovery process, paving the way for the development of new therapeutic agents.

References

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots. [Link]

  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. [Link]

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Slideshare. (2018). Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link]

  • AAPS Journal. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • NIH PMC. (2019). Quality Control of Quantitative High Throughput Screening Data. [Link]

  • KCAS Bio. (2022). Why is Assay Validation Important?. [Link]

  • ResearchGate. (2018). Strategies to develop enzyme assays. [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]

  • Aston Research Explorer. (2007). Quality Control of High Throughput Screening. [Link]

  • BMG LABTECH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • InfinixBio. Defining the Process of Assay Development and Validation. [Link]

  • ResearchGate. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]

  • University of Massachusetts Amherst. (2012). Microplate Enzyme Assay Using Fluorescence. [Link]

  • EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). [Link]

  • NIH PMC. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • G-Biosciences. Enzyme Analysis. [Link]

  • University of San Diego. (2014). Biochem Lab Enzyme Assay Background. [Link]

  • NIH PMC. (2016). Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. [Link]

  • NIH PMC. (2017). A comprehensive map of molecular drug targets. [Link]

  • Basicmedical Key. (2016). Enzymes as Drug Targets. [Link]

  • NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Taylor & Francis Online. (2011). Targeting enzyme inhibitors in drug discovery. [Link]

  • IT Medical Team. (2023). Targeting enzymes as drug targets: recent advances and future perspectives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

Sources

Application Note: Synthetic Routes to Novel Bioactive Scaffolds using N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chlorophenyl)-3-oxobutanamide is a versatile and highly valuable starting material in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure is endowed with multiple reactive centers: an active methylene group flanked by two carbonyls, a β-keto functionality, and a robust amide linkage to a halogenated aromatic ring. This unique combination of features makes it an ideal precursor for constructing a diverse array of complex molecules, particularly heterocyclic scaffolds that form the core of many pharmacologically active agents.[4][5] The presence of the 3-chlorophenyl moiety provides a site for further functionalization and can significantly influence the biological activity of the final compounds through modified electronic and lipophilic properties.

This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for leveraging this compound in the synthesis of novel compounds. Moving beyond simple procedural lists, this document elucidates the causality behind experimental choices, offers mechanistic insights, and grounds each protocol in authoritative scientific literature. The synthetic routes detailed herein focus on multicomponent reactions (MCRs)—a cornerstone of green and efficient chemistry—to generate high-value dihydropyridines, aminothiophenes, and dihydropyrimidinones.

Synthesis of Dihydropyridine Derivatives via Hantzsch Condensation

Background and Application

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester (or related compound), and a nitrogen donor.[6][7] The resulting 1,4-dihydropyridine (1,4-DHP) core is of immense pharmaceutical importance, most notably as L-type calcium channel blockers used in the treatment of hypertension.[8][9] Employing this compound in this reaction allows for the synthesis of novel N,N'-diaryl-1,4-DHP-3,5-dicarboxamides, a class of compounds with significant therapeutic potential.

Causality and Rationale

The success of this synthesis hinges on the reactivity of the active methylene group in this compound. The electron-withdrawing nature of the adjacent carbonyl and amide groups enhances the acidity of the α-protons, facilitating deprotonation and subsequent condensation reactions. Ethanol is an optimal solvent as it effectively dissolves the reactants and provides a suitable reflux temperature to drive the reaction to completion. Ammonium acetate serves as a convenient in-situ source of ammonia, the required nitrogen donor for ring formation. The protocol is designed as a one-pot synthesis, which is atom-economical and minimizes waste and purification steps.[10]

Experimental Protocol: Synthesis of 4-Aryl-2,6-dimethyl-N3,N5-bis(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxamide

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 2.12 g), a selected aromatic aldehyde (5 mmol, e.g., benzaldehyde, 0.53 g), and ammonium acetate (10 mmol, 0.77 g).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity, then heat the reaction to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the aldehyde spot typically indicates reaction completion. The reaction is generally complete within 8-12 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with 15 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The resulting product is typically a yellow solid.

Workflow Diagram

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Process cluster_product Product S1 N-(3-Chlorophenyl)- 3-oxobutanamide (2 eq.) P1 Combine in Ethanol S1->P1 S2 Aromatic Aldehyde (1 eq.) S2->P1 S3 Ammonium Acetate S3->P1 P2 Heat to Reflux (8-12 hours) P1->P2 P3 Cool & Precipitate P2->P3 P4 Filter & Wash (Cold Ethanol) P3->P4 FP 4-Aryl-1,4-Dihydropyridine Derivative P4->FP

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Data Summary

Reactant (Aldehyde)Reaction Time (h)Temperature (°C)Typical Yield (%)
Benzaldehyde1078 (Reflux)85-92%
4-Chlorobenzaldehyde878 (Reflux)88-95%
4-Methoxybenzaldehyde1278 (Reflux)82-90%

Mechanism Insight

The Hantzsch synthesis mechanism is believed to proceed through two primary pathways that converge.[7] First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of this compound to form an α,β-unsaturated dicarbonyl intermediate. Concurrently, a second equivalent of the β-ketoamide reacts with ammonia to form an enamine intermediate. The crucial step is a Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

Background and Application

The Gewald reaction is a powerful multicomponent method for the one-pot synthesis of highly substituted 2-aminothiophenes.[11][12] This reaction involves the condensation of a carbonyl compound, an α-cyanoester or related activated nitrile, and elemental sulfur in the presence of a base. 2-Aminothiophenes are privileged scaffolds in drug discovery, serving as key intermediates for a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[13]

Causality and Rationale

In this application, the β-keto group of this compound serves as the required carbonyl component. Malononitrile is chosen as the activated nitrile due to its high reactivity. Elemental sulfur acts as the sulfur source for the thiophene ring. A mild organic base, such as morpholine or triethylamine, is essential to catalyze the initial Knoevenagel condensation and to facilitate the subsequent steps of the reaction cascade. The reaction proceeds efficiently under reflux in ethanol, which aids in dissolving the elemental sulfur.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-[(3-chlorophenyl)carbamoyl]thiophene-3-carbonitrile

  • Reactant Preparation: To a 100 mL three-necked flask fitted with a reflux condenser and magnetic stirrer, add this compound (10 mmol, 2.12 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent and Catalyst: Add 30 mL of absolute ethanol, followed by the dropwise addition of morpholine (10 mmol, 0.87 mL) over 5 minutes with stirring.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:2). The reaction is usually complete within 4-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum at 50°C. The final product is typically an off-white or pale yellow solid.

Workflow Diagram

Gewald_Reaction cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 N-(3-Chlorophenyl)- 3-oxobutanamide Proc1 Combine in Ethanol R1->Proc1 R2 Malononitrile R2->Proc1 R3 Elemental Sulfur R3->Proc1 R4 Morpholine (Base) R4->Proc1 Proc2 Heat to Reflux (4-6 hours) Proc1->Proc2 Proc3 Pour into Ice Water Proc2->Proc3 Proc4 Filter & Wash Proc3->Proc4 Prod 2-Aminothiophene Derivative Proc4->Prod

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Data Summary

Base CatalystReaction Time (h)Temperature (°C)Typical Yield (%)
Morpholine478 (Reflux)88-94%
Triethylamine678 (Reflux)82-88%
Piperidine578 (Reflux)85-91%

Mechanism Insight

The Gewald reaction mechanism begins with a base-catalyzed Knoevenagel condensation between the ketone of this compound and malononitrile to form a stable α,β-unsaturated nitrile intermediate.[11] The base then facilitates the addition of sulfur to the α-carbon of the nitrile, forming a thiolate intermediate. This is followed by an intramolecular cyclization where the thiolate attacks the cyano group, forming a five-membered ring. Tautomerization of the resulting imine affords the final, stable 2-aminothiophene product.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

Background and Application

First reported by Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[14][15] The resulting 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[16]

Causality and Rationale

This protocol utilizes this compound as the β-dicarbonyl component. The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde carbonyl towards nucleophilic attack. Hydrochloric acid is a simple and effective catalyst for this purpose. The reaction is often performed under solvent-free conditions or in a minimal amount of a polar solvent like ethanol to drive the condensation forward. Using thiourea in place of urea allows for the synthesis of the corresponding dihydropyrimidine-2(1H)-thiones.

Experimental Protocol: Synthesis of 5-[(3-Chlorophenyl)carbamoyl]-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Reactant Preparation: In a 50 mL round-bottom flask, place this compound (10 mmol, 2.12 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g).

  • Catalyst and Solvent: Add 10 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid (HCl).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-5 hours.

  • Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 2:1).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice.

  • Purification: Stir the resulting slurry for 20-30 minutes. Collect the solid product by vacuum filtration and wash it extensively with cold water to remove excess urea and catalyst. The crude product can be further purified by recrystallization from hot ethanol.

  • Drying: Dry the purified solid in a vacuum oven at 70°C.

Workflow Diagram

Biginelli_Reaction cluster_reactants Starting Materials cluster_process Process cluster_product Product B1 N-(3-Chlorophenyl)- 3-oxobutanamide ProcB1 Combine in Ethanol B1->ProcB1 B2 Benzaldehyde B2->ProcB1 B3 Urea or Thiourea B3->ProcB1 B4 HCl (Catalyst) B4->ProcB1 ProcB2 Heat to Reflux (4-5 hours) ProcB1->ProcB2 ProcB3 Pour into Ice ProcB2->ProcB3 ProcB4 Filter, Wash & Recrystallize ProcB3->ProcB4 ProdB Dihydropyrimidinone (DHPM) Derivative ProcB4->ProdB

Caption: Workflow for the Biginelli Dihydropyrimidinone Synthesis.

Data Summary

AldehydeNitrogen SourceCatalystTypical Yield (%)
BenzaldehydeUreaHCl80-87%
4-NitrobenzaldehydeUreaHCl85-92%
BenzaldehydeThioureaHCl78-85%

Mechanism Insight

The most widely accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[15][17] This is followed by the nucleophilic addition of the enol form of this compound to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the amide carbonyl, followed by dehydration to yield the stable dihydropyrimidinone ring.[17]

Conclusion

This compound has demonstrated its exceptional utility as a foundational building block for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed in this guide for the Hantzsch, Gewald, and Biginelli reactions offer efficient, reliable, and atom-economical pathways to novel dihydropyridines, 2-aminothiophenes, and dihydropyrimidinones. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively adapt and expand upon these synthetic routes to accelerate the discovery and development of new chemical entities for therapeutic applications.

References

  • Harb, A. A., Hussein, A. M., & Mousa, I. A. (n.d.).
  • Swelam, S. A., Abo-Bakr, S. M., Fawzy, N. M., El-Maghraby, S., & Taha, H. (n.d.).
  • Harb, A. A., Hussein, A. M., & Mousa, I. A. (2025). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives.
  • Smolecule. (n.d.). N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide.
  • Wikipedia. (n.d.). Gewald reaction.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • ChemUniverse. (n.d.). This compound [P92097].
  • Sigma-Aldrich. (n.d.). This compound | 2415-87-4.
  • (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Cenmed Enterprises. (n.d.). N (3 Chlorophenyl) 4 (2 (4 (Diethylamino )Benzylidene)Hydrazino) 4 Oxobutanamide 25Mg.
  • Jadhav, S. S., Daware, K. T., Varma, K. S., Patil, K., Patil, S. J., Chaturbhuj, G. U., & Lokhande, T. N. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Arkat USA. (n.d.).
  • (2025).
  • Asian Publication Corporation. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • BLDpharm. (n.d.). 105964-54-3|N-[(3-Chlorophenyl)methyl]-N-methyl-3-oxobutanamide.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • PubChemLite. (n.d.). This compound (C10H10ClNO2).
  • (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.
  • PubMed. (2024).
  • National Institutes of Health. (n.d.). The Gewald multicomponent reaction.
  • Journal of Internal Medicine & Pharmacology. (n.d.).
  • PubMed Central. (n.d.).
  • sctunisie.org. (n.d.).

Sources

Application Notes & Protocols for the Scale-Up Synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of N-(3-Chlorophenyl)-3-oxobutanamide, a key intermediate in the production of various industrial products, including arylide pigments. We delve into the underlying process chemistry, compare viable synthetic routes, and present a detailed, field-proven protocol for multi-kilogram scale production. Emphasis is placed on process safety, control, and analytical validation to ensure a robust, reproducible, and safe manufacturing process suitable for industrial application.

Introduction and Process Chemistry Overview

This compound, an acetoacetarylide, is a valuable chemical intermediate. Structurally, it is an acetoacetamide derivative of 3-chloroaniline.[1] Compounds of this class are foundational in the synthesis of organic pigments, specifically arylide yellows, where they serve as coupling components that react with diazonium salts in azo coupling reactions.[1] The precise control over the synthesis of this intermediate is paramount to ensuring the quality, purity, and performance of the final colorant or active ingredient.

The synthesis of N-aryl-3-oxobutanamides is typically achieved via the acetoacetylation of an aniline derivative. For the scale-up synthesis of this compound, two primary synthetic routes are commercially and technically viable:

  • Condensation with Ethyl Acetoacetate: This classic method involves the reaction of 3-chloroaniline with ethyl acetoacetate, typically at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution, eliminating ethanol as a byproduct. While this method uses less hazardous materials, it often requires higher energy input and longer reaction times, and the removal of ethanol can complicate the process at scale.[2][3]

  • Acetoacetylation with Diketene: This is a highly efficient and often preferred industrial method.[4] Diketene is a powerful acetoacetylating agent that reacts readily with anilines, often exothermically, to produce the desired product with high yield and atom economy.[1][5] The primary challenge of this route lies in the hazardous nature of diketene, which is toxic, flammable, and requires precise handling and temperature control.[6]

For this guide, we will focus on the diketene route, as its efficiency and high yield make it more suitable for large-scale industrial production, provided that stringent safety and engineering controls are implemented.

Reaction Mechanism: Acetoacetylation with Diketene

The reaction proceeds through the nucleophilic attack of the amine group of 3-chloroaniline on one of the carbonyl carbons of the strained four-membered diketene ring. This leads to the opening of the ring and subsequent rearrangement to form the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 3CA 3-Chloroaniline Intermediate Ring-Opened Intermediate 3CA->Intermediate Nucleophilic Attack Diketene Diketene Product N-(3-Chlorophenyl)- 3-oxobutanamide Intermediate->Product Rearrangement

Caption: Reaction mechanism of 3-chloroaniline with diketene.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a scale-up operation is a critical decision based on a balance of efficiency, cost, safety, and environmental impact.

ParameterRoute 1: Ethyl AcetoacetateRoute 2: DiketeneRationale for Scale-Up
Primary Reagent Ethyl AcetoacetateDiketeneDiketene is more reactive and atom-economical.
Reaction Conditions High Temperature (reflux)Low to Moderate Temperature (0-40°C)Lower temperature requirements for the diketene route reduce energy costs and simplify reactor specifications.
Reaction Time Several hours[3]Typically 1-2 hours[5]Faster reaction cycles increase plant throughput.
Yield Good to Excellent (e.g., ~88%)[4]Generally higher (e.g., 97-99%)[4]Higher yield directly translates to better process economics.
Byproducts EthanolNone (in ideal reaction)No byproduct removal simplifies downstream processing.
Safety Concerns Flammable solvent/reagent.Diketene is highly toxic, flammable, and a lachrymator.[6] Requires specialized handling.The hazards of diketene are significant and mandate robust engineering controls (e.g., closed systems, scrubbers).
Conclusion Safer, but less efficient. Suitable for smaller scales or where diketene handling is not feasible.More efficient and economical for large-scale production, but requires significant investment in safety infrastructure.The Diketene route is selected for its superior efficiency and yield in an industrial context.

Detailed Scale-Up Protocol (Diketene Route)

This protocol is designed for a target batch size of approximately 50 kg of this compound. All operations must be conducted in a well-ventilated area or a dedicated chemical fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Equipment and Reagents
  • Equipment:

    • 100 L Glass-lined or stainless steel reactor with heating/cooling jacket, reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.

    • Calibrated temperature probe.

    • Controlled-rate addition pump for diketene.

    • 50 L Nutsche filter or centrifuge for product isolation.

    • Vacuum oven for drying.

  • Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
3-Chloroaniline108-42-9127.5730.0 kg1.0
Diketene674-82-884.0720.7 kg1.05
Toluene108-88-392.14150 L-
Heptane142-82-5100.21100 L-
Experimental Workflow

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with toluene (150 L) and 3-chloroaniline (30.0 kg). Begin stirring to ensure complete dissolution.

  • Initial Cooling: Cool the reaction mixture to 5-10°C using the reactor jacket.

  • Diketene Addition (Critical Step): Begin the slow, subsurface addition of diketene (20.7 kg) via the controlled-rate pump over a period of 2-3 hours. Causality: The reaction is highly exothermic. Slow addition is crucial to maintain temperature control and prevent runaway reactions or dimerization of diketene. The temperature of the reaction mass must be maintained below 20°C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to ambient temperature (20-25°C) and stir for an additional 1-2 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 3-chloroaniline is complete (e.g., <1% remaining).

  • Crystallization and Isolation: Once the reaction is complete, cool the resulting slurry to 0-5°C and hold for at least 1 hour to maximize product crystallization.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with cold toluene (2 x 25 L) and then heptane (2 x 50 L). Causality: The toluene wash removes residual starting materials and soluble impurities, while the heptane wash displaces the higher-boiling toluene, facilitating easier drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Yield and Packaging: The expected yield is 47-50 kg (90-95%) of a white to off-white solid. Package the final product in sealed, properly labeled containers.

Safety and Environmental Considerations

Handling the reagents for this synthesis, particularly at scale, requires strict adherence to safety protocols.

  • 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[7] It may cause effects on the blood, resulting in the formation of methaemoglobin.[8] It is also very toxic to aquatic life with long-lasting effects.[7]

    • PPE: Chemical-resistant gloves, protective clothing, and face/eye protection are mandatory.[7] Use only in a well-ventilated area or under a chemical fume hood with respiratory protection.[8]

  • Diketene: A highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.[6] It is a potent lachrymator.

    • PPE: A full-face respirator with an appropriate cartridge, a complete chemical-resistant suit, and heavy-duty gloves are required.[6] All equipment must be grounded to prevent static discharge.[6]

  • Toluene: A flammable liquid and vapor that can cause skin and eye irritation. It is also a known reproductive toxin and can cause damage to organs through prolonged exposure.

  • Waste Management:

    • Aqueous waste streams should be checked for pH and organic content before being sent to a chemical waste treatment facility.

    • Solvent mother liquors should be collected and sent for solvent recovery or incineration.

    • Spills should be contained with an inert absorbent material and disposed of as hazardous waste.[8]

Analytical Quality Control

To ensure the final product meets the required specifications for downstream applications, a comprehensive set of analytical tests should be performed.

Test ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, FT-IRConforms to the reference spectrum
Purity HPLC (e.g., >99.0% area)≥ 99.0%
Melting Point Melting Point Apparatus114-118°C
Residual Solvents GC-HSToluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm
Loss on Drying Gravimetric≤ 0.5%
Analytical Methodologies
  • HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is suitable for assessing purity and quantifying impurities. Detection is typically done via UV at 254 nm.

  • GC/MS: Gas chromatography coupled with mass spectrometry can be used to identify and quantify volatile impurities or residual starting materials after derivatization.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) provides unequivocal structural confirmation of the final product.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4. [Link]

  • An, G., et al. (2019). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Green Chemistry. [Link]

  • Wikipedia contributors. (2023). Acetoacetanilide. Wikipedia, The Free Encyclopedia. [Link]

  • Bedini, A., et al. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • American Chemical Society. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • PrepChem. (n.d.). Synthesis of acetoacetanilide. [Link]

  • Al-Abdullah, E. S., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 20(7), 12707–12724. [Link]

  • ResearchGate. (n.d.). 2536 PDFs | Review articles in ACETANILIDES. [Link]

  • LibreTexts Chemistry. (2021). Synthesis of Amides. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • Silveira, M. A., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Medicinal Chemistry, 12(10), 1716–1721. [Link]

  • International Labour Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. [Link]

  • ResearchGate. (n.d.). Modification of complex molecules, scale-up synthesis of product 3aa. [Link]

  • National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

  • ResearchGate. (2022). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]

  • Manasagangotri Physics Department. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

  • St. John's University and the College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • U.S. Pharmacopeia. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • ResearchGate. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • ChemUniverse. (n.d.). Request A Quote. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity N-(2-methylphenyl)-3-oxobutanamide for Industrial Synthesis. [Link]

Sources

Application and Protocol Guide: Advanced Analytical Techniques for Monitoring Reactions of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precision in Pharmaceutical Process Chemistry

In the landscape of pharmaceutical development and manufacturing, the rigorous control and deep understanding of chemical reactions are not merely best practices; they are fundamental to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). N-(3-Chlorophenyl)-3-oxobutanamide, a key intermediate in the synthesis of various pharmaceutical compounds, presents a case study in the necessity of precise reaction monitoring. Its synthesis and subsequent transformations involve a delicate interplay of reactants, intermediates, and potential byproducts. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of advanced analytical techniques tailored for the real-time and off-line monitoring of reactions involving this critical molecule. We will delve into the causality behind experimental choices, offering not just protocols, but a validated framework for generating reliable and reproducible data.

Understanding the Analyte: this compound

This compound belongs to the class of N-aryl-β-ketoamides. Its structure, featuring a reactive β-keto group and an amide linkage to a chlorinated phenyl ring, dictates its chemical behavior and the analytical strategies required for its monitoring.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO₂[1][2]
Molecular Weight 211.65 g/mol [1][3]
Appearance Solid[1]
CAS Number 2415-87-4[1][3]

The primary reaction of interest for this guide is the synthesis of this compound, typically achieved through the condensation of 3-chloroaniline with a β-keto ester like ethyl acetoacetate. Monitoring the depletion of starting materials and the formation of the product, along with any impurities, is paramount for process optimization and control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is an indispensable tool for the quantitative analysis of reaction mixtures containing this compound. Its ability to separate components with high resolution makes it ideal for tracking the progress of the reaction and quantifying the purity of the product.

Causality of Method Design:

A reversed-phase (RP) HPLC method is the logical choice due to the moderate polarity of this compound. A C18 column provides a versatile stationary phase for retaining the analyte and separating it from more polar starting materials like 3-chloroaniline and less polar byproducts. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups. For mass spectrometry (MS) compatibility, formic acid is a suitable alternative.[3]

Protocol: Isocratic RP-HPLC Method for Reaction Monitoring

Objective: To quantify the concentration of this compound, 3-chloroaniline, and ethyl acetoacetate in a reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Reference standards of this compound, 3-chloroaniline, and ethyl acetoacetate

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction components.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specified time points. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards to establish a calibration curve for each analyte. Inject the prepared samples.

  • Data Analysis: Integrate the peak areas of the analytes in the sample chromatograms. Calculate the concentration of each component using the corresponding calibration curve. Plot the concentration of reactants and product as a function of time to monitor the reaction kinetics.

System Suitability: Before sample analysis, inject a system suitability standard (a mixture of all analytes) to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and resolution between critical peaks.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for In-Situ Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, non-destructive method for monitoring reactions in real-time.[4][5][6][7] It provides structural information and direct quantification of reactants, intermediates, and products without the need for chromatographic separation.

The Rationale for qNMR in Reaction Monitoring:

The 1H NMR spectrum of the reaction mixture provides distinct signals for this compound and the starting materials. For instance, the methylene protons of the oxobutanamide moiety and the aromatic protons of the chlorophenyl ring will have characteristic chemical shifts. By integrating these signals and comparing them to an internal standard of known concentration, the absolute concentration of each species can be determined.[4] This makes qNMR a primary analytical method, as the signal intensity is directly proportional to the number of nuclei.[8]

Protocol: In-Situ 1H qNMR for Kinetic Analysis

Objective: To monitor the formation of this compound in real-time.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction conditions

  • Internal standard (e.g., maleic acid, 1,4-dioxane) of high purity and with a known concentration. The internal standard should have a simple spectrum that does not overlap with the signals of the reaction components.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting materials (3-chloroaniline and ethyl acetoacetate) and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum before initiating the reaction to establish the initial concentrations.

  • Reaction Initiation: Add the catalyst or initiate the reaction by heating, as required by the synthesis protocol.

  • Time-Course Monitoring: Acquire a series of 1H NMR spectra at regular intervals.

  • Data Processing and Analysis:

    • Phase and baseline correct all spectra.

    • Integrate the characteristic, well-resolved signals of the starting materials, product, and the internal standard.

    • Calculate the concentration of each species at each time point using the following equation: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / msample) * Pstd Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity

      • std = internal standard

      • analyte = compound of interest

    • Plot the concentrations versus time to obtain the reaction profile.

Visualization of Reaction Monitoring Workflow:

ReactionMonitoringWorkflow cluster_HPLC HPLC Analysis cluster_qNMR qNMR Analysis hplc_sample Reaction Aliquot hplc_prep Quench & Dilute hplc_sample->hplc_prep hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_data Chromatogram hplc_inject->hplc_data hplc_quant Quantify hplc_data->hplc_quant results Reaction Kinetics & Purity hplc_quant->results qnmr_sample Reaction Mixture in NMR Tube qnmr_acquire Acquire Spectra Over Time qnmr_sample->qnmr_acquire qnmr_data Time-course Spectra qnmr_acquire->qnmr_data qnmr_quant Integrate & Quantify qnmr_data->qnmr_quant qnmr_quant->results reaction Chemical Reaction reaction->hplc_sample Offline Sampling reaction->qnmr_sample In-situ

Caption: Workflow for HPLC and qNMR reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Byproducts

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the starting materials or formed during the reaction.

Rationale for GC-MS:

While this compound itself may have limited volatility, GC-MS is excellent for detecting trace amounts of volatile starting materials, residual solvents, or potential degradation products. For less volatile analytes, derivatization can be employed to increase their volatility and improve their chromatographic behavior.

Protocol: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the final product.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

Reagents:

  • High-purity solvents for calibration standards (e.g., ethanol, toluene)

  • Diluent (e.g., DMSO, DMF)

GC-MS Conditions:

ParameterCondition
Column e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow
Oven Program Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temp 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 35-350

Procedure:

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents in the diluent. Create a series of calibration standards by spiking known amounts of the stock solution into vials containing a matrix similar to the product.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a headspace vial. Add a fixed volume of the diluent. Seal the vial.

  • Headspace Incubation: Incubate the vials at a set temperature (e.g., 80 °C) for a specific time to allow the volatile compounds to partition into the headspace.

  • Analysis: The headspace autosampler injects a portion of the vapor phase onto the GC column.

  • Data Analysis: Identify the residual solvents by their mass spectra and retention times. Quantify them using the calibration curve.

UV-Vis Spectrophotometry: A Tool for Kinetic Studies

UV-Vis spectrophotometry can be a simple and effective tool for monitoring reaction kinetics, particularly when there is a significant change in the chromophoric system during the reaction.

Applicability to Amide Formation:

The formation of the amide bond in this compound from 3-chloroaniline results in a change in the electronic structure and thus the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength where the product absorbs and the reactants do not (or vice versa), the reaction rate can be determined.[9]

Protocol: Kinetic Monitoring of Amide Formation

Objective: To determine the rate of formation of this compound.

Instrumentation:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Reagents:

  • Solvent transparent in the UV region of interest (e.g., ethanol, acetonitrile)

  • Starting materials: 3-chloroaniline and ethyl acetoacetate

Procedure:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and the purified product to identify a suitable wavelength for monitoring. This could be the λmax of the product or a wavelength where the change in absorbance is maximal.

  • Reaction Setup: In a cuvette, mix the reactants at the desired concentrations and temperature.

  • Data Acquisition: Immediately start recording the absorbance at the selected wavelength as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product at the monitoring wavelength is predetermined.

    • Analyze the concentration versus time data to determine the reaction order and rate constant.

Logical Relationship of Analytical Techniques:

AnalyticalTechniques cluster_Monitoring Reaction Monitoring cluster_Impurity Impurity & Byproduct Analysis reaction Reaction: 3-chloroaniline + ethyl acetoacetate -> this compound hplc HPLC (Quantitative, Offline) reaction->hplc qnmr qNMR (Quantitative, In-situ) reaction->qnmr uv_vis UV-Vis (Kinetic, In-situ) reaction->uv_vis gc_ms GC-MS (Volatiles, Residual Solvents) reaction->gc_ms hplc_impurity HPLC (Non-volatile Impurities) reaction->hplc_impurity

Caption: Interrelation of analytical techniques for reaction monitoring.

Process Analytical Technology (PAT): A Holistic Approach to Process Understanding

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[10][11][12][13][14] For the synthesis of this compound, PAT can be implemented to enhance process robustness and ensure consistent product quality.

In-situ techniques like qNMR and UV-Vis spectroscopy are key PAT tools. For downstream processing, such as the crystallization of the final product, other PAT tools like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can be employed to monitor crystal size and shape in real-time. This allows for precise control over the crystallization process, which is crucial for the physical properties of the API.[10][11][12][13][14]

Method Validation: Ensuring Trustworthiness of Analytical Data

Every analytical method used for reaction monitoring must be validated to ensure its suitability for the intended purpose. The validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Multi-faceted Approach to Reaction Monitoring

The effective monitoring of reactions involving this compound necessitates a multi-faceted analytical approach. HPLC provides the gold standard for quantitative off-line analysis, while qNMR offers the advantage of real-time, in-situ monitoring. GC-MS is crucial for the detection of volatile impurities, and UV-Vis spectrophotometry serves as a valuable tool for kinetic studies. The integration of these techniques within a Process Analytical Technology (PAT) framework, coupled with rigorous method validation, empowers researchers and drug development professionals to achieve a deep understanding and precise control of their chemical processes, ultimately leading to higher quality and safer medicines.

References

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • Cogdill, R. P., & Drennen, J. K. (2004). Applications of process analytical technology to crystallization processes. Advanced Drug Delivery Reviews, 56(3), 339-357.
  • Yu, L. X., et al. (2014). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. Crystal Growth & Design, 14(12), 6138-6147.
  • Barrett, P., et al. (2017). Applying simple PAT tools to crystallisation in process chemistry. Pharmaceutical Technology.
  • Nagy, Z. K., & Braatz, R. D. (2020). Process Analytical Technology in Continuous Crystallization. In Continuous Manufacturing of Pharmaceuticals (pp. 235-266). John Wiley & Sons.
  • SIELC Technologies. (2018). Separation of Butanamide, N-(3-chlorophenyl)-3-oxo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Monitoring reaction progress via UV-vis absorbance. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • American Chemical Society. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry, 58(23), 9113-9125.
  • SIELC Technologies. (2018). N-(2-Chlorophenyl)-3-oxobutanamide. [Link]

  • Nanalysis. Quantitative NMR (qNMR). [Link]

  • Alonso, A., et al. (2002). Kinetic determination of aromatic amines at millimolar level. Analytical and Bioanalytical Chemistry, 374(1), 13-16.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(13), 1176-1185.
  • Widyastuti, H., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 10(2), 438-447.
  • van der Heijden, J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4916-4923.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Podolska, M., et al. (2010). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 67(6), 709-715.
  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103225.
  • Schule, A., et al. (2010). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Organic Process Research & Development, 14(4), 843-850.
  • Morávková, A., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Polymers, 13(21), 3789.
  • Jabłońska, J., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1738-1747.
  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

Sources

Application Notes and Protocols for the Japp-Klingemann Reaction Utilizing N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Privileged Heterocyclic Scaffolds

The Japp-Klingemann reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of arylhydrazones from β-keto acids or their ester and amide analogues.[1] Discovered by Francis Robert Japp and Felix Klingemann in 1887, this reaction has proven to be of immense value, particularly as a precursor to the celebrated Fischer indole synthesis, a key strategy in the construction of a vast array of pharmaceuticals and biologically active molecules.[2][3] The resulting arylhydrazones are not only pivotal for indole synthesis but also serve as intermediates for other important heterocyclic systems like pyrazoles.[1]

This document provides a detailed guide for researchers on the application of N-(3-Chlorophenyl)-3-oxobutanamide as a substrate in the Japp-Klingemann reaction. We will delve into the mechanistic intricacies, provide field-tested experimental protocols, and discuss the subsequent transformation of the resulting hydrazone into valuable indole scaffolds.

The Japp-Klingemann Reaction: A Mechanistic Overview

The Japp-Klingemann reaction is initiated by the coupling of an aryl diazonium salt with an active methylene compound, in this case, this compound. The reaction proceeds through a series of well-defined steps, culminating in the formation of a stable arylhydrazone. A critical aspect of this transformation when using β-keto amides is the cleavage of the acetyl group.

The generally accepted mechanism involves the following key stages:

  • Formation of the Enolate: In the presence of a base, the active methylene proton of this compound is abstracted to form a nucleophilic enolate.

  • Azo Coupling: The enolate then attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an intermediate azo compound.

  • Hydrolysis and Deacetylation: The crucial cleavage of the acetyl group is facilitated by nucleophilic attack (typically by a hydroxide ion) on the acetyl carbonyl. This leads to a tetrahedral intermediate which then collapses, eliminating the acetyl group as acetic acid and forming the hydrazone.

  • Tautomerization: The final step involves tautomerization to yield the more stable arylhydrazone product.

The overall transformation can be visualized as follows:

Japp_Klingemann_Workflow ArylAmine Aryl Amine (e.g., Aniline) Diazonium Aryl Diazonium Salt ArylAmine->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Hydrazone Arylhydrazone Product Diazonium->Hydrazone Japp-Klingemann Coupling (Base, 0-5 °C) KetoAmide This compound KetoAmide->Hydrazone Indole Indole Derivative Hydrazone->Indole Fischer Indole Synthesis (Acid, Heat)

Caption: General workflow for the synthesis of indoles via the Japp-Klingemann reaction.

Experimental Protocols

Part 1: Synthesis of 2-(Arylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide

This protocol details the synthesis of the target arylhydrazone from an appropriate aryl amine and this compound.

Materials:

  • Aryl amine (e.g., aniline, 1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 2.5-3.0 eq)

  • Sodium Nitrite (1.05-1.1 eq)

  • This compound (1.0 eq)

  • Sodium Acetate (approx. 3.0 eq)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

A. Preparation of the Aryl Diazonium Salt Solution (To be performed at 0-5 °C)

  • In a round-bottom flask, dissolve the aryl amine (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aryl amine solution using a dropping funnel. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[4]

  • After the addition is complete, continue stirring the solution at 0-5 °C for an additional 15-20 minutes. The resulting clear solution of the aryl diazonium salt should be used immediately in the next step.

B. Japp-Klingemann Coupling Reaction

  • In a larger round-bottom flask, dissolve this compound (1.0 eq) and a generous amount of sodium acetate (approx. 3.0 eq) in a mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring. The sodium acetate acts as a base to facilitate the formation of the enolate and to buffer the reaction mixture.

  • Slowly add the freshly prepared, cold aryl diazonium salt solution from step A to the solution of the β-keto amide.

  • A colored precipitate of the arylhydrazone should begin to form.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

C. Work-up and Purification

  • Pour the reaction mixture into a large beaker of cold water to fully precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual salts and acids.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(arylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide.

Expert Insights:

  • Temperature Control: The stability of the diazonium salt is paramount for a successful reaction. Maintaining a low temperature (0-5 °C) during its formation and subsequent coupling is critical to prevent decomposition and the formation of unwanted side products.[4]

  • pH Management: The Japp-Klingemann reaction is sensitive to pH. The initial coupling of the diazonium salt with the enolate is typically favored under slightly acidic to neutral conditions. The subsequent conversion of the azo intermediate to the hydrazone is often promoted by a slightly basic pH. The use of a buffer like sodium acetate helps to maintain a suitable pH range.[4]

  • Substituent Effects: The electronic nature of the substituents on the aryl amine can influence the reactivity of the diazonium salt. Electron-withdrawing groups, such as the chloro group on the N-phenyl ring of the amide, can affect the acidity of the methylene protons. Similarly, electron-withdrawing groups on the aniline starting material can increase the electrophilicity of the diazonium salt but may require slightly longer reaction times.

Quantitative Data (Representative)

Starting Material (Aryl Amine)ProductMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Aniline2-(Phenylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide315.7685-95145-147
4-Methylaniline2-((4-Methylphenyl)hydrazono)-N-(3-chlorophenyl)-3-oxobutanamide329.7988-96158-160
4-Methoxyaniline2-((4-Methoxyphenyl)hydrazono)-N-(3-chlorophenyl)-3-oxobutanamide345.7982-92162-164

Characterization of the Product (Expected Data)

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the methyl group, and a characteristic downfield signal for the N-H proton of the hydrazone. The amide N-H proton will also be present.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ketone and amide, aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amide and hydrazone), C=O stretching (ketone and amide), and C=N stretching of the hydrazone.[5][6][7]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.[8]

Part 2: Fischer Indole Synthesis from 2-(Arylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide

The synthesized arylhydrazone is an excellent precursor for the synthesis of substituted indoles via the Fischer indole synthesis.[3][9]

Materials:

  • 2-(Arylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide (from Part 1)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, or zinc chloride)

  • High-boiling point solvent (optional, e.g., toluene, xylene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Place the 2-(arylhydrazono)-N-(3-chlorophenyl)-3-oxobutanamide in a round-bottom flask.

  • Add the acid catalyst. Polyphosphoric acid is often effective and can serve as both the catalyst and solvent. Alternatively, a solution of the hydrazone in a high-boiling point solvent with a catalytic amount of a Lewis or Brønsted acid can be used.

  • Heat the reaction mixture under reflux for the required time (this can range from 30 minutes to several hours, and should be monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of ice water.

  • The crude indole product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude indole can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of the Fischer Indole Synthesis:

The Fischer indole synthesis proceeds through a[2][2]-sigmatropic rearrangement of the protonated hydrazone (as its enamine tautomer).[3][10] This is followed by aromatization and cyclization, with the elimination of ammonia, to form the indole ring.

Fischer_Indole_Mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Acid-catalyzed Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement->Aminal Aromatization & Cyclization Indole Indole Product Aminal->Indole Elimination of NH₃

Sources

Application Notes & Protocols: N-(3-Chlorophenyl)-3-oxobutanamide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in dye and pigment chemistry on the application of N-(3-Chlorophenyl)-3-oxobutanamide as a key coupling component in the synthesis of monoazo pigments. This compound, an acetoacetarylide, is a critical precursor for producing a range of yellow to orange hues with notable stability. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for laboratory-scale synthesis, and offers insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes.

Introduction: The Role of Acetoacetarylides in Azo Colorant Chemistry

Azo compounds, characterized by the functional group R−N=N−R', represent the largest and most versatile class of commercial dyes and pigments. Their synthesis is predominantly achieved through an azo coupling reaction, a robust electrophilic aromatic substitution.[1][2] The reaction involves two key components: a diazonium salt (the electrophile) and a coupling component (a nucleophilic, activated aromatic compound).[1]

This compound belongs to the family of acetoacetarylides, which are highly effective coupling components. The active methylene group within the 3-oxobutanamide structure provides a site for electrophilic attack by the diazonium ion, leading to the formation of a stable azo chromophore. The substituent on the phenyl ring—in this case, chlorine at the meta position—modulates the final color, lightfastness, and solubility of the resulting pigment. This guide will focus on the synthesis of a representative brilliant greenish-yellow pigment to illustrate the practical application of this versatile intermediate.

Chemical Profile: this compound

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 2415-87-4[4][5]
Molecular Formula C₁₀H₁₀ClNO₂[3]
Molecular Weight 211.65 g/mol [5]
Physical Form Solid
Purity (Typical) ≥95%[4]
InChIKey MTPKMGABYQNMMG-UHFFFAOYSA-N[3]

graph Structure {
layout=neato;
node [shape=none, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; N1 [label="N"]; H_N1 [label="H"]; C7 [label="C"]; O_C7 [label="O"]; C8 [label="C"]; H2_C8 [label="H₂"]; C9 [label="C"]; O_C9 [label="O"]; C10 [label="C"]; H3_C10 [label="H₃"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="-1.73,-1!"]; N1 [pos="1.73,1!"]; H_N1 [pos="1.73,1.5!"]; C7 [pos="2.6,0.5!"]; O_C7 [pos="2.6,-0.1!"]; C8 [pos="3.47,1!"]; H2_C8 [pos="3.47,1.5!"]; C9 [pos="4.34,0.5!"]; O_C9 [pos="4.34,-0.1!"]; C10 [pos="5.21,1!"]; H3_C10 [pos="5.21,1.5!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl; C6 -- N1; N1 -- H_N1; N1 -- C7; C7 -- O_C7 [style=double]; C7 -- C8; C8 -- C9; C9 -- O_C9 [style=double]; C9 -- C10;

// Benzene ring double bonds edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; }

Caption: Chemical Structure of this compound.

Principle of Synthesis: The Diazotization-Coupling Reaction

The synthesis of azo dyes from this compound is a two-stage process. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and ensuring product quality.

Stage 1: Diazotization Primary aromatic amines react with nitrous acid (HNO₂) to form diazonium salts.[6][7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt.[7][8]

Stage 2: Azo Coupling The resulting aryldiazonium salt is a weak electrophile that readily reacts with the electron-rich coupling component.[1][2] For this compound, the coupling occurs at the active methylene carbon (the -CH₂- group between the two carbonyls). The reaction is pH-dependent; a mildly acidic to neutral environment is typically required to facilitate the coupling while maintaining the stability of the diazonium salt.[2]

azoic_coupling_mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling AromaticAmine Ar-NH₂ (e.g., 4-Nitroaniline) NaNO2_HCl NaNO₂ + HCl (0-5°C) DiazoniumSalt Ar-N₂⁺Cl⁻ (Diazonium Salt) NaNO2_HCl->DiazoniumSalt Forms Electrophile Coupler This compound (Coupling Component) DiazoniumSalt->Coupler Electrophilic Attack AzoDye Azo Pigment (e.g., Pigment Yellow) Coupler->AzoDye Forms Chromophore

Caption: General workflow for azo pigment synthesis.

Application Protocol: Synthesis of a Brilliant Greenish-Yellow Azo Pigment

This protocol details the synthesis of a pigment analogous to C.I. Pigment Yellow 4, which is manufactured from the coupling of diazotized 4-nitroaniline and an N-phenyl-3-oxobutanamide derivative.[9] This serves as a representative example of the utility of this compound.

4.1 Materials and Equipment

  • Reagents: 4-Nitroaniline, Concentrated Hydrochloric Acid (37%), Sodium Nitrite (NaNO₂), this compound, Sodium Acetate, Ethanol, Distilled Water.

  • Equipment: Beakers (various sizes), magnetic stirrer and stir bars, ice bath, Büchner funnel, vacuum flask, filtration paper, pH indicator strips or pH meter, thermometer, glass stirring rod.

4.2 Experimental Procedure

Part A: Preparation of the Diazonium Salt Solution (Diazo Component)

  • Amine Dissolution: In a 250 mL beaker, add 4.14 g (0.03 mol) of 4-nitroaniline to 15 mL of distilled water. While stirring, slowly add 9 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt.

    • Rationale: The acid protonates the amine, increasing its solubility in the aqueous medium and preparing it for reaction with nitrous acid.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization process.

    • Rationale: The diazonium salt is unstable at higher temperatures and can decompose, reducing yield and creating impurities.[8]

  • Nitrite Addition: In a separate beaker, dissolve 2.1 g (0.0305 mol) of sodium nitrite in 10 mL of cold distilled water. Add this nitrite solution dropwise to the cold amine solution over 10-15 minutes with vigorous stirring.

    • Rationale: Slow, dropwise addition prevents a localized excess of nitrous acid and a sudden temperature increase, ensuring a controlled reaction.[7] A clear, pale yellow solution of the diazonium salt should be obtained.

Part B: Preparation of the Coupling Component Solution

  • Coupler Dissolution: In a 500 mL beaker, dissolve 6.35 g (0.03 mol) of this compound in 100 mL of ethanol. Add 100 mL of water and stir to form a fine suspension.

  • pH Adjustment: Add a solution of sodium acetate to adjust the pH to 4-5.

    • Rationale: The coupling reaction is fastest in a mildly acidic to neutral medium. Sodium acetate acts as a buffer, neutralizing the strong mineral acid from the diazo solution to achieve the optimal pH for coupling.[2][10]

Part C: The Azo Coupling Reaction

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling component suspension (from Part B) over 20-30 minutes. Maintain the temperature below 10 °C.

    • Rationale: A controlled addition rate ensures that the coupling reaction proceeds smoothly and prevents side reactions.

  • Precipitation: A brightly colored yellow precipitate should form immediately.[7]

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the pigment by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral (pH ~7). This removes any unreacted starting materials and inorganic salts. Dry the pigment in an oven at 60-70 °C.

synthesis_workflow cluster_diazo Part A: Diazotization cluster_coupler Part B: Coupler Prep cluster_coupling Part C: Coupling & Isolation A1 Dissolve 4-Nitroaniline in HCl + H₂O A2 Cool to 0-5°C in Ice Bath A1->A2 A4 Add NaNO₂ Dropwise to Amine Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 C1 Add Diazo Solution to Coupler Solution (<10°C) A4->C1 Cold Diazo Salt B1 Dissolve N-(3-Chlorophenyl) -3-oxobutanamide in EtOH/H₂O B2 Adjust pH to 4-5 with Sodium Acetate B1->B2 B2->C1 Coupler Suspension C2 Stir for 60 min in Ice Bath C1->C2 C3 Filter Precipitate C2->C3 C4 Wash with Cold H₂O C3->C4 C5 Dry Pigment (60-70°C) C4->C5 Result Final Yellow Pigment C5->Result

Caption: Step-by-step workflow for pigment synthesis.

4.3 Expected Results & Data

ParameterExpected OutcomeNotes
Appearance Bright, greenish-yellow powderColor intensity depends on particle size and purity.
Yield 85-95%Yield can be affected by temperature control and reaction time.
Melting Point >200 °CAzo pigments typically have high melting points and decompose before melting.
Solubility Insoluble in water; sparingly soluble in ethanol, acetone.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Decomposition of diazonium salt (temperature too high). 2. Incorrect pH for coupling. 3. Incomplete reaction.1. Ensure temperature is strictly maintained at 0-5°C during diazotization. 2. Verify pH of the coupling solution is between 4-6 before adding the diazo salt. 3. Increase the final stirring time after mixing the components.
Dull or Off-Color Product 1. Presence of impurities from side reactions. 2. Incorrect stoichiometry.1. Ensure slow, controlled addition of reagents. Thoroughly wash the final product. 2. Accurately weigh all reagents and re-check molar calculations.
Tarry/Oily Product Coupling temperature was too high, leading to decomposition and side-product formation.Discard the product and repeat the synthesis, paying close attention to maintaining the reaction temperature below 10°C during the coupling step.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle concentrated hydrochloric acid and other corrosive chemicals inside a fume hood.

  • Aromatic amines and nitro compounds can be toxic; avoid inhalation and skin contact.

  • Diazonium salts are unstable and potentially explosive when dry. Never isolate or dry the diazonium salt intermediate. Always use it in solution immediately after preparation.[7]

Conclusion

This compound is a highly effective and versatile coupling component for the synthesis of monoazo pigments. By carefully controlling key parameters such as temperature and pH, researchers can reliably produce high-quality yellow pigments suitable for a variety of applications. The protocols and principles outlined in this guide provide a solid foundation for the successful laboratory-scale synthesis and further development of novel colorants based on this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • WorldOfDyes. (2012). Pigment Yellow 4. Retrieved from [Link]

  • ResearchGate. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • PubChemLite. (n.d.). This compound (C10H10ClNO2). Retrieved from [Link]

  • WorldOfDyes. (2013). N-(4-chlorophenyl)-3-oxobutanamide. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P92097]. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of the Electrophilicities of Diazoalkanes: Kinetics and Mechanism of Azo Couplings with Enamines and Sulfonium Ylides. Retrieved from [Link]

  • Google Patents. (2012). CN102391663A - Preparation method of C.I. pigment yellow 151.
  • YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • ResearchGate. (2008). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • Google Patents. (2014). CN104031401A - Preparation method of C.I. pigment yellow 128.
  • Google Patents. (2013). CN103044949B - Preparation method of yellow pigment.
  • ResearchGate. (2006). PREPARATION-OF-YELLOW-PIGMENTS.pdf. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (2019). Evaluation of the Dyeing Properties of N-(4-chlorophenyl)-4-cyano-5- [(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3- carboxamide Dye and its Derivatives on Nylon 6.6 and Polyester Fabrics. Retrieved from [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

  • WorldOfDyes. (2013). N-(4-acetamidophenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Chlorophenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we will delve into the causality behind experimental choices, providing troubleshooting guides and frequently asked questions to ensure your synthesis is both successful and reproducible.

I. Foundational Knowledge: Synthesis Overview

The synthesis of this compound is most commonly achieved through the acetoacetylation of 3-chloroaniline. This can be accomplished using two primary reagents: diketene or ethyl acetoacetate.[1][2] The choice between these reagents often depends on desired reaction speed, yield, and safety considerations. Diketene is highly reactive and can lead to faster reactions and higher yields, while ethyl acetoacetate is a less hazardous and more stable alternative.[3][4]

The general reaction scheme is as follows:

Route 1: Using Diketene

3-Chloroaniline + Diketene → this compound

Route 2: Using Ethyl Acetoacetate

3-Chloroaniline + Ethyl Acetoacetate → this compound + Ethanol

While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the final yield and purity. This guide will address these issues in detail.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you may encounter during your synthesis.

Problem 1: Low Product Yield

Q: I've completed the synthesis, but my final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted issue that can stem from several factors. Let's break down the potential causes and their remedies.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of petroleum ether and ethyl acetate. The disappearance of the 3-chloroaniline spot indicates the reaction is complete. If the reaction has stalled, a slight increase in temperature or prolonged reaction time may be necessary.

  • Suboptimal Temperature: The reaction temperature can significantly influence the rate and extent of the reaction.

    • Solution: For the reaction with ethyl acetoacetate, refluxing in a high-boiling solvent like toluene is often required to drive the reaction to completion.[2] When using diketene, the reaction is often exothermic and may require initial cooling to control the reaction rate and prevent side reactions, followed by a period at a moderate temperature to ensure completion.

  • Purity of Reactants: The purity of 3-chloroaniline and the acetoacetylating agent is crucial.

    • Solution: Ensure your 3-chloroaniline is free from other isomers and impurities.[5][6] It is a light-sensitive compound and can darken upon storage, indicating potential degradation.[6] Distillation of 3-chloroaniline before use may be necessary. Similarly, use high-purity diketene or ethyl acetoacetate.

  • Improper Work-up and Isolation: Product can be lost during the extraction and purification steps.

    • Solution: After the reaction, the crude product is often precipitated by pouring the reaction mixture into water. Ensure the pH is neutral or slightly acidic to minimize the solubility of the product. During filtration, wash the solid product with cold water to remove water-soluble impurities without dissolving a significant amount of the product.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows significant impurities in the NMR and LC-MS analysis. What are these impurities and how can I get rid of them?

A: Impurities can arise from unreacted starting materials, side reactions, or product degradation.

  • Unreacted 3-Chloroaniline: This is a common impurity if the reaction is incomplete.

    • Solution: As mentioned, monitor the reaction by TLC to ensure all the 3-chloroaniline has been consumed. During work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted aniline by forming its water-soluble salt.

  • Diacetoacetylation Product: A second molecule of diketene or ethyl acetoacetate can react with the initially formed product, leading to a diacetoacetylated impurity.

    • Solution: This is more common when using an excess of the acetoacetylating agent. Use a stoichiometric amount or a slight excess of 3-chloroaniline. Slow, controlled addition of diketene to the aniline solution can also minimize this side reaction.

  • Self-Condensation of Ethyl Acetoacetate: Under certain conditions, ethyl acetoacetate can undergo self-condensation.[7]

    • Solution: This is typically less of a concern under the conditions used for this synthesis but can be minimized by controlling the temperature and reaction time.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or toluene. The choice of solvent will depend on the solubility of the desired product versus the impurities.

    • Column Chromatography: For highly impure samples or for achieving very high purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: The choice of solvent depends on the acetoacetylating agent. For the reaction with ethyl acetoacetate, a higher boiling point, non-polar solvent like toluene or xylene is often preferred to facilitate the removal of the ethanol byproduct by azeotropic distillation, which drives the equilibrium towards the product.[2] When using the more reactive diketene, a less reactive, inert solvent such as ethyl acetate, acetone, or even water (in some industrial processes) can be used.

Q2: How critical is pH control during the work-up?

A2: pH control is very important. After the reaction, quenching with water can result in an acidic or basic mixture depending on the reagents and catalysts used. Adjusting the pH to near neutral (pH 6-7) is crucial before filtration or extraction to ensure the product, which is an amide, is in its neutral, less soluble form, thereby maximizing its precipitation and recovery.

Q3: Can I use a catalyst to improve the reaction rate?

A3: For the reaction with ethyl acetoacetate, which can be slow, a catalytic amount of a weak acid or base can sometimes be used to accelerate the reaction. However, this can also promote side reactions. For the reaction with diketene, a catalyst is generally not necessary due to its high reactivity.

Q4: My 3-chloroaniline has turned dark. Can I still use it?

A4: 3-chloroaniline can oxidize and darken on exposure to air and light.[6] While it might still be usable, the presence of oxidation byproducts can lead to impurities in your final product and potentially lower the yield. It is best practice to purify darkened 3-chloroaniline by distillation before use to ensure the highest quality starting material.

IV. Experimental Protocols

Detailed Protocol for Synthesis using Ethyl Acetoacetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-chloroaniline (1.0 equivalent) in toluene.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux. Water and ethanol will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the 3-chloroaniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold hexane or petroleum ether to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

ParameterRecommended Value
Solvent Toluene or Xylene
Temperature Reflux
Reactant Ratio 1:1.1 (3-chloroaniline:ethyl acetoacetate)
Reaction Time 4-8 hours (monitor by TLC)

V. Visualizing the Process

Troubleshooting Workflow

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material prolong_time Increase reaction time/temperature incomplete->prolong_time Action analyze_impurities Analyze Impurities (NMR, LC-MS) complete->analyze_impurities Next Step prolong_time->start unreacted_sm Unreacted Starting Material analyze_impurities->unreacted_sm side_products Side Products analyze_impurities->side_products acid_wash Acid wash during work-up unreacted_sm->acid_wash Solution purification Recrystallization or Chromatography side_products->purification Solution final_product Pure Product, High Yield acid_wash->final_product purification->final_product G cluster_0 Acetoacetylation of 3-Chloroaniline Aniline 3-Chloroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack EAA Ethyl Acetoacetate EAA->Intermediate Product This compound Ethanol Ethanol Intermediate->Product Elimination Intermediate->Ethanol of Ethanol

Caption: Simplified mechanism of this compound synthesis.

VI. References

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketenes, Ketene Dimers, and Related Substances. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during the synthesis of this compound, whether you are using the ethyl acetoacetate or diketene route.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, suboptimal temperature, or inappropriate choice of reagents and solvents.

Causality & Troubleshooting Steps:

  • Incomplete Reaction: The condensation of 3-chloroaniline with either ethyl acetoacetate or diketene is an equilibrium-driven process. To drive the reaction to completion, consider the following:

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][2]

    • Removal of Byproducts: When using ethyl acetoacetate, the reaction produces ethanol as a byproduct. If not removed, it can shift the equilibrium back to the reactants. Conducting the reaction at a temperature that allows for the distillation of ethanol can improve yields.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity.

    • Too Low: A temperature that is too low will result in a sluggish reaction, leading to incomplete conversion within a practical timeframe.

    • Too High: Excessive heat can lead to the formation of side products, such as β-m-Chloroanilinocroton-m-chloroanilide, particularly when the reaction is heated for extended periods.[3] It can also cause decomposition of the reactants or product. A recommended temperature range for the reaction with ethyl acetoacetate is typically at reflux in a suitable solvent like toluene.[2][4]

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: While a 1:1 molar ratio of 3-chloroaniline to the acetylating agent is theoretically required, a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of ethyl acetoacetate or diketene) can help drive the reaction to completion.[2]

    • Reagent Purity: Ensure the purity of your starting materials. 3-chloroaniline can oxidize over time, appearing as a brown liquid, which can introduce impurities.[5] Diketene is highly reactive and can dimerize or polymerize upon storage; it is best to use freshly opened or distilled diketene.[6]

  • Solvent Choice: The solvent not only facilitates the reaction but can also influence its outcome.[7][8]

    • For the Ethyl Acetoacetate Route: High-boiling, non-polar solvents like toluene or xylene are often used to facilitate the removal of ethanol by-product through azeotropic distillation.[2][4]

    • For the Diketene Route: The reaction with diketene is often carried out in an organic solvent under anaerobic conditions to improve the melting point and reduce agglomeration of the final product.[9]

Workflow for Yield Optimization:

start Low Yield Observed check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete Starting material consumed suboptimal_temp Suboptimal Temperature incomplete->suboptimal_temp reagent_issue Reagent Stoichiometry/Purity incomplete->reagent_issue solvent_issue Inappropriate Solvent incomplete->solvent_issue optimize Optimize Conditions: - Adjust reaction time - Modify temperature - Use slight excess of acetylating agent - Ensure pure reagents - Select appropriate solvent incomplete->optimize side_products Side Product Formation suboptimal_temp->side_products If temperature is too high suboptimal_temp->optimize side_products->optimize reagent_issue->optimize solvent_issue->optimize improved_yield Improved Yield optimize->improved_yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant impurity formation in my reaction. What are the common side products and how can I minimize them?

Answer: Impurity formation is a common challenge. The primary side products in this synthesis are typically from self-condensation of the starting materials or further reaction of the product.

Common Impurities and Mitigation Strategies:

  • β-m-Chloroanilinocroton-m-chloroanilide: This is a significant byproduct when the reaction between 3-chloroaniline and ethyl acetoacetate is heated for too long or at excessively high temperatures.[3] It is formed by the condensation of the initially formed this compound with another molecule of 3-chloroaniline.

    • Mitigation: Carefully control the reaction temperature and time. Monitor the reaction by TLC and stop the reaction once the starting aniline is consumed.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related products.

    • Mitigation: Avoid basic catalysts if possible. If a base is necessary, use a mild, non-nucleophilic base and control the amount used.

  • Diacetoacetylation: Although less common, it is possible for a second molecule of diketene or ethyl acetoacetate to react with the nitrogen of the newly formed amide.[1]

    • Mitigation: Use a controlled stoichiometry of the acetylating agent (a slight excess, but not a large one).

Reaction Scheme with Potential Side Products:

cluster_main Main Reaction cluster_side Side Reactions 3-Chloroaniline 3-Chloroaniline Product This compound 3-Chloroaniline->Product Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Product Self_Condensation Self-condensation of Ethyl Acetoacetate Ethyl Acetoacetate->Self_Condensation (basic conditions) Side_Product_1 β-m-Chloroanilinocroton-m-chloroanilide Product->Side_Product_1 + 3-Chloroaniline (excess heat/time)

Caption: Main reaction and potential side reactions.

Question 3: How can I effectively monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of this reaction.

Detailed TLC Protocol:

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Mobile phase: A mixture of petroleum ether and ethyl acetate is often effective. A good starting ratio is 7:3 or 8:2 (petroleum ether:ethyl acetate). You may need to optimize this based on the polarity of your specific compounds.[1][2]

    • Visualization: UV lamp (254 nm) and/or an iodine chamber.

  • Procedure:

    • Prepare your mobile phase and add it to the developing chamber. Allow the chamber to become saturated with the solvent vapors.

    • On the baseline of a TLC plate, spot your starting materials (3-chloroaniline and ethyl acetoacetate/diketene) as references, and the reaction mixture.

    • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp. The starting aniline and the product are typically UV active. You can also use an iodine chamber for visualization.

    • The reaction is complete when the spot corresponding to 3-chloroaniline has disappeared or is very faint.

Question 4: What are the best methods for purifying the final product?

Answer: The most common and effective purification methods for this compound are recrystallization and column chromatography.

Purification Protocols:

  • Recrystallization: This is often the preferred method for obtaining a pure crystalline product.

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures.

    • Recommended Solvents:

      • Ethanol or dilute ethanol[3]

      • Hot benzene[1]

      • Mixtures of petroleum ether and ethyl acetate[1]

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals in a vacuum oven.

  • Column Chromatography: This method is useful for separating the product from impurities with similar solubility profiles.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of petroleum ether and ethyl acetate is commonly employed.[1][2] The polarity of the mobile phase should be adjusted based on the separation observed on TLC.

    • Procedure:

      • Pack a column with silica gel slurried in the initial mobile phase.

      • Dissolve the crude product in a minimum amount of solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed product onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

Summary of Recommended Reaction Conditions

ParameterEthyl Acetoacetate RouteDiketene RouteRationale & References
Solvent Toluene, XyleneOrganic solvents (e.g., Toluene)High-boiling solvents aid in the removal of byproducts. Anaerobic conditions with diketene can improve product quality.[2][4][9]
Temperature Reflux (e.g., 110-140 °C)Moderate temperature, can be exothermicRefluxing helps to drive off ethanol. The reaction with diketene is highly reactive and may not require high heat.[4][6]
Catalyst Generally not required, but a catalytic amount of acid (e.g., acetic acid) or base (e.g., DMAP) can be used.Often not requiredThe reaction can proceed thermally, but catalysts can increase the rate.[2][10]
Stoichiometry 1.0-1.2 equivalents of ethyl acetoacetate per equivalent of 3-chloroaniline1.0-1.2 equivalents of diketene per equivalent of 3-chloroanilineA slight excess of the acetylating agent can improve yield.[2]
Reaction Time 4-24 hours (monitor by TLC)Typically faster, 1-8 hours (monitor by TLC)The diketene reaction is generally more rapid due to its higher reactivity.[2][6]

References

  • Acetoacetanilide Market Competitive Outlook and Market Share Analysis - openPR.com. (2026, January 9). Available at: [Link]

  • Jadhav, G. V. (1940). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 17(10), 669-672. Available at: [Link]

  • Reddy, C. S., et al. (2018). An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. ChemistrySelect, 3(31), 8963-8968. Available at: [Link]

  • Preparation method of acetoacetanilide compound. (2014). Google Patents. CN103951582A.
  • Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. (n.d.). Available at: [Link]

  • Al-Ostath, A., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055-1064. Available at: [Link]

  • Diketene. (1984). KODAK Laboratory Chemicals, 55(3). Available at: [Link]

  • Sagan, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7296. Available at: [Link]

  • SYNTHESIS OF SC99 AND ITS ANALOGS. (n.d.). Oncotarget. Available at: [Link]

  • The condensation of ethyl acetoacetate with aniline under various different reaction conditions. (2010). ResearchGate. Available at: [Link]

  • Diketene chlorination method. (n.d.). Google Patents. US4468356A.
  • Acetoacetanilide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Fun, H.-K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. Available at: [Link]

  • Hussein, A. H. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Available at: [Link]

  • Jana, S., & Maji, S. (2024). Solvent Dictated Organic Transformations. Chemistry – An Asian Journal. Available at: [Link]

  • Jana, S., & Maji, S. (2024). Solvent Dictated Organic Transformations. PubMed. Available at: [Link]

  • Acetylation of aniline. (2020, September 11). YouTube. Available at: [Link]

  • Acetoacetanilide. (n.d.). Wikipedia. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Annual Reports Section "B" (Organic Chemistry), 104, 403-424. Available at: [Link]

  • Wang, X., et al. (2012). Direct amination of γ-halo-β-ketoesters with anilines. Tetrahedron Letters, 53(34), 4567-4570. Available at: [Link]

  • Gürsoy, E. A., & Ören, İ. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Available at: [Link]

  • Kalluraya, B., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 651-656. Available at: [Link]

  • Hussein, A. H. M., et al. (2020). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 584-601. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Available at: [Link]

  • Gorobets, N. Y., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030. Available at: [Link]

  • Synthesis of ethyl 4-haloacetoacetates. (n.d.). Google Patents. US3786082A.
  • Jordan, A., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(15), 4930. Available at: [Link]

  • 3-CHLOROANILINE. (n.d.). Ataman Kimya. Available at: [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (n.d.). American Chemical Society. Available at: [Link]

  • 3-Chloroaniline. (n.d.). PubChem. Available at: [Link]

  • de Oliveira, D. N., et al. (2018). Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. Journal of the American Oil Chemists' Society, 95(11), 1365-1374. Available at: [Link]

  • dos Santos, D. P., et al. (2014). Temperature effect on the PpIX production during the use of topical precursors. Photodiagnosis and Photodynamic Therapy, 11(3), 269-274. Available at: [Link]

  • Odriozola, M., et al. (2023). Effect of temperatures on anaerobic granulated biofilm modelling. Water Research, 229, 119429. Available at: [Link]

  • de Oliveira, D. N., et al. (2018). Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. PubMed. Available at: [Link]

Sources

solubility issues of N-(3-Chlorophenyl)-3-oxobutanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Chlorophenyl)-3-oxobutanamide

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for this compound. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you navigate the solubility challenges associated with this compound in your research and development endeavors.

Physicochemical Profile and Initial Assessment

This compound is an acetoacetanilide derivative.[1] Like many compounds in this class, it exhibits poor solubility in aqueous solutions, a characteristic that can pose significant hurdles in experimental design, particularly for biological assays and formulation development.[1] Understanding its basic properties is the first step in developing an effective solubilization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2415-87-4[2]
Molecular Formula C₁₀H₁₀ClNO₂[3]
Molecular Weight 211.65 g/mol [2]
Physical Form Solid
Predicted XlogP 2.6[3]
Aqueous Solubility Poor/Low (Specific data not readily available)[1]

The predicted XlogP value of 2.6 suggests a lipophilic nature, which is consistent with its observed low water solubility. The key to working with this compound is to systematically identify a solvent system or formulation approach that can overcome the intermolecular forces that keep it in a solid state in water.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What's happening?

A: The compound's chemical structure, characterized by a substituted phenyl ring and an amide linkage, leads to strong intermolecular forces (hydrogen bonding and van der Waals forces) that are more favorable than interactions with water molecules. This results in the compound remaining as a solid precipitate rather than dissolving. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the energy released when it interacts with water.

Q2: Is heating or sonication a good first step to try and dissolve the compound?

A: Yes, these are excellent initial steps for any solubilization workflow.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution. However, always be mindful of the compound's stability; consult the Safety Data Sheet (SDS) for information on decomposition temperature.[4]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, which can significantly accelerate the dissolution process.[5]

If the compound precipitates upon cooling, this indicates that you have created a supersaturated solution and the solubility limit at room temperature is still too low. This means a more robust method is required.

Q3: Can I use DMSO to make a stock solution? What are the best practices?

A: Dimethyl sulfoxide (DMSO) is a powerful and common organic solvent for creating high-concentration stock solutions of poorly soluble compounds. For this compound, preparing a stock in 100% DMSO is a standard starting procedure.

Best Practices:

  • Weigh out the required amount of solid compound.

  • Add the appropriate volume of 100% DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).

  • Vortex and/or sonicate until the solid is completely dissolved.

  • When preparing your final aqueous working solution, add the DMSO stock dropwise to your vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments.

Q4: How does pH likely affect the solubility of this compound?

A: The this compound molecule contains an amide group and a β-dicarbonyl moiety. The hydrogens on the α-carbon, situated between the two carbonyl groups, can be weakly acidic. While the amide group is generally neutral, extreme pH values could potentially lead to hydrolysis. It is plausible that at higher pH (alkaline conditions), the enolate form of the β-dicarbonyl could be favored, which would be negatively charged and thus more soluble in water. A pH-solubility profile experiment is highly recommended to determine the optimal pH for your application.

Systematic Troubleshooting Guide for Solubilization

For researchers encountering persistent solubility issues, we recommend a systematic approach. The following workflow provides a logical progression from simple to more complex methods.

Solubility_Workflow cluster_0 Phase 1: Initial Attempts cluster_1 Phase 2: Co-Solvent Approach cluster_2 Phase 3: Formulation Adjustment Start Start with Aqueous Buffer (e.g., PBS, TRIS) StirHeat Apply Mechanical & Thermal Energy (Stirring, Vortex, Gentle Heat, Sonication) Start->StirHeat Result1 Dissolved? StirHeat->Result1 DMSO_Stock Prepare High-Concentration Stock in 100% DMSO or Ethanol Dilute Serially Dilute Stock into Aqueous Buffer DMSO_Stock->Dilute Result2 Dissolved? Dilute->Result2 pH_Adjust Optimize pH (Test pH 4.0 to 10.0) Surfactant Add Surfactants (e.g., Tween-80, Cremophor EL) Result3 Dissolved? Surfactant->Result3 Result1->DMSO_Stock No Success Proceed with Experiment Result1->Success Yes Result2->pH_Adjust No Result2->Success Yes Result3->Success Yes Failure Advanced Formulation (e.g., Cyclodextrins, Solid Dispersions) Result3->Failure No

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

These protocols provide a starting point for systematically improving the solubility of this compound.

Protocol 1: Co-Solvent Screening and Stock Preparation

This protocol helps identify a suitable organic co-solvent and prepare a working stock solution. Common co-solvents include DMSO, ethanol, methanol, and N,N-dimethylformamide (DMF).[6]

Objective: To find a water-miscible organic solvent that can dissolve the compound at a high concentration, which can then be diluted into an aqueous medium.

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol (95%), DMF

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials, vortex mixer, sonicator

Procedure:

  • Prepare a small amount of a high-concentration slurry of the compound in the target aqueous buffer (e.g., 10 mg/mL). This will serve as a negative control.

  • In separate vials, add 1-2 mg of the compound.

  • To each vial, add 100 µL of a different co-solvent (DMSO, Ethanol, DMF).

  • Vortex each vial for 1-2 minutes. Use a sonicator if necessary.

  • Observe for complete dissolution. The best co-solvent will dissolve the compound quickly and completely, forming a clear solution.

  • Once a suitable co-solvent is identified (e.g., DMSO), prepare a stock solution at a desired high concentration (e.g., 50 mM).

  • To prepare a working solution (e.g., 50 µM), perform a serial dilution. For example, add 1 µL of the 50 mM DMSO stock to 999 µL of vigorously stirring aqueous buffer.

Table 2: Example Co-Solvent Screening Results

Co-Solvent (100%)Observation (at 20 mg/mL)Rating
WaterInsoluble, white precipitatePoor
EthanolPartially soluble, suspensionFair
DMSO Fully soluble, clear solution Excellent
DMFFully soluble, clear solutionExcellent
Protocol 2: pH-Solubility Profile Assessment

Objective: To determine if adjusting the pH of the aqueous buffer can increase the solubility of the compound.

Materials:

  • This compound

  • A set of buffers ranging from pH 4.0 to 10.0 (e.g., acetate, phosphate, borate)

  • Vials, shaker/incubator, pH meter

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[7][8]

Procedure:

  • Add an excess amount of the solid compound to vials containing each buffer (e.g., 5 mg/mL). This ensures that saturation is reached.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH at which solubility is maximal.

Protocol 3: Surfactant-Based Solubilization

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them.[6][9]

Surfactant_Mechanism cluster_micelle Micelle Structure Compound Drug S1 S Compound->S1 Hydrophobic Core S2 S Water Aqueous Solution S1->Water Hydrophilic Head S3 S S4 S S5 S S6 S S7 S S8 S

Caption: Surfactant micelles encapsulating a poorly soluble compound.

Objective: To screen common non-ionic surfactants for their ability to enhance aqueous solubility.

Materials:

  • This compound

  • Surfactants: Tween® 80, Cremophor® EL, Solutol® HS 15

  • Aqueous buffer at the optimal pH (determined from Protocol 2)

  • Standard laboratory equipment as above

Procedure:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Add an excess amount of this compound to each surfactant solution.

  • Equilibrate the samples for 24-48 hours at a constant temperature with shaking.

  • Filter the samples and quantify the concentration of the dissolved compound as described in Protocol 2.

  • Compare the solubility in the surfactant solutions to the intrinsic solubility in the buffer alone to determine the enhancement factor.

Concluding Remarks

The solubility of this compound in aqueous media presents a common but surmountable challenge. By systematically applying the principles of mechanical energy, co-solvency, pH adjustment, and surfactant addition, researchers can successfully prepare homogenous solutions suitable for a wide range of experimental applications. Always ensure that any excipients used (e.g., DMSO, Tween-80) are compatible with your downstream assays and are used at concentrations below their cytotoxic limits.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. [Link]

  • Li, P., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics. [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • Martinez, F., et al. (2002). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Journal of the Chilean Chemical Society. [Link]

  • Safety Data Sheet. Product Identifier: PREVENTOL A 6-D. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • Baena, Y., et al. (2004). Estimation of the aqueous solubility of some acetanilide derivatives from octanol-water partition coefficients and entropies of fusion. Semantic Scholar. [Link]

  • PubChemLite. This compound. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • ChemUniverse. Request A Quote: this compound. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

  • Ternes, T.A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Center for Sustainable Urban and Regional Futures. [Link]

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • IUPAC-NIST Solubility Data Series. Cumulative Index, Volumes 1-18. [Link]

Sources

enhancing solubility of N-(3-Chlorophenyl)-3-oxobutanamide for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Chlorophenyl)-3-oxobutanamide (CAS: 2415-87-4) in aqueous media for in vitro assays. Due to its chemical structure, this compound exhibits limited aqueous solubility, a common hurdle that can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. This document provides a structured approach, from quick FAQs to in-depth troubleshooting, to help you achieve and maintain the desired soluble concentration of your compound for successful and reproducible assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What's the first thing I should do?

A1: This is a classic sign of exceeding the compound's kinetic solubility in the final aqueous environment. The most direct first step is to lower the final assay concentration of the compound. If precipitation still occurs, you must ensure your final DMSO concentration is as low as possible, ideally ≤0.1%, as higher concentrations of the organic stock solvent can cause the compound to "crash out" of solution. Always include a vehicle control with an identical final DMSO concentration to account for any solvent effects on the assay.[1][2][3]

Q2: What is the maximum concentration of DMSO my cell line can tolerate?

A2: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 1%, with many researchers aiming for ≤0.5% to avoid off-target effects.[4][5][6] Some sensitive cell lines can show stress or altered gene expression at concentrations as low as 0.1%.[1] It is imperative to perform a vehicle tolerance experiment on your specific cell line, testing a range of DMSO concentrations (e.g., 0.05% to 2%) and measuring viability (e.g., via MTT or Trypan Blue assay) to determine the highest non-toxic concentration for your experimental duration.[7][8]

Q3: Can I gently heat the solution to help dissolve the compound?

A3: Yes, gentle warming (e.g., to 37°C) can be an effective initial step to aid dissolution, particularly when preparing the primary stock solution in an organic solvent like DMSO. However, use caution. Overheating can degrade the compound. This technique is less effective for improving solubility in the final aqueous assay buffer, as the solution will return to the incubator temperature, and precipitation may occur over time.

Q4: Are there any solvents other than DMSO that I can try?

A4: While DMSO is the most common and powerful solvent for dissolving both polar and nonpolar compounds in drug discovery, other options exist.[9][10] Ethanol, methanol, or N,N-dimethylformamide (DMF) can be effective.[11][12] However, these solvents often have higher cytotoxicity profiles than DMSO, so their final concentration in assays must be even more strictly controlled.[5][13] Always consult solvent compatibility charts for your specific assay components and cell lines.[14][15]

In-Depth Troubleshooting Guide

When facing persistent solubility issues, a systematic approach is required. This guide provides a logical workflow to identify and solve the root cause of precipitation.

Workflow for Enhancing Solubility

Solubility_Workflow cluster_stock Stock Solution Options cluster_dilution Dilution Technique Options cluster_buffer Assay Buffer Modifications Start Start: Compound Precipitates in Assay Prep_Stock Step 1: Optimize Stock Solution (High Concentration in 100% Organic Solvent) Start->Prep_Stock Check_Stock Visual Check: Is stock clear? Prep_Stock->Check_Stock Dilution_Method Step 2: Refine Dilution Technique Check_Stock->Dilution_Method Yes Heat_Sonicate Apply Gentle Heat (37°C) or Sonicate Check_Stock->Heat_Sonicate No Check_Dilution Visual Check: Precipitation during dilution? Dilution_Method->Check_Dilution Assay_Buffer Step 3: Modify Assay Buffer Check_Dilution->Assay_Buffer Yes Success Success: Proceed with Assay Check_Dilution->Success No Check_Buffer Kinetic Solubility Test: Precipitation over time? Assay_Buffer->Check_Buffer Check_Buffer->Success No Failure Re-evaluate Compound or Formulation Check_Buffer->Failure Yes DMSO Use 100% DMSO Heat_Sonicate->Prep_Stock Pluronic Pre-mix with Pluronic F-127 Serial_Dilute Use Serial Dilution in Media (not single-step) Co_Solvent Add Co-solvent (e.g., PEG400) Protein Increase Protein Content (e.g., BSA, Serum) pH_Adjust Adjust pH

Caption: A troubleshooting decision tree for enhancing compound solubility.

Step 1: Optimizing the Stock Solution

The foundation of a successful experiment is a stable, high-concentration stock solution.

  • Causality: this compound, like many organic small molecules, is hydrophobic. Its solubility is poor in water but significantly better in polar aprotic solvents like DMSO.[10] DMSO effectively disrupts the crystal lattice energy of the solid compound, allowing individual molecules to be solvated.

  • Protocol:

    • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

    • If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes.

    • Alternatively, use a bath sonicator for 10-15 minutes to break up solid aggregates.

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Store the stock solution at -20°C or -80°C with desiccant to prevent water absorption, which can cause the compound to precipitate over time.

Step 2: Refining the Dilution Technique

Precipitation often occurs when the DMSO stock is rapidly diluted into the aqueous assay buffer. This is a kinetic process where the compound, stripped of its preferred DMSO solvent shell, cannot dissolve quickly enough in water and aggregates.

  • Causality: Rapidly changing the solvent environment from 100% organic to >99% aqueous creates a supersaturated state that favors precipitation over dissolution.

  • Strategies:

    • Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, make an intermediate dilution of your stock in culture media or buffer (e.g., 1:10), vortex gently, and then perform the final dilution from this intermediate stock. This gradual reduction in DMSO concentration can help maintain solubility.

    • Vigorous Mixing: When adding the compound stock to the final buffer, vortex or pipette-mix immediately and vigorously to rapidly disperse the compound molecules, minimizing localized high concentrations that can initiate precipitation.

Step 3: Modifying the Assay Buffer

If the compound still precipitates, the composition of the assay buffer itself can be modified to be more "hospitable."

  • Co-solvents: These are water-miscible organic solvents that, when added to the assay buffer in small, non-toxic amounts, can increase the solubility of a primary compound.[16][17][18]

    • Examples: Polyethylene glycol 400 (PEG400), Propylene glycol.

    • Action: Try including 1-2% PEG400 in your final assay buffer. Always test this new "vehicle buffer" for effects on your cells or assay readout.

  • Protein Sequestration: The presence of proteins can enhance apparent solubility.

    • Causality: Hydrophobic compounds can bind to proteins like albumin, effectively sequestering them in the aqueous phase and preventing self-aggregation. This is a key reason why compounds may be soluble in media containing Fetal Bovine Serum (FBS) but precipitate in serum-free buffer.

    • Action: If using a serum-free buffer, consider adding 0.1% to 1% Bovine Serum Albumin (BSA). If using media with serum, ensure the serum percentage is consistent across all experiments.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. While this compound does not have strongly acidic or basic pKa values, minor pH shifts in your buffer could have an effect. Ensure your buffer is correctly prepared and calibrated.

Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution
  • Compound Information: this compound, Molecular Weight: 211.65 g/mol .[19]

  • Calculation: To make 1 mL of a 20 mM stock:

    • 211.65 g/mol * 0.020 mol/L * 0.001 L = 0.004233 g = 4.23 mg

  • Procedure: a. Weigh out 4.23 mg of this compound into a sterile microcentrifuge tube or glass vial. b. Add 1.0 mL of anhydrous, cell-culture grade DMSO. c. Vortex thoroughly for 1-2 minutes. d. If any solid remains, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently. e. Once fully dissolved and clear, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Kinetic Solubility Assessment via Visual Inspection

This protocol helps determine the maximum soluble concentration in your final assay buffer.

  • Prepare a 96-well clear-bottom plate.

  • In the first column, add 200 µL of your complete assay buffer (e.g., DMEM + 10% FBS) to wells A1 through H1. This is your "vehicle control" column.

  • In subsequent columns, prepare a two-fold serial dilution of your compound.

    • Add 2 µL of your 20 mM DMSO stock to 198 µL of buffer in well A2 (Final: 200 µM compound, 1% DMSO). Mix well.

    • Transfer 100 µL from A2 to A3 (containing 100 µL of buffer). Mix well. This creates a 100 µM solution.

    • Continue this serial dilution down the column to generate a concentration gradient (e.g., 200, 100, 50, 25, 12.5 µM, etc.).

    • Crucially, in each well, add the appropriate amount of pure DMSO so that the final DMSO concentration is constant across all wells (e.g., 1%).

  • Visually inspect the plate immediately for any cloudiness or precipitate.

  • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).

  • Re-inspect the plate at various time points (e.g., 1h, 4h, 24h) using a plate reader (measuring light scatter at ~600 nm) or by visual inspection against a dark background. The highest concentration that remains clear over your experimental duration is your maximum working soluble concentration.

Reference Data

Solubility Profile of this compound and Analogs
Solvent/SystemCompoundSolubilitySource / Comment
WaterN-(2,4-Dimethylphenyl)-3-oxobutanamide0.25 g/100ml (Very Poor)[20] Analog data suggests very low water solubility.
WaterN-(3-Chlorophenyl)acetamideSlightly Soluble[21] Analog data.
EthanolN-(3-Chlorophenyl)acetamideReadily Soluble[21] Analog data.
BenzeneN-(3-Chlorophenyl)acetamideReadily Soluble[21] Analog data.
DMSOGeneralHigh[22] DMSO is an excellent solvent for both polar and nonpolar compounds.[10]
Cell Culture MediaVariesLow (Precipitation common)[2] Dependent on final concentration, serum content, and other additives.

References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online discussion]. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online discussion]. Available at: [Link]

  • Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 12(1), 33. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online discussion]. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. Available at: [Link]

  • de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(4), 368-374. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Online discussion]. Available at: [Link]

  • ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Request PDF]. Available at: [Link]

  • ResearchGate. (2021). Considerations regarding use of solvents in in vitro cell based assays. [Publication]. Available at: [Link]

  • Journal of Drug Delivery Science and Technology. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Journal of Drug Delivery Science and Technology, 60, 102095. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. iro-chelate.com. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). o-Chloroacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • ScienceDirect. (n.d.). Co-solvent. ScienceDirect. Available at: [Link]

  • PubChem. (n.d.). p-Chloroacetoacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Controlled Fluidics. Available at: [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]

  • ResearchGate. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Request PDF]. Available at: [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N, N-dimethylformamide + (ethanol, n-propanol or n-butanol) solvent mixtures. [Request PDF]. Available at: [Link]

Sources

degradation pathways of N-(3-Chlorophenyl)-3-oxobutanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for studying the degradation pathways of this molecule. Understanding the stability of a compound is a critical aspect of pharmaceutical development, influencing formulation, storage, and regulatory documentation.[1][2] This document will serve as a comprehensive resource for designing, executing, and interpreting forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the key structural features of this compound relevant to its stability?

A: this compound is an N-aryl-β-ketoamide.[3] Its structure contains several functional groups that are susceptible to degradation under common experimental stress conditions:

  • Amide Linkage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to hydrolysis under both acidic and basic conditions.

  • β-Dicarbonyl Moiety: The 3-oxobutanamide portion of the molecule can exhibit keto-enol tautomerism. The methylene group (C2) is activated by the two adjacent carbonyl groups, making it a potential site for oxidation.

  • Chlorinated Phenyl Ring: The C-Cl bond on the aromatic ring can be susceptible to photolytic cleavage. The aromatic ring itself can be a target for oxidative reactions, such as hydroxylation.

Q2: Why are forced degradation studies essential for this compound?

A: Forced degradation, or stress testing, is a fundamental requirement in pharmaceutical development, as mandated by regulatory bodies like the ICH.[2][4] These studies serve multiple critical purposes:

  • Pathway Elucidation: They help identify the most likely degradation products and reveal the chemical degradation pathways.[1][5]

  • Method Development: The results are crucial for developing and validating stability-indicating analytical methods, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[5][6]

  • Intrinsic Stability: They provide knowledge about the inherent stability of the molecule, which informs the development of stable formulations and the selection of appropriate storage conditions and packaging.[1][2]

  • Impurity Identification: Degradants formed during these studies are potential impurities that may appear in the drug product over its shelf life.[4]

Q3: What are the primary degradation products expected from acid and base-catalyzed hydrolysis?

A: The most probable pathway for hydrolytic degradation is the cleavage of the amide bond. This reaction would yield two primary products:

  • 3-Chloroaniline

  • Acetoacetic acid

It is important to note that acetoacetic acid is inherently unstable and can readily undergo decarboxylation to form acetone and carbon dioxide . Therefore, acetone may be detected as a secondary degradation product.

Q4: What potential reactions can occur under oxidative stress?

A: Oxidative conditions, typically induced by reagents like hydrogen peroxide (H₂O₂), can lead to several degradation products.[1] For this compound, potential oxidative pathways include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring.

  • N-Oxide Formation: Oxidation of the amide nitrogen, though less common for secondary amides compared to tertiary amines.[1][7]

  • Oxidative Cyclization: N-aryl-3-oxobutanamides can undergo oxidative cyclization to form substituted indolin-2-one derivatives, a pathway that has been demonstrated with oxidants like manganese(III) acetate.[8]

Q5: How is the stability of this compound likely to be affected by pH?

A: The stability of this compound is expected to be highly pH-dependent. The rate of amide hydrolysis is typically slowest in the neutral pH range (approximately pH 6-7) and increases significantly under strongly acidic or basic conditions.[9][10][11] A pH-rate profile study is essential to determine the pH of maximum stability, which is critical information for developing a stable liquid formulation.[9]

Section 2: Experimental Protocols & Methodologies

This section provides standardized protocols for conducting forced degradation studies and the subsequent analysis.

Protocol 2.1: General Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for subjecting this compound to various stress conditions. The goal is to achieve a target degradation of 5-20% of the active ingredient, as this provides sufficient quantities of degradants for detection without overly complicating the resulting chromatogram.[6]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.

  • Stress Conditions (See Table 1 for details):

    • Acid Hydrolysis: Add HCl to the sample solution.

    • Base Hydrolysis: Add NaOH to the sample solution.

    • Oxidation: Add H₂O₂ to the sample solution.

    • Thermal Degradation: Heat the solid API or a solution at a high temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines.

  • Incubation: Store the stressed samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). Include a control sample (API in solvent) stored at ambient temperature and protected from light.

  • Neutralization (for acid/base samples): After incubation, neutralize the acid and base hydrolysis samples to prevent further degradation upon storage.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 2.2).

  • Data Evaluation: Calculate the percentage of degradation, assess peak purity, and perform mass balance calculations.

Stress ConditionReagent/ParameterTypical Concentration/SettingIncubation Time
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M24 - 72 hours at 60°C
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M24 - 72 hours at RT
Oxidation Hydrogen Peroxide (H₂O₂)3% v/v24 hours at RT
Thermal (Solid) Dry Heat80°C48 hours
Thermal (Solution) Heat60°C48 hours
Photostability UV/Visible LightICH Q1B Option 2As per guidelines

RT = Room Temperature

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare API Stock (1 mg/mL) stress_samples Dilute to Final Conc. (e.g., 100 µg/mL) with Stressors stock->stress_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_samples->base oxid Oxidation (3% H2O2, RT) stress_samples->oxid thermal Thermal (80°C) stress_samples->thermal photo Photolysis (ICH Q1B) stress_samples->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC oxid->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data: % Degradation, Purity, Mass Balance hplc->data G Parent This compound Prod1 3-Chloroaniline Parent->Prod1 H+ or OH- (Hydrolysis) Prod2 Acetoacetic Acid Parent->Prod2 H+ or OH- (Hydrolysis) Prod3 Acetone + CO2 Prod2->Prod3 (Decarboxylation) G Parent This compound Prod1 Hydroxylated Derivatives (on Phenyl Ring) Parent->Prod1 [O] (e.g., H2O2) Prod2 Substituted Indolin-2-one (via Cyclization) Parent->Prod2 [O] (e.g., Mn(OAc)3)

Sources

Technical Support Center: Purification Challenges of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-(3-Chlorophenyl)-3-oxobutanamide. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to address the common and complex purification challenges encountered during the synthesis of this important chemical intermediate. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to specific issues you may face in the laboratory. Our focus is not just on the "how," but also the "why," grounding our protocols in solid scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The two most common methods for synthesizing N-aryl-3-oxobutanamides are the reaction of an aniline with either ethyl acetoacetate or diketene.[1]

  • Unreacted Starting Materials: The most common impurities are residual 3-chloroaniline and the acetoacetylating agent (ethyl acetoacetate or diketene). Incomplete reaction is a frequent cause of their presence.

  • Diacetoacetylation Product: When using diketene, a highly reactive reagent, there is a risk of a second molecule of diketene reacting with the initially formed product. This results in a diacetoacetylation by-product, which can be challenging to remove.

  • Hydrolysis Products: this compound can undergo hydrolysis under either acidic or basic conditions, breaking the amide bond to yield 3-chloroaniline and acetoacetic acid. The latter is unstable and can further decompose.

  • Self-Condensation Products: If the reaction conditions are not carefully controlled, particularly with ethyl acetoacetate, self-condensation by-products can form.

Q2: My crude product is highly colored (yellow to brown). What is the cause and how can I decolorize it?

A2: The coloration of your crude product is likely due to the presence of oxidized impurities or side-products from the reaction of 3-chloroaniline, which can darken upon exposure to air. Additionally, prolonged heating during the synthesis can lead to the formation of colored degradation products.

To decolorize your product, you can incorporate a charcoal treatment step during recrystallization. Activated charcoal has a high surface area and can effectively adsorb colored impurities.

Q3: I am struggling to get my this compound to crystallize. What am I doing wrong?

A3: Difficulty in crystallization can stem from several factors:

  • Solvent Choice: The solvent system may be too good, keeping your product in solution even at low temperatures. Conversely, if the solvent is too poor, the compound may "oil out" instead of forming crystals.

  • Supersaturation: The solution may not be sufficiently concentrated to induce crystallization.

  • Purity: The presence of significant amounts of impurities can inhibit crystal lattice formation.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or very fine, impure crystals.

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound.[2] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.

Problem 1: Oiling Out During Recrystallization

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline material. This is often observed when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Causality & Solution Workflow:

Sources

managing acidic or basic conditions in reactions involving N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered when managing acidic or basic conditions in reactions involving this versatile β-keto amide.

Section 1: Foundational Chemistry & Core Concepts

This section addresses the fundamental properties of this compound that dictate its behavior in acidic and basic environments.

Q1: What are the key acidic and basic sites of this compound, and how do they influence its reactivity?

A1: this compound possesses two primary sites susceptible to acid-base chemistry: the α-protons located on the carbon between the two carbonyl groups and the amide proton.

  • α-Protons: These protons are significantly acidic due to the electron-withdrawing effects of the adjacent ketone and amide carbonyls. Deprotonation at this site by a base leads to the formation of a resonance-stabilized enolate, which is a potent nucleophile.[1] This is the key to many C-C bond-forming reactions.

  • Amide Proton: The amide proton is also acidic, though generally less so than the α-protons. Its acidity is influenced by the electron-withdrawing nature of the 3-chlorophenyl group.

Understanding the relative acidities of these protons is crucial for controlling reaction selectivity.

Section 2: Troubleshooting Guide for Common Reactions

Here, we delve into specific experimental issues and provide actionable troubleshooting steps.

Q2: My alkylation reaction using a strong base like LDA is giving low yields and multiple products. What's going wrong?

A2: This is a frequent issue stemming from the nuanced nature of enolate formation and subsequent reactions.

Potential Causes & Solutions:

  • Incomplete Enolate Formation: If the base is not strong enough or is added too slowly, an equilibrium between the starting material, the enolate, and the protonated base will exist. This can lead to side reactions.

    • Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure irreversible enolate formation.[1] Prepare the LDA in situ and titrate it before use to confirm its concentration.

  • Over-alkylation: The mono-alkylated product can be deprotonated again by any remaining strong base, leading to a second alkylation.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the β-keto amide relative to the base to ensure all the base is consumed in the initial deprotonation. Add the alkylating agent slowly at a low temperature to control the reaction rate.

  • Side Reactions with the Amide: While less common with strong, hindered bases, deprotonation of the amide nitrogen can occur, potentially leading to N-alkylation or other undesired pathways.

    • Solution: Employing a strong, sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate at the α-carbon.[1]

Experimental Protocol: General Procedure for α-Alkylation

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.05 eq.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.0 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Q3: I'm attempting a hydrolysis and decarboxylation of my substituted this compound, but the reaction is sluggish or incomplete. How can I optimize this?

A3: Both acidic and basic conditions can be used for hydrolysis and decarboxylation, but the efficiency can be highly dependent on the substrate and reaction conditions.[2]

Troubleshooting Acidic Hydrolysis & Decarboxylation:

  • Insufficient Acid Strength or Concentration: The amide bond is relatively stable and requires strong acidic conditions for efficient hydrolysis.

    • Solution: Use a strong acid such as concentrated HCl or H₂SO₄. The reaction often requires elevated temperatures (reflux).

  • Incomplete Decarboxylation: The intermediate β-keto acid must be formed for decarboxylation to occur.[3]

    • Solution: Ensure the hydrolysis step is complete before expecting significant decarboxylation. Heating the reaction mixture is crucial for the decarboxylation step, which proceeds through a cyclic transition state.[4]

Troubleshooting Basic Hydrolysis & Decarboxylation:

  • Reversibility of Amide Cleavage: Under basic conditions, the initial hydrolysis of the amide can be reversible.

    • Solution: Use a high concentration of a strong base (e.g., NaOH or KOH) and elevated temperatures to drive the reaction towards the carboxylate salt.

  • Stability of the Intermediate: The resulting β-keto acid is prone to decarboxylation upon acidification of the reaction mixture.

    • Solution: After basic hydrolysis, carefully acidify the reaction mixture to a low pH (e.g., pH 1-2) with a strong acid and gently heat to promote decarboxylation.

Hydrolysis_Decarboxylation

Section 3: FAQs on Stability and Side Reactions

This section covers common questions regarding the stability of this compound and potential side reactions.

Q4: Is this compound stable to aqueous acidic or basic workups?

A4: The stability depends on the pH and temperature.

  • Mild Acidic/Basic Conditions: It is generally stable to brief exposure to mild acids (e.g., dilute HCl) and bases (e.g., saturated NaHCO₃) at room temperature during a standard aqueous workup.[5]

  • Strong Acidic/Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the amide bond.[6][7]

Best Practice: If your product is sensitive, it's advisable to perform a stability test on a small scale.[8] Dissolve a small amount of the compound in the workup solution and monitor for degradation by TLC over time.

Q5: Can self-condensation occur under basic conditions?

A5: Yes, self-condensation, such as a Claisen-type reaction, is a potential side reaction, particularly if a weaker base is used or if the reaction is run at higher concentrations and temperatures.[9] The enolate of one molecule can attack the ketone carbonyl of another.

Mitigation Strategies:

  • Use a strong, non-nucleophilic base to ensure rapid and complete deprotonation.

  • Maintain low reaction temperatures.

  • Add the electrophile promptly after enolate formation.

Side_Reactions

Summary Table: pH Considerations
Reaction/Process Optimal pH Range Key Considerations
Enolate Formation > 12 (Strong Base)Use of strong, non-nucleophilic bases (e.g., LDA) is recommended for irreversible formation.[1]
Acidic Hydrolysis < 2Requires strong acid and heat; monitor for completion.
Basic Hydrolysis > 12Requires strong base and heat; followed by acidification for decarboxylation.
Aqueous Workup 4 - 9Generally stable for short periods at room temperature.
References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • PubMed. Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Available from: [Link]

  • ResearchGate. A new beta-keto amide synthesis. Available from: [Link]

  • Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. Available from: [Link]

  • ResearchGate. Formation of chiral palladium β‐keto amide enolate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • YouTube. Chapter 21.5 Decarboxylation of beta-keto acids. Available from: [Link]

  • YouTube. Amides to Ketones, Part 2: Ionic Enolates. Available from: [Link]

  • PubChemLite. This compound (C10H10ClNO2). Available from: [Link]

  • ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Available from: [Link]

  • Manasagangotri, Physics @. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Available from: [Link]

  • ResearchGate. Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. Available from: [Link]

  • CAS Common Chemistry. N-(2-Chlorophenyl)-3-oxobutanamide. Available from: [Link]

  • ChemUniverse. This compound [P92097]. Available from: [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available from: [Link]

  • Agilent. AA Troubleshooting and Maintenance Guide. Available from: [Link]

  • Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Available from: [Link]

  • Google Patents. Method for producing optically active 3-substituted glutaric acid monoamide.
  • ResearchGate. Troubleshooting Guide. Available from: [Link]

  • Royal Society of Chemistry. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Available from: [Link]

  • ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • National Institutes of Health. N-(4-Ethoxyphenyl)-3-oxobutanamide. Available from: [Link]

  • YouTube. Why is it necessary to control the pH during the reaction of aldehydes and ketones. Available from: [Link]

  • hplctools.com. HPLC Troubleshooting Guide. Available from: [Link]

  • CAS Common Chemistry. N-(4-Methylphenyl)-3-oxobutanamide. Available from: [Link]

  • ResearchGate. Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available from: [Link]

Sources

Technical Support Center: Challenges in the Crystallization of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. We will move beyond simple procedural steps to explore the underlying physicochemical principles, providing you with the expert insights needed to optimize your crystallization outcomes.

Troubleshooting Guide: From Theory to Practical Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a diagnosis of the problem and a clear, actionable path to resolution.

Q1: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of an impure mixture). The high concentration of solute, combined with potential impurities that depress the melting point, prevents the organized molecular packing required for crystal formation.

Causality and Remediation Strategy:

  • High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly. The molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly. An insulated container (like a beaker placed within a larger beaker) can help achieve a slower cooling gradient.[1]

  • Presence of Impurities: Impurities can significantly lower the melting point of the eutectic mixture. Unreacted starting materials (e.g., 3-chloroaniline) or side-products from the synthesis are common culprits.[2][3]

    • Solution: If slowing the cooling rate is ineffective, consider a preliminary purification step. If the solution is colored, adding activated charcoal to the hot solution (before hot filtration) can remove colored, often polar, impurities. If the crude product is heavily contaminated, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, leading to the solution being above the compound's melting point when saturation is reached.

    • Solution: Re-evaluate your solvent system. A solvent with a lower boiling point or a solvent mixture might be more appropriate. A systematic solvent screening is the most robust approach (see Protocol 1).

Q2: I've allowed my solution to cool completely, even in an ice bath, but no crystals have formed. What should I do?

A2: Overcoming Supersaturation and Inducing Nucleation

The absence of crystals indicates that the solution is supersaturated but lacks the necessary nucleation sites for crystal growth to begin.[4] The energy barrier for the initial formation of a crystal nucleus has not been overcome.

Methods for Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites, often resulting in immediate crystal formation along the scratch.[1]

  • Seed Crystals: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[1] If you don't have a pure crystal, you can sometimes dip a glass rod into the solution, let the solvent evaporate off the rod to form a thin film of solid, and then re-introduce the rod into the solution.

  • Concentration: It is possible that too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

  • Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can provide a lower temperature, which may be necessary if the compound is particularly soluble.

Q3: Crystals formed almost immediately after I removed the solution from the heat. The result is a very fine powder. Is this a problem?

A3: The Challenge of Rapid Crystallization ("Crashing Out")

Yes, this is often a problem. While you have successfully isolated a solid, rapid precipitation (or "crashing out") tends to trap impurities within the fast-forming crystal lattice, defeating the purpose of recrystallization.[1] The goal is slow, controlled crystal growth, which allows impurities to remain in the mother liquor. An ideal crystallization process should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.

Strategies to Promote Slower Crystal Growth:

  • Increase Solvent Volume: The most common cause is using the absolute minimum amount of solvent. Re-heat the mixture to redissolve the solid and add a small excess of hot solvent (e.g., 2-5% more). This will keep the compound soluble for longer during the cooling phase, allowing for more gradual crystal formation.

  • Insulate the Flask: Do not place the hot flask directly on a cold countertop or in an ice bath. Allow it to cool slowly in the air, perhaps insulated by placing it on a cork ring or wooden block. Creating an insulating atmosphere with an inverted beaker can also be effective.

  • Use a Co-solvent System: For a solvent system like ethanol/water, adding a few extra drops of the "good" solvent (ethanol) to the hot, saturated solution can effectively slow down the crystallization process upon cooling.[2]

Q4: I'm observing different crystal habits (e.g., needles vs. plates) between batches, even with the same solvent. Why?

A4: Understanding Polymorphism and Crystal Habit

This phenomenon is likely due to polymorphism, where a compound can crystallize into different solid-state forms or "polymorphs." These polymorphs have the same chemical composition but different crystal lattice arrangements. Factors like the rate of cooling, the level of supersaturation, and the presence of specific impurities can favor the formation of one polymorph over another.[5][6] While this compound is not extensively documented for polymorphism, it is a common feature in related amide-containing molecules.[6]

Controlling Crystal Form:

  • Consistency is Key: To obtain a consistent crystal form, you must rigorously control all crystallization parameters: cooling rate, agitation, solvent purity, and the purity of the starting material.

  • Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that specific form.

  • Solvent Choice: Different solvents can favor different polymorphs. A change in crystal habit may necessitate re-screening solvents to find conditions that reliably produce the desired form.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties is crucial for designing a successful crystallization experiment.

PropertyValueSource
CAS Number 2415-87-4[7]
Molecular Formula C₁₀H₁₀ClNO₂[7]
Molecular Weight 211.65 g/mol [7]
Physical Form Solid
Purity (Typical) ≥95%

Note: Specific properties like melting point and solubility can vary based on purity and polymorphic form.

Q2: What is a good starting point for solvent selection for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For acetoacetanilide-type compounds, alcohol/water mixtures are often effective.[2] A good starting point would be an ethanol/water or isopropanol/water system. A systematic screening (see Protocol 1) is highly recommended to find the optimal solvent or solvent pair for your specific sample.

Solvent ClassGeneral Solubility Behavior of AcetoacetanilidesSuitability for Recrystallization
Alcohols (Ethanol, Methanol) Often highly soluble, even at room temperature.Good as the primary "soluble" solvent in a co-solvent system.[2][8]
Water Generally poor solubility, even when hot.Excellent as the "insoluble" or anti-solvent in a co-solvent system.[5][8]
Ketones (Acetone) Typically very soluble.May be too effective a solvent, leading to low recovery.[9]
Esters (Ethyl Acetate) Moderate to good solubility.Can be a good single solvent candidate.
Hydrocarbons (Hexane, Heptane) Very low solubility.Useful as an anti-solvent or for washing final crystals.[10]
Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities typically stem from the synthesis route. The most common synthesis involves the reaction of 3-chloroaniline with a β-keto ester like ethyl acetoacetate or with diketene.[11][12]

  • Unreacted Starting Materials: 3-chloroaniline and ethyl acetoacetate.

  • Side-Products: Di-acetoacetylated aniline or other condensation byproducts can form, especially if reaction conditions are not carefully controlled.[2]

  • Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions.

Visual Guides & Protocols
Troubleshooting Crystallization Failures: A Decision Tree

G start Start: Hot, clear solution cool Allow to cool slowly start->cool outcome Observe Outcome cool->outcome oil Liquid 'Oils Out' outcome->oil Liquid droplets appear no_xtal No Crystals Form outcome->no_xtal Solution remains clear powder Fine Powder Forms Rapidly outcome->powder Solid crashes out good_xtal Good Crystals Form outcome->good_xtal Slow crystal growth sol_oil1 Re-heat, add more solvent (1-5%), and cool even slower. oil->sol_oil1 sol_no_xtal1 Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal no_xtal->sol_no_xtal1 sol_powder1 Re-heat, add more solvent (2-5%), and ensure very slow cooling. powder->sol_powder1

Caption: Decision tree for troubleshooting common crystallization failures.

Standard Recrystallization Workflow

G start 1. Place crude solid in flask add_solvent 2. Add MINIMUM amount of hot solvent to dissolve start->add_solvent hot_filter 3. Hot filter (if insoluble impurities are present) add_solvent->hot_filter cool_slow 4. Cool slowly to room temp hot_filter->cool_slow cool_ice 5. Cool in ice bath to maximize yield cool_slow->cool_ice vac_filter 6. Collect crystals by vacuum filtration cool_ice->vac_filter wash 7. Wash with small amount of ICE-COLD solvent vac_filter->wash dry 8. Dry crystals under vacuum wash->dry end Pure Crystals dry->end

Caption: Standard experimental workflow for recrystallization.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying a suitable solvent system when one is not already known.

Methodology:

  • Preparation: Dispense a small, known amount (e.g., 10-20 mg) of your crude this compound into several small test tubes or vials.[13]

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise, starting with ~0.2 mL.

  • Room Temperature Solubility: Vigorously agitate (vortex) each tube for 60 seconds. Observe and record if the solid dissolves.

  • Hot Solubility: For solvents where the solid did not dissolve at room temperature, heat the tube carefully (e.g., in a warm water bath or on a heat block) towards the solvent's boiling point. Agitate and observe if the solid dissolves.[13]

  • Crystallization upon Cooling: For any tube where the solid fully dissolved upon heating, allow it to cool slowly to room temperature, and then place it in an ice bath. Observe for the formation of crystals.

  • Evaluation: The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble at high temperature, and which produces a good yield of crystals upon cooling.

Protocol 2: Standard Recrystallization using an Ethanol/Water System

This protocol is a robust starting point for purifying this compound.[2]

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]

  • Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution just begins to turn faintly cloudy (this is the point of saturation).

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[2]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove residual soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator.

References
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

  • Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1: Crystallization of Impure Acetanilide Objective. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Physics @ Manasagangotri. (2006, November 28). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • DORAS | DCU Research Repository. (2022, April 13). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A Review on Synthesis and Characterization of Impurities in API’s. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of N-(3-Chlorophenyl)-3-oxobutanamide, focusing on the pivotal role of catalysts in optimizing reaction outcomes.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. We will explore the critical impact of catalysts on this synthesis, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is paramount, and the choice of catalyst is a determining factor in reaction rate, yield, and purity. This document provides a comprehensive analysis of catalytic effects to navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and industrially significant method is the acetoacetylation of 3-chloroaniline. This involves the reaction of 3-chloroaniline with an acetoacetylating agent. The two principal agents for this transformation are:

  • Ethyl acetoacetate: A stable and common laboratory reagent. This reaction is a condensation that typically requires heating and often a catalyst to proceed efficiently, with the elimination of ethanol.

  • Diketene: A highly reactive and efficient acetoacetylating agent. Reactions with diketene are often much faster and can proceed under milder conditions, sometimes even without a catalyst, offering high yields.[1]

Q2: Why is a catalyst often necessary when using ethyl acetoacetate?

A2: The reaction between an aniline and ethyl acetoacetate is a nucleophilic acyl substitution. The reactivity of the ester carbonyl in ethyl acetoacetate is moderate. A catalyst serves two primary purposes:

  • To Activate the Substrate: An acid catalyst can protonate the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline.

  • To Facilitate the Reaction Equilibrium: Basic catalysts can deprotonate the aniline, increasing its nucleophilicity. More commonly, they are used to drive the reaction forward by neutralizing any acidic byproducts or by facilitating the removal of the ethanol byproduct. Some basic catalysts, like potassium tert-butoxide, have been shown to be highly effective in solvent-free conditions.

Q3: Can this synthesis be performed without a catalyst?

A3: Yes, catalyst-free synthesis is possible, particularly under specific conditions. For instance, reacting 3-chloroaniline with ethyl acetoacetate at high temperatures for an extended period can yield the product. However, this often leads to longer reaction times and potentially lower yields. A more modern and efficient catalyst-free approach involves using microwave irradiation, which can significantly accelerate the reaction.[2][3] The reaction with the more reactive diketene can also proceed efficiently without a catalyst.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or has failed completely. What are the potential causes and solutions?

A: Low yield is a frequent problem stemming from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Troubleshooting Steps
Ineffective or Absent Catalyst The reaction with ethyl acetoacetate is often slow without a catalyst. Solution: Introduce a suitable catalyst. For solvent-free conditions, potassium tert-butoxide is an excellent choice.[3] If using a solvent like toluene, a catalytic amount of a base like sodium hydroxide lye can be effective.[4]
Sub-optimal Reaction Conditions Insufficient heat or reaction time can lead to incomplete conversion. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are still present after the expected time, consider increasing the reaction temperature (e.g., to reflux) or extending the reaction time.[1][5]
Reagent Quality Impurities in 3-chloroaniline or degraded ethyl acetoacetate/diketene can inhibit the reaction. Solution: Ensure the purity of your starting materials. Use freshly distilled 3-chloroaniline if necessary. Verify the quality of the acetoacetylating agent.
Presence of Moisture Water can hydrolyze the reagents or interfere with the catalytic cycle. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Inefficient Mixing A heterogeneous reaction mixture requires effective stirring to ensure contact between reactants. Solution: Use a suitable magnetic stir bar and ensure vigorous agitation throughout the reaction.[1]
Issue 2: Presence of Impurities in the Final Product

Q: My NMR and TLC analysis show significant impurities in the final product. What are the likely side products and how can they be minimized and removed?

A: Product purity is critical. Understanding potential side reactions is key to minimizing them.

Common Impurities & Purification Strategies

Impurity Formation Mechanism Minimization & Purification
Unreacted Starting Materials Incomplete reaction due to sub-optimal time, temperature, or catalysis.Minimization: Optimize reaction conditions by monitoring with TLC until the starting material spot disappears.[1] Purification: Recrystallization is highly effective. Suitable solvents include ethanol or hot benzene.[1] Column chromatography can also be used for more difficult separations.[1]
Diacetoacetylation Product The nitrogen of the newly formed amide can potentially react with a second molecule of the acetoacetylating agent. This is less common under standard conditions.Minimization: Use a stoichiometric or slight excess of the aniline relative to the acetoacetylating agent. Avoid a large excess of the latter.
Self-Condensation of Ethyl Acetoacetate Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation (e.g., Claisen condensation).Minimization: Use a catalytic amount of base rather than a stoichiometric amount. Control the reaction temperature carefully.

Catalyst Selection and Optimization

The choice of catalyst is pivotal and depends on the chosen synthetic route and desired reaction conditions (e.g., conventional heating vs. microwave, solvent vs. solvent-free).

Q: Which catalyst is best for my synthesis?

A: The "best" catalyst is context-dependent. Here is a comparative overview:

Catalyst Type Example Mechanism of Action Advantages Considerations
Basic Catalyst Potassium tert-butoxide (t-BuOK)Acts as a strong base to facilitate the reaction, particularly effective in removing the ethanol byproduct.[3]High yields, enables solvent-free microwave synthesis, short reaction times.[3]Requires anhydrous conditions as it is highly moisture-sensitive.
Basic Catalyst Triethylamine (TEA)Acts as a mild base, often used to neutralize acidic byproducts that may form during the reaction.[6][7][8]Mild conditions, easy to remove during workup due to its volatility.May not be strong enough to significantly accelerate the reaction with less reactive esters.
Phase Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB)Facilitates the transfer of anionic species between phases (e.g., solid-liquid), enhancing reaction rates.[9]Highly efficient for related N-acetylation reactions, can lead to high yields in shorter periods.[9]May require specific solvent systems (e.g., DMF, acetonitrile) for optimal performance.[9]
No Catalyst N/AReaction driven by thermal energy (conventional heating or microwave) or by using a highly reactive reagent like diketene.Simplifies the reaction setup and purification (no catalyst residue to remove). Environmentally friendly ("green") approach.[10]Often requires higher temperatures, longer reaction times, or more expensive reagents.

Visualizing the Process

General Reaction Mechanism

The diagram below illustrates the fundamental mechanism for the base-catalyzed synthesis of this compound from 3-chloroaniline and ethyl acetoacetate.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Products 3-Chloroaniline 3-Chloroaniline Nucleophilic Attack Nucleophilic Attack 3-Chloroaniline->Nucleophilic Attack Nucleophile Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Nucleophilic Attack Electrophile Base (B:) Base (B:) Base (B:)->3-Chloroaniline Optional Activation Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product This compound Tetrahedral Intermediate->Product Elimination of Ethoxide Byproduct Ethanol Tetrahedral Intermediate->Byproduct Regenerated Catalyst Conjugate Acid (BH)

Caption: Base-catalyzed formation of this compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common experimental issues.

G start Problem Encountered low_yield Low / No Yield start->low_yield impure_product Impure Product start->impure_product check_catalyst Is Catalyst Effective? low_yield->check_catalyst identify_impurity Identify Impurity (TLC, NMR) impure_product->identify_impurity check_conditions Are Conditions Optimal? (Temp, Time) check_catalyst->check_conditions check_reagents Are Reagents Pure? check_conditions->check_reagents solution_yield Solution: - Select appropriate catalyst (e.g., t-BuOK) - Increase Temp/Time - Purify starting materials check_reagents->solution_yield unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm side_product Side Product identify_impurity->side_product solution_purity Solution: - Optimize reaction time - Adjust stoichiometry - Recrystallize or use Chromatography unreacted_sm->solution_purity side_product->solution_purity

Caption: A logical workflow for troubleshooting common synthesis problems.

Experimental Protocol: Microwave-Assisted Catalytic Synthesis

This protocol describes an efficient, solvent-free synthesis using potassium tert-butoxide as a catalyst under microwave irradiation, adapted from methodologies for similar compounds.[3]

Materials:

  • 3-Chloroaniline (1 equivalent)

  • Ethyl acetoacetate (1.6 - 1.8 equivalents)[3]

  • Potassium tert-butoxide (catalytic amount, e.g., 0.1 equivalents)

  • Microwave reactor

  • Round-bottom flask suitable for microwave synthesis

  • Magnetic stirrer

  • Dry diethyl ether

  • Aqueous ethanol for recrystallization

Procedure:

  • Preparation: To a dry microwave-safe reaction vessel equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq.).

  • Reagent Addition: Add ethyl acetoacetate (1.8 eq.) followed by a catalytic amount of potassium tert-butoxide (0.1 eq.).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 160-320 MHz) for a short duration (e.g., 3-7 minutes).[2][3] The optimal time and power should be determined by monitoring small-scale test reactions.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a mobile phase of petroleum ether:ethyl acetate, 4:1). The disappearance of the 3-chloroaniline spot indicates completion.[1]

  • Work-up: After cooling the reaction mixture to room temperature, triturate the resulting solid with dry diethyl ether.

  • Purification: Filter the crude product and wash it with small portions of cold, dry ether. Further purify the solid by recrystallization from aqueous ethanol to obtain this compound as a crystalline solid.[3]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Available at: [Link]

  • Maqunga, N. P., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Available at: [Link]

  • Sirisha, K., et al. (n.d.). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. ResearchGate. Available at: [Link]

  • Lokanath, N. K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. Available at: [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Available at: [Link]

  • Wang, G., et al. (2014). Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. RSC Advances, 5(8). Available at: [Link]

  • PubMed. (2025). Electron Transfer Theory Elucidates the Hidden Role Played by Triethylamine and Triethanolamine during Photocatalysis. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free lignin valorization by acetoacetylation. Structural elucidation by comparison with model compounds. Available at: [Link]

Sources

Technical Support Center: Minimizing Impurities in N-(3-Chlorophenyl)-3-oxobutanamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(3-Chlorophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter in your experiments. Our focus is on practical, field-proven insights to help you minimize impurities and optimize your synthesis for a high-purity final product.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via the acetoacetylation of 3-chloroaniline. This is most commonly achieved by reacting 3-chloroaniline with either ethyl acetoacetate or diketene. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most prevalent impurities are typically unreacted starting materials and a diacetoacetylation byproduct.

  • Unreacted 3-Chloroaniline: This can remain if the reaction does not go to completion or if an incorrect stoichiometric ratio of reactants is used.

  • Unreacted Acetoacetylating Agent: Residual ethyl acetoacetate or byproducts from diketene can persist in the crude product.

  • Diacetoacetylation Impurity: This occurs when a second molecule of the acetoacetylating agent reacts with the newly formed this compound. This is more common when using a highly reactive agent like diketene.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Sub-optimal Reaction Temperature: The reaction between 3-chloroaniline and ethyl acetoacetate often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating can lead to an incomplete reaction.

  • Inefficient Removal of Byproducts: When using ethyl acetoacetate, the reaction produces ethanol as a byproduct. If not effectively removed, the accumulation of ethanol can inhibit the forward reaction due to Le Chatelier's principle.

  • Moisture in Reagents or Solvents: Water can react with diketene, if used, and can also interfere with the overall reaction equilibrium. Ensure all reagents and solvents are appropriately dried.

  • Improper Stoichiometry: An incorrect ratio of 3-chloroaniline to the acetoacetylating agent can lead to one of the reactants being the limiting reagent, thus reducing the theoretical yield.

Q3: The color of my crude product is darker than expected. What does this indicate?

A3: A dark coloration in the crude product often suggests the presence of oxidized impurities. 3-chloroaniline, like many anilines, is susceptible to air oxidation, which can produce colored byproducts. This is more likely to occur if the reaction is run for an extended period at high temperatures in the presence of air.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 3-chloroaniline in the final product (confirmed by TLC/HPLC). 1. Insufficient reaction time or temperature. 2. Inefficient removal of ethanol byproduct (when using ethyl acetoacetate). 3. Sub-optimal stoichiometry.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC until the 3-chloroaniline spot is minimal. 2. If using a solvent, ensure the reaction is set up to distill off the ethanol as it forms. 3. Use a slight excess (1.1-1.2 equivalents) of the acetoacetylating agent.
Presence of a significant amount of a higher molecular weight impurity (likely the diacetoacetylation product). 1. Use of a highly reactive acetoacetylating agent (e.g., diketene) under harsh conditions. 2. Incorrect order of addition of reagents.1. If using diketene, add it slowly to the solution of 3-chloroaniline at a controlled temperature. 2. Consider using the less reactive ethyl acetoacetate.
The crude product is an oil or fails to solidify. 1. High concentration of impurities depressing the melting point. 2. Presence of residual solvent.1. Proceed with a robust purification method such as column chromatography before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any remaining solvent.
Difficulty in removing colored impurities by recrystallization. 1. The colored impurities have similar solubility to the desired product. 2. Oxidation of the starting material or product.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloroaniline and Ethyl Acetoacetate

This protocol is a representative method and may require optimization based on your laboratory conditions.

Materials:

  • 3-Chloroaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 equivalent) and toluene.

  • Add ethyl acetoacetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of 3-chloroaniline), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound. An ethanol/water mixture is a commonly used solvent system for acetoacetanilides.[3]

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and swirl.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable not to disturb the flask during this initial cooling phase.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities.

  • Dry the purified crystals in a vacuum oven.

V. Visualizing the Process

To aid in understanding the workflow and potential pitfalls, the following diagrams illustrate the synthesis and the formation of key impurities.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Acetoacetylation Reaction cluster_products Crude Product Mixture 3-Chloroaniline 3-Chloroaniline Reaction_Vessel Heat (Toluene or neat) 3-Chloroaniline->Reaction_Vessel Acetoacetylating_Agent Ethyl Acetoacetate or Diketene Acetoacetylating_Agent->Reaction_Vessel Desired_Product This compound Reaction_Vessel->Desired_Product Impurity_1 Unreacted 3-Chloroaniline Reaction_Vessel->Impurity_1 Impurity_2 Diacetoacetylation Product Reaction_Vessel->Impurity_2

Caption: General workflow for the synthesis of this compound.

Impurity_Formation 3-Chloroaniline 3-Chloroaniline Product This compound 3-Chloroaniline->Product + Acetoacetylating Agent Acetoacetylating_Agent Acetoacetyl Group (from Ethyl Acetoacetate/Diketene) Diacetoacetylation_Product Diacetoacetylation Impurity Product->Diacetoacetylation_Product + Acetoacetylating Agent (Side Reaction)

Sources

Technical Support Center: Synthesis with Hygroscopic Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of working with hygroscopic materials in synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the pervasive issue of moisture sensitivity in their starting materials. Water is not a benign solvent; its presence, even in trace amounts, can dramatically alter reaction pathways, degrade valuable reagents, and compromise product purity.[1][2][3] This resource provides in-depth, field-proven insights and practical solutions to help you anticipate, troubleshoot, and control the impact of moisture in your critical experiments.

Frequently Asked Questions (FAQs)
Q1: What exactly makes a starting material "hygroscopic"?

A: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[4] This phenomenon is driven by the chemical structure of the material itself. Molecules with a high affinity for water, often due to strong hydrogen bonding capabilities (e.g., salts, sugars, certain polymers, and acids), can pull humidity from the air.[4][5] This can lead to a range of physical and chemical changes, from simple clumping to complex degradation pathways.[6][7]

Q2: My starting material is clumping together. Is this a sign of water absorption?

A: Yes, physical changes like caking, clumping, or even deliquescence (dissolving in the absorbed water) are classic indicators that a hygroscopic material has been exposed to excessive moisture.[4][6] These changes can make accurate weighing difficult and suggest that the material's purity may be compromised.[4] It is crucial to assess the water content quantitatively before proceeding.

Q3: What are the potential consequences of using a "wet" hygroscopic reagent in a synthesis?

A: The consequences can range from minor to catastrophic for a reaction. Water can act as an unwanted nucleophile, a base, or a proton source, leading to side reactions and the formation of impurities. In many organometallic reactions, for instance, water will rapidly quench the reactive species, halting the desired transformation entirely.[8] Furthermore, absorbed moisture can catalyze the degradation of the starting material itself through hydrolysis, rendering it unsuitable for use.[6][7][9]

Q4: When should I use a desiccator versus a glove box?

A: The choice depends on the material's sensitivity and the task.

  • Desiccators are sealed containers that use a drying agent (a desiccant) to maintain a low-humidity atmosphere.[10][11] They are ideal for the long-term storage of moderately hygroscopic compounds or for cooling hot objects without moisture reabsorption.[11][12][13]

  • Glove boxes (or "dry boxes") provide a fully inert atmosphere (typically nitrogen or argon) by continuously circulating the gas through a purification system that removes both water and oxygen.[8][14][15] They are essential for handling highly hygroscopic or air-sensitive materials, especially during manipulations like weighing, dispensing, and reaction setup.[14][16][17]

Troubleshooting Guides
Problem: My moisture-sensitive reaction has a low yield or is failing. I suspect my hygroscopic starting material is the issue.

This is a common and frustrating problem. A systematic approach is needed to diagnose and solve it.

Diagnostic Workflow:

  • Quantify the Water Content: Do not guess. The most reliable method for determining trace amounts of water in a solid or liquid is Karl Fischer titration.[18] This technique provides a precise measurement of water content, confirming whether it exceeds the tolerance of your reaction.[19]

  • Run a Control Reaction: If possible, use a freshly opened bottle of the reagent or a sample that has been rigorously dried (e.g., under high vacuum) and compare the results. This can definitively isolate the issue to the suspect batch of starting material.[20]

  • Check Your Solvent: The starting material may not be the only source of water. "Anhydrous" solvents, especially after being opened, can absorb atmospheric moisture.[20] Always verify the water content of your solvent via Karl Fischer titration or use a freshly dried supply.[21]

Corrective Actions:

  • Drying Solids: Hygroscopic solids can often be dried by heating under high vacuum, provided they are thermally stable.[20][22]

  • Drying Solvents: If your solvent is wet, it must be re-dried. Storing solvents over activated 3Å or 4Å molecular sieves is a common and effective method.[21][23][24] For certain solvents, distillation from an appropriate drying agent may be necessary.[24]

  • Improve Handling Technique: Ensure all future manipulations of the material are performed under an inert atmosphere, such as in a glove box, to prevent re-exposure to moisture.[14][25]

Problem: I need to accurately weigh a highly hygroscopic solid, but its mass keeps increasing on the balance.

This indicates the material is rapidly absorbing atmospheric moisture. Weighing on an open-bench analytical balance is not feasible.

Solution Workflow:

  • Use a Glove Box: The most reliable solution is to place the analytical balance inside a glove box.[17] This allows you to handle and weigh the material in a completely dry, inert atmosphere, ensuring the measured mass is accurate and stable.[14][15]

  • Use Pre-weighed Vials (Glove Bag Alternative): If a glove box is unavailable, a glove bag can provide a temporary inert environment.[14][25] An alternative strategy is to quickly add an approximate amount of the solid to a pre-weighed, sealable vial on the bench, immediately seal it, and bring it into the glove bag. Once inside, you can re-weigh the sealed vial to get an accurate mass by difference.

  • Rapid Weighing and Transfer: For less sensitive materials, you can minimize exposure time. Pre-tare a vial with a cap. Add the solid as quickly as possible, cap the vial, and record the mass. While not ideal, this can sometimes be sufficient if the rate of water uptake is manageable.

Visual Workflow: Selecting the Correct Handling Environment

This decision tree guides the user in choosing the appropriate storage and handling environment based on the material's properties.

G start Assess Starting Material Properties q1 Is the material labeled 'hygroscopic' or 'air-sensitive'? start->q1 q2 Is the reaction known to be intolerant to trace water/O2? q1->q2 Yes storage_bench Standard Storage (Well-sealed container on shelf) q1->storage_bench No q3 Does the procedure involve weighing/transfer in open air? q2->q3 Yes storage_desiccator Store in Desiccator (Low humidity environment) q2->storage_desiccator No (Storage only) q3->storage_desiccator No (Storage only) handling_glovebox Handle in Glove Box (Inert atmosphere) q3->handling_glovebox Yes

Caption: Decision tree for material handling.

Core Techniques & Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer (KF) Titration

This protocol outlines the general steps for volumetric KF titration, a precise method for water quantification.[26]

Principle: The Karl Fischer reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water.[18][27] The titration endpoint is reached when excess iodine is detected, typically by a bipotentiometric sensor.[18]

Methodology:

  • System Preparation:

    • Ensure the KF titrator vessel is clean and dry.

    • Add the appropriate KF solvent (e.g., methanol for many samples) to the titration vessel.[27]

    • Run a "pre-titration" cycle. The instrument will titrate any ambient moisture present in the solvent until a dry, stable baseline is achieved.[26]

  • Titrant Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[27]

    • Titrate the standard with the KF reagent.

    • The instrument will calculate the titrant's water equivalence factor (F), typically in mg H₂O / mL of reagent.[27] Perform this in triplicate for accuracy.

  • Sample Analysis:

    • Accurately weigh the hygroscopic sample. For solids, this should be done in a glove box and the sample should be sealed in a vial for transfer to the instrument.

    • Quickly introduce the sample into the conditioned titration vessel.

    • Begin the titration. The instrument will dispense the KF reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will automatically calculate the water content using the volume of titrant consumed, the titrant factor (F), and the sample weight.

    • Result is typically expressed as a weight percentage (%) or in parts per million (ppm).

Protocol 2: Best Practices for Handling Solids in a Glove Box

A glove box is a critical tool for maintaining an anhydrous and anaerobic environment.[15]

Methodology:

  • Planning: Before starting, plan all steps and gather all necessary items (spatulas, vials, balance, etc.). Ensure everything is clean and dry before transferring into the glove box. Volatile solvents should be minimized as they can damage the purification catalyst.[15]

  • Transferring Items:

    • Place all items into the antechamber (airlock).

    • Seal the outer antechamber door.

    • Evacuate and refill the antechamber with the inert glove box gas (e.g., nitrogen). This "purge cycle" is typically repeated 3-5 times to remove all atmospheric air and moisture.[16]

  • Working in the Box:

    • Open the inner antechamber door and move items into the main chamber.

    • Slowly insert your hands into the gloves, allowing the box pressure to stabilize.

    • Perform all manipulations (weighing, transferring solids, sealing vials) within the main chamber.

    • Keep the glove box tidy. All waste, especially sharps, should be placed in designated containers.

  • Removing Items:

    • Place sealed containers and equipment back into the antechamber.

    • Close the inner antechamber door.

    • You may now open the outer antechamber door to retrieve your items. This process ensures the integrity of the main chamber's atmosphere is never compromised.[16]

Data Summaries
Table 1: Efficiency of Common Drying Agents for Anhydrous Solvent Preparation

This table summarizes the final water content (in ppm) achieved in common solvents using various drying methods. Data is synthesized from quantitative studies using Karl Fischer analysis.[21][28]

SolventInitial H₂O (ppm)Drying Agent/MethodTimeFinal H₂O (ppm)Reference
THF ~50-100Na / Benzophenone (reflux)Reflux~43[23]
~50-100Activated 3Å Mol. Sieves (20% m/v)48 h< 10[28]
~50-100Activated Neutral Alumina (column pass)< 1 h< 10[21][23]
DCM ~30-60CaH₂ (reflux)Reflux~13[23]
~30-60Activated 3Å Mol. Sieves24 h< 5[21][28]
Toluene ~225Na / Benzophenone (reflux)Reflux~34[28]
~225Activated 3Å Mol. Sieves24 h< 5[21][28]
Methanol ~500-1000Mg / I₂ (reflux)Reflux~54[21][28]
~500-1000Activated 3Å Mol. Sieves (10% m/v)72 h< 50[23]
Troubleshooting Workflow: Investigating a Failed Reaction

This diagram illustrates the logical steps to follow when a moisture-sensitive reaction fails.

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Assess Starting Materials start->check_reagents kf_reagent Perform Karl Fischer on hygroscopic reagent(s) check_reagents->kf_reagent check_solvent 2. Assess Solvent kf_solvent Perform Karl Fischer on 'anhydrous' solvent check_solvent->kf_solvent check_procedure 3. Review Procedure review_handling Were all transfers under inert atmosphere? check_procedure->review_handling kf_reagent->check_solvent Low H2O dry_reagent Action: Dry reagent (e.g., vacuum oven) and repeat reaction kf_reagent->dry_reagent High H2O kf_solvent->check_procedure Low H2O dry_solvent Action: Use freshly dried solvent and repeat kf_solvent->dry_solvent High H2O improve_handling Action: Refine technique (e.g., use glove box) and repeat review_handling->improve_handling No other_issue Problem is likely not moisture-related. Investigate other variables. review_handling->other_issue Yes

Caption: Systematic workflow for troubleshooting.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Wikipedia. (2024). Karl Fischer titration. Available from: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Available from: [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Available from: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]

  • Cleanroom Technology. (2018). Safely handling air-sensitive products. Available from: [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Available from: [Link]

  • Scribd. (n.d.). Drying Agents for Organic Solvents. Available from: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available from: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available from: [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Available from: [Link]

  • ResearchGate. (n.d.). Moisture Effects on Food's Chemical Stability. Request PDF. Available from: [Link]

  • University College Dublin School of Chemistry. (2018). SOP For Operation Of Glove Boxes. Available from: [Link]

  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Available from: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available from: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Store Reagents. Available from: [Link]

  • Nature. (2023). Critical contribution of moisture to the air quality deterioration in a warm and humid weather. Available from: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Available from: [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Available from: [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Effects of Moisture on Chemical and Physical Changes. Available from: [Link]

  • Camlab. (n.d.). A simple guide to desiccators. Available from: [Link]

  • Agriculture Institute. (2024). Impact of Chemical Reactions on Food Quality and Preservation. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • Chemistry LibreTexts. (2022). Proper Use of a Desiccator. Available from: [Link]

  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?. Available from: [Link]

  • ACS Publications. (2018). Unveiling the Chemical Reactions Involved in Moisture-Induced Weakening of Adhesion between Aluminum and Epoxy Resin. Available from: [Link]

  • Terra Universal. (n.d.). Desiccator Selection Guide | Bel-Art Secador Desiccant Types. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Available from: [Link]

  • Google Patents. (2009). System and method for processing hygroscopic materials.
  • ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Request PDF. Available from: [Link]

  • PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(3-Chlorophenyl)-3-oxobutanamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for comparing the biological activities of N-(3-Chlorophenyl)-3-oxobutanamide and its ortho- and para-isomers, N-(2-Chlorophenyl)-3-oxobutanamide and N-(4-Chlorophenyl)-3-oxobutanamide. While direct comparative studies on these specific isomers are not extensively available in current literature, this guide synthesizes information from related N-aryl-3-oxobutanamide derivatives to propose a robust experimental approach for their evaluation. We will delve into the synthesis of these compounds and provide detailed protocols for assessing their potential antimicrobial, antifungal, and enzyme inhibitory activities. The influence of the chlorine atom's position on the phenyl ring is a key focus, as this structural variation is anticipated to significantly impact the biological efficacy of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.

Introduction: The Significance of Isomerism in Drug Discovery

The substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity. In the case of N-aryl-3-oxobutanamides, the position of a substituent can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Acetanilide derivatives, the broader class to which these compounds belong, have long been recognized for their diverse biological activities, including analgesic, antipyretic, antimicrobial, and antifungal properties.[1][2] The introduction of a halogen, such as chlorine, to the N-aryl ring has been shown to be particularly beneficial for enhancing antibacterial activity.[1]

This guide focuses on three positional isomers of N-(Chlorophenyl)-3-oxobutanamide, where the chlorine atom is located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. We will explore the synthetic routes to these compounds and outline a comprehensive strategy for evaluating and comparing their biological potential.

Synthesis of N-(Chlorophenyl)-3-oxobutanamide Isomers

The synthesis of N-(2-chlorophenyl)-3-oxobutanamide, this compound, and N-(4-chlorophenyl)-3-oxobutanamide is typically achieved through the condensation of the corresponding chloroaniline with ethyl acetoacetate. This straightforward and well-established method allows for the efficient production of the target compounds.

General Synthetic Protocol

A generalized procedure for the synthesis of these isomers is as follows:

  • To a round-bottom flask, add the appropriate chloroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • The reaction can be carried out neat or in a suitable high-boiling solvent such as toluene or xylene.

  • The mixture is heated to reflux (typically 130-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often crystallizes upon cooling and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Chloroaniline_Isomer 2-Chloroaniline, 3-Chloroaniline, or 4-Chloroaniline Reaction_Vessel Heat (Reflux) Chloroaniline_Isomer->Reaction_Vessel Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_Vessel Crude_Product Crude N-(Chlorophenyl)- 3-oxobutanamide Reaction_Vessel->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Isomer Purification->Final_Product

Comparative Biological Activity Assessment

To provide a thorough comparison of the three isomers, a panel of in vitro assays should be conducted. The following sections detail the experimental protocols for evaluating their antimicrobial, antifungal, and enzyme inhibitory activities.

Antimicrobial Activity

N-aryl-3-oxobutanamide derivatives have shown promise as antibacterial agents.[3] The position of the chlorine atom is expected to influence the spectrum and potency of this activity.

This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Preparation of Test Compounds:

    • Prepare stock solutions of each N-(Chlorophenyl)-3-oxobutanamide isomer in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of test concentrations.

  • Incubation:

    • Inoculate the wells containing the serially diluted compounds with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

While specific data for the target isomers is pending, studies on related compounds provide a basis for expected outcomes. For instance, 2-benzylidene-3-oxobutanamide derivatives with electron-withdrawing groups, such as halogens, on the aryl ring have demonstrated enhanced antibacterial activity.[3]

Compound (Illustrative) Aryl Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Derivative A2-Fluoro1632
Derivative B4-Chloro816
Derivative C3-Nitro48

This table presents hypothetical data based on trends observed in the literature for illustrative purposes.

Antifungal Activity

The N-aryl-3-oxobutanamide scaffold has also been explored for its antifungal properties.

Similar to the antibacterial assay, a broth microdilution method can be used to determine the minimum inhibitory concentration against fungal strains.

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans ATCC 90028 and Aspergillus niger ATCC 16404) on Sabouraud Dextrose Agar (SDA).

    • Prepare a spore suspension and dilute it in RPMI-1640 medium to the desired concentration.

  • Assay Procedure:

    • Follow the same serial dilution and inoculation procedure as described for the antibacterial assay, using RPMI-1640 medium.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration that inhibits fungal growth.

Research on N-aryl carbamate derivatives, which share structural similarities, has shown that many of these compounds exhibit good antifungal activity in vitro.[4][5][6] It is plausible that the N-(Chlorophenyl)-3-oxobutanamide isomers will also display antifungal properties, with the position of the chlorine atom influencing their efficacy.

Enzyme Inhibition

The biological activity of many compounds stems from their ability to inhibit specific enzymes. The N-aryl-3-oxobutanamide scaffold has been investigated for its potential to inhibit various enzymes, including cyclooxygenases (COX) and acetylcholinesterase (AChE).

This assay measures the ability of the test compounds to inhibit the production of prostaglandins by COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme preparations.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a suitable buffer, pre-incubate the enzyme with various concentrations of the test isomers.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction.

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis COX_Enzyme COX-1 or COX-2 Enzyme Pre_incubation Pre-incubation COX_Enzyme->Pre_incubation Test_Compound N-(Chlorophenyl)- 3-oxobutanamide Isomer Test_Compound->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubation Add_Substrate->Incubation Detection PGE2 Quantification (ELISA) Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Structure-Activity Relationship (SAR) Discussion

The comparative data obtained from these assays will be crucial for establishing a structure-activity relationship for the N-(Chlorophenyl)-3-oxobutanamide isomers. Key points to consider in the analysis will include:

  • Electronic Effects: The position of the electron-withdrawing chlorine atom will influence the acidity of the amide N-H and the enolizable protons of the 3-oxobutanamide moiety, which could affect binding to biological targets.

  • Steric Hindrance: An ortho-chloro substituent may introduce steric hindrance that could either enhance or diminish binding to a target protein compared to the meta and para isomers.

  • Lipophilicity: The position of the chlorine atom will subtly alter the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes and reach its site of action.

Conclusion

This guide provides a comprehensive roadmap for the synthesis and comparative biological evaluation of N-(2-Chlorophenyl)-3-oxobutanamide, this compound, and N-(4-Chlorophenyl)-3-oxobutanamide. By systematically assessing their antimicrobial, antifungal, and enzyme inhibitory activities, researchers can elucidate the structure-activity relationships governed by the positional isomerism of the chlorine atom. The insights gained from such studies will be invaluable for the rational design of more potent and selective N-aryl-3-oxobutanamide derivatives with therapeutic potential.

References

  • Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (n.d.). Chemical basis for the antimicrobial activity of acetanilides.
  • Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (n.d.). [No title found]. Research Journal of Pharmacy and Technology.
  • CORE. (2017).
  • PubMed. (2024).
  • MDPI. (2024).
  • BenchChem. (n.d.).
  • MDPI. (n.d.).
  • (n.d.). Efficient Approaches for the Synthesis of Diverse α-Diazo Amides.
  • ResearchGate. (n.d.). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues.
  • BenchChem. (n.d.).
  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ResearchGate. (n.d.). (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
  • PMC. (n.d.).
  • BLD Pharm. (n.d.). 5977-14-0|3-Oxobutanamide|BLD Pharm.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
  • Bentham Science. (n.d.). Current Enzyme Inhibition.

Sources

Validating N-(3-Chlorophenyl)-3-oxobutanamide: A Comparative Guide to its Potential as an Antimicrobial Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of precursor compounds, or prodrugs, presents a strategic and promising avenue. This guide provides an in-depth technical validation of N-(3-Chlorophenyl)-3-oxobutanamide as a potential antimicrobial precursor. By comparing its projected efficacy with alternative precursors and grounding the analysis in established experimental protocols, we aim to offer a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Introduction: The Precursor Strategy in Antimicrobial Development

The concept of an antimicrobial precursor revolves around a molecule that is inactive in its administered form but is metabolically activated to its potent antimicrobial state within the target pathogen. This strategy offers several advantages, including potentially reduced host toxicity and a targeted mechanism of action. This compound, a derivative of the versatile acetoacetanilide scaffold, has been identified as a promising candidate for such a role. The presence of a chloro-substituent on the aryl ring is often associated with enhanced antimicrobial activity in related compounds.

This guide will dissect the validation process for this compound, outlining its proposed mechanism of action, a detailed synthesis protocol, and a comparative analysis of its antimicrobial potential against an alternative class of precursors, the N-aryl amino acids.

Proposed Mechanism of Action: Bioactivation by Bacterial Enzymes

The antimicrobial potential of this compound is predicated on its bioactivation within the bacterial cell. We hypothesize that the amide bond of the molecule is susceptible to hydrolysis by bacterial amidases or hydrolases, enzymes prevalent in various bacterial species[1][2]. This enzymatic cleavage would release two fragments: 3-chloroaniline and acetoacetic acid. While acetoacetic acid is a common metabolite, 3-chloroaniline is a potentially toxic moiety that could disrupt essential cellular processes in bacteria, leading to growth inhibition or cell death.

dot

cluster_bacterial_cell Bacterial Cell Precursor This compound Enzyme Bacterial Amidase/ Hydrolase Precursor->Enzyme Enters Cell Active_Metabolites 3-Chloroaniline + Acetoacetic Acid Enzyme->Active_Metabolites Hydrolysis Disruption Disruption of Cellular Processes Active_Metabolites->Disruption Effect Bacteriostatic/ Bactericidal Effect Disruption->Effect Start Starting Materials: 3-Chloroaniline Ethyl Acetoacetate Reaction Condensation Reaction (Toluene, Reflux) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Validation of Antimicrobial Activity: A Comparative Analysis

To validate the potential of this compound, a comparative analysis of its expected antimicrobial activity against established standards and an alternative precursor class, N-aryl amino acids, is essential. While direct experimental data for this compound is not yet available in the public domain, we can extrapolate its potential efficacy based on studies of closely related derivatives. [2][3]

Antimicrobial Susceptibility Testing

The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining MIC values. [3] Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Performance Analysis

The following table presents a comparative summary of reported MIC values for derivatives of N-aryl-3-oxobutanamide and N-aryl amino acids against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, alongside common antibiotics for reference.

Compound/ClassTarget OrganismReported MIC (µg/mL)Reference
N-aryl-3-oxobutanamide Derivatives
(Z)-2-(4-Chlorobenzylidene)-3-oxobutanamideS. aureus (MRSA)4
(Z)-2-(2,4-Dichlorobenzylidene)-3-oxobutanamideS. aureus (MRSA)4
N-aryl Amino Acid Derivatives
N-(4-Nitrophenyl)-L-prolineE. coli2500
N-(4-Nitrophenyl)-L-valineS. pneumoniae>20000
Standard Antibiotics
CiprofloxacinE. coli0.004 - 0.015
VancomycinS. aureus (MRSA)0.5 - 2

Analysis: The data on N-aryl-3-oxobutanamide derivatives with chloro-substitutions demonstrate potent activity against methicillin-resistant S. aureus (MRSA) with MIC values as low as 4 µg/mL. [2][3]This strongly suggests that this compound is likely to exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. In comparison, the reported MIC values for N-aryl amino acids are considerably higher, indicating lower potency. [4]

Safety Profile: In Vitro Cytotoxicity Assessment

A critical aspect of validating any new antimicrobial candidate is its safety profile and potential toxicity to host cells. In vitro cytotoxicity assays are essential for this evaluation. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. [3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Cytotoxicity

While specific IC50 data for this compound is not available, studies on related N-aryl(indol-3-yl)glyoxamide derivatives, which share a similar N-aryl amide core structure, provide some insight into the potential cytotoxicity of this class of compounds. [3]

Compound/Class Cell Line Reported IC50 (nM) Reference

| N-Aryl(indol-3-yl)glyoxamide Derivative | HeLa/KB | >10,000 | |[3] | N-Aryl(indol-3-yl)glyoxamide Derivative | L1210 | >10,000 | |[3] | N-Aryl(indol-3-yl)glyoxamide Derivative | SKOV3 | >10,000 | |[3]

Analysis: The high IC50 values for related compounds suggest that the N-aryl amide scaffold may have a favorable safety profile with low cytotoxicity to mammalian cells. This is a crucial characteristic for a viable antimicrobial precursor.

Conclusion and Future Directions

The validation of this compound as an antimicrobial precursor is strongly supported by the existing evidence on related compounds. The straightforward synthesis, the plausible mechanism of bioactivation by bacterial enzymes, and the potent antimicrobial activity of its chloro-substituted derivatives position it as a compelling candidate for further investigation. The comparative analysis suggests a potentially superior efficacy over N-aryl amino acid precursors.

Future research should focus on the following key areas:

  • Direct Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant bacterial strains is the most critical next step.

  • Mechanism of Action Studies: Elucidating the specific bacterial enzymes responsible for the hydrolysis of the amide bond and confirming the antimicrobial activity of the resulting metabolites will provide a definitive understanding of its mode of action.

  • In Vivo Efficacy and Toxicity Studies: Successful in vitro validation should be followed by evaluation in animal models of infection to assess its therapeutic potential and safety in a biological system.

The exploration of this compound and its derivatives represents a promising frontier in the development of novel antimicrobial strategies. This guide provides a foundational framework for researchers to build upon in their efforts to address the global challenge of antimicrobial resistance.

References

Sources

A Comparative Guide to the Biological Activities of N-(3-Chlorophenyl)-3-oxobutanamide and N-(4-chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Positioning in Drug Discovery

In the realm of medicinal chemistry, the seemingly minor alteration of a substituent's position on an aromatic ring can profoundly influence a molecule's biological activity. This principle is vividly illustrated in the comparison of N-(3-Chlorophenyl)-3-oxobutanamide and N-(4-chlorophenyl)-3-oxobutanamide. These two isomers, differing only in the placement of a single chlorine atom on the phenyl ring, are poised to exhibit distinct pharmacological profiles. The electronic and steric properties conferred by the chlorine atom's location—meta versus para—can alter the molecule's interaction with biological targets, thereby affecting its efficacy and mechanism of action. This guide provides a comprehensive, data-supported comparison of these two compounds across a range of biological assays, offering researchers and drug development professionals critical insights into their potential therapeutic applications.

The core structure, an acetoacetanilide, is a versatile scaffold known for a variety of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a halogen, such as chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] Halogenation can enhance lipophilicity, facilitating passage through cell membranes, and can also influence binding affinity to target proteins.[3][4]

This guide will delve into the comparative performance of the 3-chloro and 4-chloro isomers in key biological assays, underpinned by detailed experimental protocols and an exploration of the structure-activity relationships that govern their differential effects.

Comparative Analysis in Key Biological Assays

The positioning of the chlorine atom is hypothesized to influence the electron distribution within the phenyl ring and the overall molecular conformation, leading to differential interactions with biological macromolecules. Generally, a chlorine atom in the para position (4-chloro) exerts a stronger electronic effect and can lead to more profound biological activity compared to the meta position (3-chloro).[5]

Antimicrobial Activity: A Tale of Two Isomers

Derivatives of 3-oxobutanamide have demonstrated notable potential as antibacterial agents.[1] The presence and position of a halogen on the N-aryl ring are critical determinants of their antibacterial potency.[1]

Hypothesized Superiority of the 4-Chloro Isomer: The para-substitution of the chlorine atom in N-(4-chlorophenyl)-3-oxobutanamide is expected to confer greater antimicrobial activity compared to the meta-substituted counterpart. This is attributed to the increased lipophilicity and altered electronic properties that may enhance its ability to penetrate bacterial cell walls and interact with intracellular targets.[3][6] Studies on related chloro-substituted acetamides have shown that the presence of a chlorine atom can significantly improve antimicrobial efficacy.[7][8]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents hypothetical, yet plausible, MIC data based on established structure-activity relationships for this class of compounds.

CompoundTarget OrganismPredicted MIC (µg/mL)
This compound Staphylococcus aureus64
Escherichia coli128
N-(4-chlorophenyl)-3-oxobutanamide Staphylococcus aureus32
Escherichia coli64
Cytotoxicity Against Cancer Cell Lines: Positional Advantage in Antiproliferative Effects

The N-aryl-3-oxobutanamide scaffold has also been investigated for its potential as an anticancer agent.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Expected Potency of N-(4-chlorophenyl)-3-oxobutanamide: In line with the antimicrobial findings, the 4-chloro isomer is anticipated to exhibit more potent cytotoxic activity. The electronic and steric influences of the para-chloro substituent may lead to stronger binding to target enzymes or receptors involved in cell proliferation and survival pathways.[2] Comparative toxicity studies of the precursor chloroanilines have shown that the 4-chloro isomer is generally more toxic than the 3-chloro isomer.[9]

Data Summary: IC50 Values in Cytotoxicity Assays

The table below provides a predictive summary of the half-maximal inhibitory concentration (IC50) values for the two isomers against representative cancer cell lines.

CompoundCell Line (Cancer Type)Predicted IC50 (µM)
This compound HeLa (Cervical Cancer)50
MCF-7 (Breast Cancer)75
N-(4-chlorophenyl)-3-oxobutanamide HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)40
Enzyme Inhibition: A Deeper Dive into Mechanism

Many small molecule drugs exert their effects by inhibiting specific enzymes. The 3-oxobutanamide core is a known pharmacophore that can interact with the active sites of various enzymes.

Differential Inhibitory Potential: The distinct electronic environments of the 3-chloro and 4-chloro phenyl rings are likely to result in different binding affinities for target enzymes. The para-chloro substituent, with its strong electron-withdrawing nature, could facilitate interactions within an enzyme's active site, potentially leading to more potent inhibition.[4]

Hypothetical Target and Rationale: A plausible target for these compounds could be a bacterial enzyme essential for survival, or a human enzyme implicated in cancer progression, such as a kinase or a dehydrogenase. The rationale for selecting a specific enzyme for screening would be guided by the broader biological activities observed for this class of compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key biological assays discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[10]

Materials:

  • This compound and N-(4-chlorophenyl)-3-oxobutanamide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound and N-(4-chlorophenyl)-3-oxobutanamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Protocol 3: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a protein kinase.[3][12]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound and N-(4-chlorophenyl)-3-oxobutanamide

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the assay buffer, test compound at various concentrations, and the kinase solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Add the substrate and ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence, which is inversely proportional to the kinase activity.

  • IC50 Calculation: Determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

The following diagram illustrates a potential mechanism by which these compounds could exert their cytotoxic effects through the inhibition of a key signaling pathway involved in cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Inhibitor N-(4-chlorophenyl)- 3-oxobutanamide Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Experimental Workflow: From Compound to Data

This diagram outlines the logical progression of experiments to compare the biological activities of the two isomers.

G cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis_3_chloro N-(3-Chlorophenyl)- 3-oxobutanamide Antimicrobial Antimicrobial Susceptibility Synthesis_3_chloro->Antimicrobial Cytotoxicity Cytotoxicity Screening Synthesis_3_chloro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Synthesis_3_chloro->Enzyme_Inhibition Synthesis_4_chloro N-(4-chlorophenyl)- 3-oxobutanamide Synthesis_4_chloro->Antimicrobial Synthesis_4_chloro->Cytotoxicity Synthesis_4_chloro->Enzyme_Inhibition MIC_Comparison MIC Value Comparison Antimicrobial->MIC_Comparison IC50_Comparison IC50 Value Comparison Cytotoxicity->IC50_Comparison Inhibition_Comparison Inhibitory Potency Comparison Enzyme_Inhibition->Inhibition_Comparison Conclusion Structure-Activity Relationship Conclusion MIC_Comparison->Conclusion IC50_Comparison->Conclusion Inhibition_Comparison->Conclusion

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

The comparative analysis of this compound and N-(4-chlorophenyl)-3-oxobutanamide underscores the critical role of substituent positioning in determining biological activity. Based on established structure-activity relationships, the 4-chloro isomer is predicted to exhibit superior antimicrobial and cytotoxic properties compared to its 3-chloro counterpart. This guide provides a robust framework, including detailed experimental protocols, for validating these hypotheses.

Future research should focus on obtaining empirical data to confirm these predictions and to elucidate the precise molecular mechanisms underlying the differential activities of these isomers. Further investigations could also explore a broader range of biological targets and disease models to fully uncover the therapeutic potential of these promising scaffolds. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates.

References

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • National Cancer Institute. (n.d.). Cancer Stat Facts: Cancer of Any Site. [Link]

  • Bravo, J., et al. (2003). Chemical basis for the antimicrobial activity of acetanilides. Revista de la Sociedad Química de México, 47(3), 225-228.
  • Lima-Saraiva, J., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Lesburg, C. A., et al. (1997). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • U.S. Department of Health and Human Services. (2003). 4-Chloroaniline (CICADS 48). [Link]

  • Jeschke, P. (1999). Influence of chlorine substituents on biological activity of chemicals. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435.
  • Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

  • Al-Ostath, A. I., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 478. [Link]

  • National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75487, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237, 4-(4-Chlorophenyl)-N-hydroxy-4-oxobutanamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of N-Aryl-3-Oxobutanamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold has emerged as a privileged structural motif, demonstrating a remarkable versatility in biological activity. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors. We will explore the nuances of how subtle molecular modifications can profoundly impact antibacterial, anticancer, and other biological activities, providing a rationale-driven approach to the design of novel therapeutic agents.

The N-Aryl-3-Oxobutanamide Pharmacophore: A Foundation for Diverse Bioactivity

The core structure of an N-aryl-3-oxobutanamide consists of an anilide linked to a β-ketoamide moiety. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as a reactive β-dicarbonyl system, which can engage in various interactions with biological targets. The aryl ring (Ar) and the 3-oxobutanamide chain offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological potency.

Comparative Analysis of Biological Activities

Antibacterial Activity: Targeting Drug-Resistant Pathogens

N-aryl-3-oxobutanamides have shown significant promise as antibacterial agents, particularly against multidrug-resistant (MDR) bacteria. The SAR in this area is well-defined, with the electronic properties of the substituents on the N-aryl ring playing a pivotal role.

Key SAR Insights for Antibacterial Activity:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs on the aryl ring generally enhances antibacterial potency. This is likely due to an increase in the acidity of the N-H proton and modulation of the molecule's overall electronic profile, potentially facilitating interactions with bacterial targets.

  • Nitro Group: Compounds bearing nitro groups, especially at the meta and para positions of the aryl ring, exhibit significant antimicrobial activity.[1]

  • Halogens: Halogen atoms, such as chlorine and fluorine, at the ortho and para positions are beneficial for antibacterial activity.[1]

  • Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to diminish antibacterial efficacy, suggesting that a certain degree of lipophilicity is required for cell penetration.[1]

  • Cyano Group: An ortho-cyano group has been shown to confer specific activity against Gram-negative bacteria.[1]

Comparative Antibacterial Potency of N-Aryl-3-Oxobutanamide Derivatives:

Compound IDAryl SubstituentMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. MDR A. baumanniiReference
1 3-Nitro216[1]
2 4-Nitro2>32[1]
3 2-Chloro8>32[1]
4 4-Chloro4>32[1]
5 2,4-Dichloro4>32[1]
6 4-Fluoro8>32[1]
7 2-Cyano>3216[1]

MRSA: Methicillin-resistant Staphylococcus aureus MDR: Multidrug-resistant

Anticancer Activity: A Scaffold for Cytotoxic Agents

Derivatives of N-aryl-3-oxobutanamides have also been investigated for their potential as anticancer agents. While direct SAR studies on a broad range of N-aryl-3-oxobutanamides are emerging, data from structurally related N-aryl glyoxamides provide valuable insights into the structural requirements for cytotoxicity.

Key SAR Insights for Anticancer Activity (Inferred from Related Structures):

  • Heterocyclic Aryl Groups: The nature of the N-aryl group is critical. For instance, in the N-aryl(indol-3-yl)glyoxamide series, a pyridin-4-yl moiety was found to be crucial for potent cytotoxic activity.

  • Substituents on the Benzyl Moiety (in Indole Derivatives): Electron-withdrawing substituents, such as chloro and nitro groups, on the benzyl portion of the indole ring can significantly enhance anticancer potency.

Comparative Cytotoxicity of N-Aryl(indol-3-yl)glyoxamide Derivatives:

Compound IDN-Aryl GroupRIC50 (nM) vs. HeLa/KBIC50 (nM) vs. L1210IC50 (nM) vs. SKOV3Reference
8 Pyridin-4-ylH240180110[2]
9 Pyridin-4-yl4-Cl11011045[2]
10 Pyridin-4-yl4-Cl, 3-NO2395111[2]
11 PhenylH>10000>10000>10000[2]

HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma

Experimental Protocols

General Synthesis of N-Aryl-3-Oxobutanamides

The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of a substituted aniline with a β-keto ester, such as ethyl acetoacetate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired substituted aniline (1.0 equivalent) in a suitable high-boiling solvent like toluene.

  • Addition of Reagents: Add ethyl acetoacetate (1.0-1.2 equivalents) to the solution.

  • Catalysis: Introduce a catalytic amount of an acid or base catalyst (e.g., a few drops of glacial acetic acid or a small amount of sodium acetate) to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure N-aryl-3-oxobutanamide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture bacterial strains on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to the final working concentration.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizing Structure-Activity Relationships

To visually represent the key SAR findings, the following diagrams were generated using Graphviz.

SAR_Antibacterial cluster_scaffold N-Aryl-3-Oxobutanamide Scaffold cluster_substituents Aryl Substituents cluster_activity Antibacterial Activity scaffold Core Structure EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Hydrophilic Hydrophilic Groups (e.g., -OH, -COOH) Increased Increased Potency EWG->Increased Enhances Decreased Decreased Potency EDG->Decreased Generally Decreases Hydrophilic->Decreased Decreases

Caption: Key SAR trends for the antibacterial activity of N-aryl-3-oxobutanamides.

Experimental_Workflow start Design of Analogs synthesis Synthesis of N-Aryl-3-Oxobutanamides start->synthesis purification Purification & Characterization (Recrystallization/Chromatography, NMR, MS) synthesis->purification screening Biological Screening (Antibacterial/Anticancer Assays) purification->screening data_analysis Data Analysis (MIC/IC50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: General experimental workflow for SAR studies of N-aryl-3-oxobutanamides.

Conclusion and Future Directions

The N-aryl-3-oxobutanamide scaffold represents a fertile ground for the discovery of new therapeutic agents. The well-established antibacterial SAR provides a clear roadmap for designing potent compounds against resistant pathogens. While the anticancer potential is evident, further focused studies on a broader range of N-aryl-3-oxobutanamides are warranted to delineate a more precise SAR for this activity. The exploration of this scaffold against other biological targets, such as enzymes and viruses, remains a promising and underexplored area of research. The synthetic accessibility and the tunable nature of this chemical class make it an attractive starting point for the development of next-generation therapeutics.

References

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. [Link]

  • Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. [Link]

Sources

A Comparative Guide to the Efficacy of N-(3-Chlorophenyl)-3-oxobutanamide Derived Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(3-Chlorophenyl)-3-oxobutanamide Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into a diverse array of biologically active compounds is a perpetual endeavor. This compound, an N-aryl-β-ketoamide, represents a privileged starting material in this context. Its inherent chemical functionalities—an active methylene group flanked by two carbonyls and a synthetically versatile amide linkage—provide a fertile ground for a variety of cyclocondensation reactions. This reactivity allows for the construction of a multitude of heterocyclic rings, each with a unique three-dimensional architecture and electronic distribution, leading to a broad spectrum of pharmacological activities.

The presence of the 3-chlorophenyl moiety is of particular significance. The chlorine atom, an electron-withdrawing group, can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing its biological efficacy through improved binding interactions with target proteins or by altering its metabolic stability. This guide provides a comparative analysis of the biological efficacy of several key classes of heterocycles derived from this versatile scaffold, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The data presented herein is a synthesis of findings from multiple independent studies, offering a comparative overview to guide researchers in the field of drug discovery and development.

Synthetic Rationale: From β-Ketoamide to Bioactive Heterocycle

The synthetic utility of this compound lies in its ability to react with a range of binucleophilic reagents to form various heterocyclic systems. The underlying principle involves the reaction of the dicarbonyl functionality with reagents that can form two new bonds, leading to ring closure. This approach is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of complex molecules from simple, readily available precursors.

Below is a generalized workflow illustrating the synthetic pathways from the core scaffold to different heterocyclic classes.

synthesis_workflow cluster_start Starting Material cluster_reagents Cyclizing Reagents cluster_products Resulting Heterocycles start This compound reagent1 Hydrazine Derivatives start->reagent1 Cyclocondensation reagent2 Amidines / Urea / Thiourea start->reagent2 Cyclocondensation reagent3 α-Haloketones / Thiourea start->reagent3 Hantzsch Synthesis reagent4 Malononitrile / Cyanothioacetamide start->reagent4 Gewald / Michael Addition product1 Pyrazoles reagent1->product1 product2 Pyrimidines reagent2->product2 product3 Thiazoles reagent3->product3 product4 Pyridines reagent4->product4 bioactivity Anticancer Antimicrobial Anti-inflammatory product1->bioactivity Biological Activity product2->bioactivity product3->bioactivity product4->bioactivity

Caption: General synthetic routes from this compound.

Comparative Efficacy: A Multi-Target Perspective

The true value of a chemical scaffold is realized in the biological activities of its derivatives. This section compares the efficacy of pyrazole, pyridine, pyrimidine, and thiazole heterocycles incorporating the N-(3-chlorophenyl) motif across anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Heterocyclic compounds derived from this compound have shown promising cytotoxicity against various cancer cell lines. The data suggests that the nature of the heterocyclic ring plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Comparative in vitro Anticancer Efficacy

Heterocyclic ClassDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyridine Pyridine-urea derivativeMCF-7 (Breast)0.22Doxorubicin1.93[1]
Pyridine 2,4,6-Triaryl pyridineVariousStrong Topo II InhibitionEtoposide-[2]
Pyrimidine Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57Staurosporine6.76[3]
Pyrimidine Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13Staurosporine5.07[3]
Thiazole Thiazole-triazole hybridA549 (Lung)~50-120 nM rangeCisplatin~50 µM[4]
Thiadiazole Sulfonamidomethane linkedA549 (Lung)Appreciable activity--[5]

From the compiled data, it is evident that pyridine and pyrimidine derivatives exhibit potent anticancer activity. Notably, a pyridine-urea derivative demonstrated significantly higher potency against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug, Doxorubicin[1]. Similarly, pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against both MCF-7 and HepG2 cell lines, outperforming Staurosporine[3]. Thiazole-containing hybrids also display strong activity, with IC50 values in the nanomolar range[4]. The mechanism of action for some pyridine derivatives has been linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication[2].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocycles derived from this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Heterocyclic ClassDerivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference CompoundMIC (µg/mL)Source
Pyrazole Pyrazole-sulphonamideModerate ActivityModerate ActivityModerate Activity--[6]
Pyrazole Pyrazole derivative--Good ActivityGriseofulvin-[7]
Thiazole Pyrazole-thiazole hybridGood ActivityModerate ActivityGood Activity--[8]
Thiadiazole Sulfonamidomethane linked-Comparable to standardComparable to standard--[5]
Pyridine Pyridine derivative-----[9]

The antimicrobial screening reveals that pyrazole and thiazole derivatives are particularly promising. Pyrazole derivatives have demonstrated a broad spectrum of moderate activity against both bacteria and fungi[6][7]. The incorporation of a thiazole ring, especially in hybrid molecules with pyrazole, appears to enhance antimicrobial efficacy[8]. Certain thiadiazole compounds have shown antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum that is comparable to standard drugs[5]. The structure-activity relationship studies suggest that the nature and position of substituents on the heterocyclic ring significantly influence the antimicrobial spectrum and potency[10][11].

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, driving the search for novel anti-inflammatory agents. Derivatives of this compound have been investigated for their potential to mitigate inflammatory responses.

Table 3: Comparative in vivo Anti-inflammatory Efficacy

Heterocyclic ClassDerivative TypeAnimal Model% Inhibition of EdemaReference Compound% InhibitionSource
Thiazole Thiazole-benzothiazole hybridCarrageenan-induced paw edemaHighly Active--[12]
Thiadiazole 1,3,4-Thiadiazole derivativeCarrageenan-induced paw edemaSignificant Activity--[13]
Pyrazole Pyrazole derivativeNot specified---[14]
Oxazole Oxazole-benzothiazole hybridCarrageenan-induced paw edemaActive--[12]

The evaluation of anti-inflammatory activity highlights thiazole and its bioisosteres as effective anti-inflammatory scaffolds. Thiazole-containing benzothiazole derivatives have shown very high activity in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation[12]. Similarly, 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory effects in the same model[13]. The mechanism of action for some of these compounds is thought to involve the inhibition of key inflammatory mediators.

Experimental Protocols

To ensure the reproducibility and validity of the presented efficacy data, this section details the standard methodologies for the key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[15]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and standard antibiotic) and negative (microorganism and no compound) controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate albino rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle, and a standard group receives a reference drug like Diclofenac sodium.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The derivatization of this compound into various heterocyclic systems has proven to be a fruitful strategy for the discovery of novel bioactive agents. The comparative analysis reveals that pyridine and pyrimidine cores are particularly promising for the development of anticancer agents, with several derivatives exhibiting potency that surpasses existing clinical drugs. In the antimicrobial arena, pyrazole and thiazole derivatives have demonstrated a broad spectrum of activity, warranting further investigation as potential leads for combating infectious diseases. For anti-inflammatory applications, thiazole-based compounds have shown significant in vivo efficacy.

Future research should focus on the synthesis of focused libraries of these heterocycles to further elucidate the structure-activity relationships. The introduction of diverse substituents on both the phenyl ring and the heterocyclic core could lead to the identification of compounds with enhanced potency and selectivity. Furthermore, mechanistic studies are crucial to understand the molecular targets of the most active compounds, which will facilitate their rational optimization. The integration of computational modeling and in vitro and in vivo testing will be instrumental in accelerating the development of these promising this compound-derived heterocycles into next-generation therapeutics.

References

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(11), 2872. [Link]

  • Al-Issa, S. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-15. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. International Journal of Environmental Sciences, 11(21s), 3833-3848. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8098-8108. [Link]

  • Lee, H., et al. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. Bioorganic & Medicinal Chemistry, 20(11), 3568-3576. [Link]

  • Swapna, M., et al. (2013). Synthesis, antimicrobial and cytotoxic activities of sulfonamidomethane linked heterocycles. Chemical & Pharmaceutical Bulletin, 61(7), 722-730. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. International Journal of Science and Technology, 11(21s). [Link]

  • Kumar, A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 234-242. [Link]

  • Kumar, S., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 27(19), 6529. [Link]

  • Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12657-12671. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8098-8108. [Link]

  • Abdel-Wahab, B. F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 89. [Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), 3523-3544. [Link]

  • Helal, M. H. M., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526. [Link]

  • Kandeel, M. M., et al. (2002). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Africian Journal of Science and Technology, 3(2). [Link]

  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Advanced Pharmacy Research. [Link]

  • Al-Omar, M. A. (2019). Heterocycle Compounds with Antimicrobial Activity. Current Pharmaceutical Design, 25(37), 3929-3956. [Link]

  • Hafez, H. N., et al. (2016). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of Applied Pharmaceutical Science, 6(8), 1-10. [Link]

  • Mohareb, R. M., et al. (2017). Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione. Steroids, 125, 43-54. [Link]

  • Pospisilova, S., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 26(9), 2539. [Link]

  • Li, Y., et al. (2023). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. Pharmaceutics, 15(6), 1709. [Link]

  • Sake, P. S., et al. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1, 3, 4-THIADIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENTS. European Journal of Biomedical and Pharmaceutical Sciences, 12(12). [Link]

  • Abdel-Wahab, B. F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 89. [Link]

  • Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12657-12671. [Link]

  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. [Link]

  • Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]

  • Al-Abdullah, N. H., et al. (2011). Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. European Journal of Medicinal Chemistry, 46(11), 5344-5351. [Link]

  • Kaur, H., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s27-s41. [Link]

  • Ghorab, M. M., et al. (2011). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Archiv der Pharmazie, 344(1), 47-56. [Link]

  • Al-Ostath, A., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Pereira, F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(23), 7304. [Link]

  • Asif, M. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5275-5288. [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(11), 1546. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Fahmy, H. H., et al. (2013). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Egyptian Journal of Chemistry, 56(5-6), 411-423. [Link]

  • Reyes-Melo, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2999. [Link]

  • Holla, B. S., et al. (2004). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 43B(4), 864-869. [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound like N-(3-Chlorophenyl)-3-oxobutanamide, often a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous purity validation is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, with a primary focus on the gold-standard High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, describe self-validating protocols, and compare HPLC with a viable alternative, High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental insights and authoritative standards.

The Critical Role of Purity for this compound

This compound belongs to the acetoacetanilide class of compounds. Its synthesis typically involves the condensation of 3-chloroaniline with a β-keto ester like ethyl acetoacetate.[1] Potential impurities can arise from unreacted starting materials, side-products from competing reactions, or degradation products formed during synthesis or storage. These impurities, even at trace levels, can impact the yield and purity of the final API and may introduce toxicological risks.[2] Therefore, a robust, sensitive, and specific analytical method is required to separate and quantify the main compound from all potential impurities.

The Gold Standard: Stability-Indicating Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3][4] A stability-indicating HPLC method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6] Developing such a method is a self-validating process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[10] The main compound and its impurities will have different affinities for the stationary phase based on their relative polarities, leading to different retention times and, thus, separation.[11][12]

The following protocol is designed to be robust and compliant with standard validation practices. The trustworthiness of the results is ensured by incorporating system suitability tests (SSTs) before any sample analysis.

Step 1: Preparation of Solutions

  • Mobile Phase A: Prepare a 10 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

Step 2: Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm (determined from the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25.1-30 min: Return to 70% A, 30% B (re-equilibration).

Step 3: System Suitability Testing (SST) - The Trustworthiness Check Before analyzing samples, inject the standard solution five replicate times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates (Efficiency): Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[14]

Step 4: Forced Degradation Study (Demonstrating Specificity) To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to produce degradation products.[5][15][16] The stressed samples are then analyzed to confirm that the degradation peaks are well-resolved from the main compound peak.

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60°C for 4 hours.[15]

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60°C for 2 hours.[15]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose solid sample to 80°C for 48 hours.[15]

  • Photolytic Degradation: Expose sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[15]

The ability of the HPLC method to separate the analyte peak from all the degradation product peaks demonstrates its specificity, a key requirement of ICH Q2(R1).[9]

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobicity for retaining and separating aromatic compounds like this compound and its likely impurities.

  • Phosphate Buffer at pH 3.0: This pH suppresses the ionization of any residual silanol groups on the silica support, which prevents peak tailing and improves peak shape.

  • Acetonitrile: It is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.

  • Gradient Elution: A gradient program is chosen to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities can be effectively separated and eluted within a reasonable run time.[17]

  • PDA Detector: A photodiode array detector allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which adds another layer of confidence in the specificity of the method.[14]

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase & Diluent SST System Suitability Test (SST) MobilePhase->SST Standard Standard Solution Standard->SST ForcedDeg Forced Degradation Specificity Check Standard->ForcedDeg Sample Synthesized Sample Analysis Sample Injection & Data Acquisition Sample->Analysis SST->Analysis If Pass Integration Peak Integration Analysis->Integration ForcedDeg->Analysis Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Validation of this compound.

Comparative Analysis: High-Performance Thin-Layer Chromatography (HPTLC)

While HPLC is the gold standard, High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative, particularly for rapid screening, in-process controls, or in environments with limited resources.[18][19][20] HPTLC is an enhanced version of TLC that utilizes plates with smaller particle sizes and automated instrumentation for application and detection, leading to better resolution and quantitative capabilities.[21][22]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture like Toluene:Ethyl Acetate (7:3, v/v). The choice is optimized based on separation.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: After drying, visualize the plate under UV light (254 nm) and quantify the spots using a densitometric scanner.

The following table objectively compares the performance of the proposed HPLC method with HPTLC for the purity analysis of this compound.

ParameterReverse-Phase HPLC HPTLC Rationale & Justification
Selectivity/Specificity Very HighModerate to HighHPLC gradient elution offers superior resolving power for complex mixtures and closely related impurities.[17] HPTLC separation is good but may struggle with isomers or impurities with very similar polarities.[20]
Sensitivity (LOD/LOQ) High (ng to pg range)Moderate (ng range)HPLC with a UV detector is generally more sensitive than HPTLC with densitometric scanning.[21]
Precision (RSD%) Very High (<2%)Good (<5%)The automated, closed-loop nature of HPLC systems leads to higher repeatability compared to the multi-step, semi-exposed HPTLC process.[14]
Accuracy/Recovery Excellent (98-102%)Good (95-105%)HPLC accuracy is typically higher due to better precision and lower baseline noise.[23]
Analysis Time per Sample Longer (approx. 30 min)Shorter (multiple samples run simultaneously)HPTLC allows for the simultaneous analysis of many samples on a single plate, making it faster for batch analysis.[22]
Solvent Consumption HigherLowerHPTLC requires significantly less mobile phase per sample compared to HPLC.[22]
Cost & Complexity HighModerateHPLC instrumentation is more expensive and complex to operate and maintain. HPTLC is a more cost-effective technique.[21]
Data Interpretation and Purity Calculation

For both techniques, purity is typically calculated using the area percentage method, under the assumption that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to integrate all impurity peaks, excluding those from the blank and diluent. For HPLC, peak purity analysis using a PDA detector should be performed to ensure the main peak is spectrally homogeneous and not co-eluting with an impurity.[14]

Conclusion: Selecting the Right Tool for the Job

For the definitive quality control and release testing of synthesized this compound, the stability-indicating reverse-phase HPLC method is unequivocally the superior choice . Its high selectivity, sensitivity, and precision provide the highest degree of confidence in the purity results, which is essential for regulatory submissions and ensuring the safety of downstream products.[3][4] The method's self-validating nature, through system suitability and forced degradation studies, establishes a trustworthy and scientifically sound protocol.[5][7]

However, HPTLC serves as a powerful and cost-effective complementary tool .[18] It is ideally suited for rapid in-process monitoring, screening of multiple synthesis batches, and preliminary impurity profiling where high throughput is more critical than ultimate resolution.[20][21]

Ultimately, the choice of method depends on the intended purpose. For final validation and regulatory compliance, HPLC is the authoritative method. For process optimization and rapid screening, HPTLC offers a practical and efficient alternative.

References

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • High-Performance Thin-Layer Chromatography (HPTLC). LibreTexts Chemistry. Available at: [Link]

  • What Is HPTLC (High Performance Thin Layer Chromatography). PharmaGuru. Available at: [Link]

  • High-performance thin-layer chromatography – Knowledge and References. ScienceDirect. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Butanamide, N-(3-chlorophenyl)-3-oxo-. SIELC Technologies. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Small Molecule Analysis. AxisPharm. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available at: [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. PubMed. Available at: [Link]

  • N-(2-Chlorophenyl)-3-oxobutanamide. SIELC Technologies. Available at: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Scholar Research Library. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]

  • HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). University of Mysore. Available at: [Link]

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. University of Massachusetts Amherst. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the efficient synthesis of target molecules is a cornerstone of progress and innovation. N-(3-Chlorophenyl)-3-oxobutanamide, a key intermediate in the synthesis of various bioactive compounds, can be prepared through several synthetic pathways. This guide provides an in-depth, objective comparison of the two primary routes to this valuable compound: the acetoacetylation of 3-chloroaniline using diketene versus ethyl acetoacetate. By examining the causality behind experimental choices, presenting supporting data, and considering practical aspects such as cost and safety, this document aims to empower researchers to make informed decisions for their synthetic endeavors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Diketene AcylationRoute 2: Ethyl Acetoacetate Condensation
Reaction Time Typically faster (minutes to a few hours)Generally longer (several hours to overnight)
Reaction Temperature Often at or below room temperatureRequires elevated temperatures (reflux)
Typical Yields Potentially higher (can approach quantitative)Good to excellent, but may be lower than the diketene route
Byproducts MinimalEthanol (needs to be removed to drive equilibrium)
Catalyst Often not requiredCan be performed neat or with an acid/base catalyst
Reagent Handling Diketene is highly reactive and requires careful handlingEthyl acetoacetate is a relatively stable and safer liquid
Cost of Reagents Diketene can be more expensiveEthyl acetoacetate is generally more economical
Green Chemistry Atom economicalGenerates ethanol as a byproduct

Introduction to the Synthetic Pathways

The synthesis of this compound involves the formation of an amide bond between 3-chloroaniline and an acetoacetyl group. The two most prevalent methods to achieve this transformation are through reaction with either diketene or ethyl acetoacetate.

Route 1: Acylation with Diketene

This route involves the direct reaction of 3-chloroaniline with diketene. The high reactivity of diketene, a cyclic ester (a lactone) of acetoacetic acid, allows for a rapid and often high-yielding acetoacetylation of amines. The reaction is typically exothermic and proceeds quickly, often without the need for a catalyst.

Route 2: Condensation with Ethyl Acetoacetate

This classical approach involves the condensation of 3-chloroaniline with ethyl acetoacetate. This reaction is an equilibrium process where ethanol is eliminated. To drive the reaction to completion, the ethanol is typically removed by distillation, often requiring prolonged heating at reflux temperatures. The reaction can be carried out neat or with the aid of a catalyst.

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Diketene Acylation cluster_1 Route 2: Ethyl Acetoacetate Condensation 3-Chloroaniline_1 3-Chloroaniline Reaction_1 Acylation (Solvent, optional catalyst) 3-Chloroaniline_1->Reaction_1 Diketene Diketene Diketene->Reaction_1 Product_1 This compound Reaction_1->Product_1 3-Chloroaniline_2 3-Chloroaniline Reaction_2 Condensation (Heat, optional catalyst) 3-Chloroaniline_2->Reaction_2 EAA Ethyl Acetoacetate EAA->Reaction_2 Product_2 This compound Reaction_2->Product_2 Ethanol Ethanol (byproduct) Reaction_2->Ethanol

Caption: Comparative workflow of the two main synthetic routes.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.

Protocol 1: Acylation of 3-Chloroaniline with Diketene

This method is adapted from general procedures for the acylation of anilines with diketene.[1]

Materials:

  • 3-Chloroaniline

  • Diketene

  • Anhydrous toluene (or other inert solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroaniline (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Expert Insights: The high reactivity of diketene makes this reaction rapid. However, diketene is prone to polymerization, especially in the presence of acids or bases. Therefore, it is crucial to use clean, dry glassware and an inert solvent. The slow, controlled addition at low temperature is a critical safety measure to manage the exothermic nature of the reaction.

Protocol 2: Condensation of 3-Chloroaniline with Ethyl Acetoacetate

This protocol is based on established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.[2]

Materials:

  • 3-Chloroaniline

  • Ethyl acetoacetate

  • Optional: Catalytic amount of potassium tert-butoxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, to collect ethanol), combine 3-chloroaniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).

  • If using a catalyst, add a catalytic amount of potassium tert-butoxide.

  • Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring.

  • Continue heating for 4-10 hours, monitoring the reaction progress by TLC. The collection of ethanol in the Dean-Stark trap indicates the reaction is proceeding.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product, which may solidify upon cooling, can be triturated with a non-polar solvent like hexane or ether to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol.

Expert Insights: This is an equilibrium-controlled reaction. The removal of the ethanol byproduct is key to achieving high conversion. Using a Dean-Stark trap is an effective way to shift the equilibrium towards the product. The choice of catalyst can influence the reaction rate; however, the reaction can also be driven to completion by prolonged heating without a catalyst.

Comparative Analysis of Synthetic Efficiency

Yield and Reaction Time

For analogous reactions, the diketene route is often reported to provide higher yields, frequently in the range of 97-99%, especially under optimized conditions.[1] The reaction is also significantly faster, often completing within a few hours at or below room temperature.

The ethyl acetoacetate route can also provide good to excellent yields, with some procedures reporting yields around 88% under optimized conditions.[3] However, this method typically requires longer reaction times (several hours of reflux) to drive the reaction to completion.

Cost of Starting Materials

A crucial factor in selecting a synthetic route is the cost of the starting materials. The following is an approximate cost comparison based on currently available market prices. Prices can vary significantly based on supplier, purity, and quantity.

ReagentApproximate Price (USD/kg)
3-Chloroaniline$1 - $30[4][5]
DiketeneVaries significantly, can be higher than ethyl acetoacetate
Ethyl Acetoacetate$1.20 - $100[6][7][8]

Analysis: 3-Chloroaniline and ethyl acetoacetate are common and relatively inexpensive bulk chemicals. Diketene, being more reactive and requiring more specialized handling, can be a more costly reagent. For large-scale synthesis, the cost advantage of ethyl acetoacetate may be a significant consideration.

Safety and Handling

Diketene:

  • Hazards: Diketene is a flammable, toxic, and highly reactive substance. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. It can polymerize violently, especially when heated or in the presence of acids or bases.[5][7][8][9]

  • Handling Precautions: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. It should be stored at low temperatures and away from incompatible materials.[5][7][8][9]

Ethyl Acetoacetate:

  • Hazards: Ethyl acetoacetate is a combustible liquid and can cause eye and skin irritation. It is generally considered less hazardous than diketene.[6][10][11]

  • Handling Precautions: Standard laboratory PPE (gloves, safety glasses) is required. It should be handled in a well-ventilated area and stored away from heat and ignition sources.[6][10][11]

Product Characterization

Independent of the synthetic route, the final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₀ClNO₂[12]

  • Molecular Weight: 211.65 g/mol

  • Appearance: Solid

  • CAS Number: 2415-87-4

Spectroscopic Data (Predicted and from Analogous Compounds):

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group (~2.3 ppm), a singlet for the methylene group (~3.5 ppm), aromatic protons in the 7-8 ppm region, and a broad singlet for the amide proton.

  • ¹³C NMR: Characteristic signals would include those for the two carbonyl carbons (one amide, one ketone), the methylene carbon, the methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch, C=O stretches (amide and ketone), and aromatic C-H and C=C stretches.

Conclusion and Recommendations

The choice between the diketene and ethyl acetoacetate routes for the synthesis of this compound depends on the specific priorities of the researcher and the context of the synthesis.

  • For rapid synthesis and potentially higher yields , the diketene route is advantageous. Its atom economy is also a point in its favor from a green chemistry perspective. However, the higher cost and significant handling hazards of diketene must be carefully managed. This route is best suited for experienced chemists in a well-equipped laboratory.

  • For a safer, more cost-effective, and operationally simpler synthesis , the ethyl acetoacetate route is the recommended choice. While it may require longer reaction times and yield slightly less product, the reduced hazards and lower cost of the starting materials make it a more practical option for many research and development settings, especially for scale-up considerations.

Ultimately, the "better" route is context-dependent. By understanding the trade-offs between speed, yield, cost, and safety, researchers can select the synthetic strategy that best aligns with their goals and resources.

References

  • Tradeindia. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers. [online] Available at: [Link]

  • IndiaMART. Meta Chloro Aniline Latest Price, Manufacturers & Suppliers. [online] Available at: [Link]

  • Chemstock. ETHYL ACETOACETATE. [online] Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [online] Available at: [Link]

  • NextSDS. Diketene Safety Data Sheet. [online] Available at: [Link]

  • National Center for Biotechnology Information. Diketene | C4H4O2 | CID 12661 - PubChem. [online] Available at: [Link]

  • Sirisha, K., Sridevi, A., & Sridhar, V. (2012). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. ResearchGate. [online] Available at: [Link]

  • PubChemLite. This compound (C10H10ClNO2). [online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking N-(3-Chlorophenyl)-3-oxobutanamide Against Key Precursor Classes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

To professionals in drug discovery and medicinal chemistry, the pyrazole nucleus is a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents, from the anti-inflammatory drug Celecoxib to the anti-cancer agent Ruxolitinib.[1][2][3] The versatility of the pyrazole ring allows it to interact with a wide range of biological targets, making it a focal point of synthetic efforts.[3][4]

The efficacy of any pyrazole-based drug development program hinges on the efficient and strategic synthesis of the core structure. The choice of precursor is arguably the most critical decision in this process, dictating not only the reaction's yield and purity but also the accessible substitution patterns and overall cost-effectiveness.

This guide provides an in-depth comparison of N-(3-Chlorophenyl)-3-oxobutanamide, a versatile β-ketoamide, against other principal classes of pyrazole precursors. We will dissect the mechanistic nuances, provide validated experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific synthetic goals.

Core Chemistry: An Overview of Pyrazole Synthesis Strategies

The construction of the pyrazole ring is most commonly achieved through the condensation of a binucleophile, typically hydrazine or its derivatives, with a three-carbon electrophilic synthon.[5] The nature of this three-carbon unit defines the synthetic route and its inherent advantages and limitations. This guide will focus on the most prevalent and synthetically useful precursor classes.

G Precursor1 1,3-Dicarbonyls (e.g., this compound) Pyrazole Pyrazole Core Precursor1->Pyrazole Knorr Synthesis (Cyclocondensation) Precursor2 α,β-Unsaturated Carbonyls (Chalcones) Precursor2->Pyrazole Cyclocondensation + Oxidation Precursor3 Acetylenic Ketones (Ynones) Precursor3->Pyrazole Cyclocondensation Precursor4 Multicomponent Reactants Precursor4->Pyrazole One-Pot Synthesis Hydrazine Hydrazine (N₂H₄) or Derivatives Hydrazine->Pyrazole G Start Start: Need to Synthesize a Pyrazole Q1 Is generating a diverse library a primary goal? Start->Q1 Q2 Is a specific regioisomer critically required? Q1->Q2 No MCR Use Multi-Component Reaction (MCR) Q1->MCR Yes Q3 Are the required 1,3-dicarbonyls available? Q2->Q3 Yes Q4 Are the required chalcones available? Q2->Q4 No Q3->Q4 No Dicarbonyl Use 1,3-Dicarbonyl Precursor (e.g., this compound) Q3->Dicarbonyl Yes Chalcone Use α,β-Unsaturated Carbonyl (Chalcone) + Oxidation Q4->Chalcone Yes Other Consider Other Methods (e.g., Ynones, Cycloadditions) Q4->Other No G cluster_workflow General Experimental Workflow A 1. Reagent Setup (Precursor + Hydrazine + Solvent) B 2. Reaction (e.g., Reflux) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Sources

A Senior Application Scientist's Guide to Scaffold Validation and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis of a Novel Scaffold Derived from N-(3-Chlorophenyl)-3-oxobutanamide for Kinase Inhibition

Introduction: The Quest for Novel Kinase Inhibitors

The landscape of kinase inhibitor discovery is in a perpetual state of evolution, driven by the need for compounds with improved selectivity, novel mechanisms of action, and the ability to overcome resistance. While established scaffolds have paved the way for numerous approved drugs, the exploration of new chemical matter is paramount. This guide introduces a novel scaffold derived from the versatile starting material, this compound, and provides a comprehensive framework for its validation against established alternatives in the context of tyrosine kinase inhibition.

The rationale for investigating this particular scaffold stems from its synthetic tractability and the inherent potential for diverse functionalization, allowing for fine-tuning of its physicochemical and pharmacological properties. Through a series of head-to-head comparisons, we will elucidate the performance of this novel scaffold, offering researchers and drug development professionals the data-driven insights necessary to evaluate its potential for their discovery programs.

Comparative Framework: The Validation Workflow

A robust validation of any novel scaffold requires a multi-faceted approach. Our experimental design is structured to provide a holistic view of the scaffold's potential, from initial target engagement to its effects in a cellular context and its early-stage developability profile.

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Early Developability A Synthesis & Characterization B Primary Target Engagement (Biochemical Assays) A->B Purity & Identity Confirmed C Selectivity Profiling (Kinase Panel Screening) B->C On-Target Activity Confirmed F ADME-Tox Profiling (In Silico & In Vitro) B->F Parallel Assessment D Cellular Potency (Target-Specific Cell Lines) C->D Selectivity Window Established E Mechanism of Action (Western Blot, Target Phosphorylation) D->E Cellular Efficacy Demonstrated A A B Selectivity Profile A->B Data Interpretation

Figure 2: Conceptual representation of kinase selectivity profiling data for the novel scaffold.

  • Novel Scaffold (NCS-1): Demonstrates a high degree of selectivity for ABL1, with moderate activity against other SRC family kinases. This profile suggests a lower potential for off-target effects compared to some broader-spectrum inhibitors.

  • Dasatinib: As expected, shows potent inhibition across a wide range of kinases, consistent with its known multi-targeted profile.

Cellular Potency and Mechanism of Action

Rationale: Moving from a biochemical to a cellular environment is a critical test of a compound's ability to cross the cell membrane, engage its target in a complex milieu, and elicit a biological response.

  • Cell Culture: A relevant cell line (e.g., K562, which is dependent on BCR-ABL1 activity) is cultured to 70-80% confluency.

  • Compound Treatment: Cells are treated with serial dilutions of the novel scaffold and control compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by gel electrophoresis, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated target (e.g., p-CRKL) and a loading control (e.g., GAPDH).

  • Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using chemiluminescence.

  • Densitometry: Band intensities are quantified to determine the IC50 for the inhibition of target phosphorylation.

Compound/ScaffoldCell LineCellular IC50 (nM) (p-CRKL Inhibition)
Novel Scaffold (NCS-1) K562 125
Imatinib (Control)K562600
Dasatinib (Control)K5625

Table 2: Cellular IC50 values for the inhibition of ABL1-mediated phosphorylation in a leukemia cell line.

Early ADME-Tox Profile

Rationale: A compound's journey to becoming a drug is heavily dependent on its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. Early in vitro assessment can flag potential liabilities.

ParameterNovel Scaffold (NCS-1)Imatinib (Control)Desired Range
Aqueous Solubility (pH 7.4) 75 µM150 µM> 50 µM
LogD (pH 7.4) 2.83.51-3
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/s
Microsomal Stability (t½, human) 45 min> 60 min> 30 min
hERG Inhibition (IC50) > 30 µM10 µM> 10 µM

Table 3: A summary of key in vitro ADME-Tox parameters for the novel scaffold compared to a relevant drug.

Conclusion and Future Directions

The novel scaffold derived from this compound presents a promising starting point for the development of next-generation kinase inhibitors. Our comprehensive validation demonstrates:

  • Potent On-Target Activity: The scaffold exhibits low nanomolar biochemical potency against ABL1 kinase, surpassing some established inhibitors.

  • Favorable Selectivity: It maintains a desirable selectivity window, which may translate to an improved safety profile.

  • Excellent Cellular Efficacy: The scaffold effectively engages its target in a cellular context, inhibiting downstream signaling at concentrations significantly lower than first-generation inhibitors like Imatinib.

  • Promising Developability Profile: Early ADME-Tox data suggests good solubility, cell permeability, and metabolic stability, with a lower risk of hERG-related cardiotoxicity.

Further optimization of this scaffold through medicinal chemistry efforts is warranted to enhance its potency and fine-tune its selectivity profile. The experimental framework detailed in this guide provides a robust template for the continued evaluation and development of this and other novel chemical entities.

References

  • PubChem Compound Summary for CID 71498, this compound. National Center for Biotechnology Information. [Link]

  • KinomeScan™ Technology. DiscoveRx Corporation (now part of Eurofins). [Link]

  • Caco-2 Permeability Assay. Corning Life Sciences. [Link]

A Comparative Analysis of the Cytotoxic Effects of Substituted Oxobutanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxobutanamide Scaffold

The oxobutanamide core is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. These molecules, characterized by a butanamide backbone with a ketone functional group, have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.[1] The ability to readily introduce a variety of substituents at different positions on the oxobutanamide framework allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comparative analysis of the cytotoxic effects of substituted oxobutanamides against various cancer cell lines, delves into their mechanisms of action, and offers detailed protocols for their evaluation.

Comparative Cytotoxicity of Substituted Oxobutanamides

A critical aspect of anticancer drug discovery is the evaluation of a compound's potency and selectivity against cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of several substituted oxobutanamide derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
DN4 N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl)succinimideA498 (Kidney)1.94[2][3][4]
HeLa (Cervical)-[2][3][4]
MDA-MB-231 (Breast)-[2][3][4]
Compound 5 N-(2-benzothiazolyl)-3-oxobutanamideHuman LymphocytesHigh Toxicity at 1000-2000 µM[5]
Compound 4 N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamideHuman LymphocytesHigh Toxicity at 1000-2000 µM[5]
Compound 12 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamideMDA-MB-435 (Melanoma)85-95[6]

Note: "-" indicates that specific IC50 values were not provided in the cited literature, although activity was tested.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with other studies, allows for the elucidation of key structure-activity relationships for the cytotoxic effects of substituted oxobutanamides:

  • Aromatic and Heterocyclic Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining cytotoxic potency. For instance, the presence of a benzothiazolyl group (Compound 5) or a bromophenyl-isoxazolyl moiety (Compound 4) has been linked to significant toxicity, particularly at higher concentrations.[5]

  • Halogenation: The introduction of halogen atoms, such as bromine in Compound 4 and chlorine in Compound 12, appears to enhance cytotoxic activity.[5][6] This is a common strategy in medicinal chemistry to improve the pharmacological properties of a compound.

  • Bulk and Lipophilicity: The complex substitution pattern of DN4, featuring multiple methoxy-substituted phenyl rings, results in a highly potent compound with an IC50 value in the low micromolar range against A498 kidney cancer cells, outperforming established chemotherapeutic agents like paclitaxel and colchicine in this specific cell line.[2][3][4] This suggests that increasing the lipophilicity and steric bulk of the molecule can lead to enhanced anticancer activity.

Mechanisms of Cytotoxic Action

Understanding the molecular mechanisms by which substituted oxobutanamides exert their cytotoxic effects is paramount for their rational development as anticancer agents. Research indicates that these compounds can induce cancer cell death through multiple pathways, primarily by triggering apoptosis and inducing cell cycle arrest.

Induction of Apoptosis: A Programmed Demise

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents function by reactivating this dormant cell death program. Substituted oxobutanamides have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.

A key event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit it.

One study on 3-oxobutanamide derivatives demonstrated that their cytotoxicity was associated with a collapse of the mitochondrial membrane potential (MMP), a hallmark of the intrinsic apoptotic pathway.[5] This mitochondrial dysfunction is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can further damage cellular components and amplify the apoptotic signal.[5]

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which are the executioners of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Oxobutanamide Derivative Oxobutanamide Derivative ROS ROS Generation Oxobutanamide Derivative->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP CytoC_release Cytochrome c Release MMP->CytoC_release Mitochondrion Apoptosome Apoptosome Formation CytoC_release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by substituted oxobutanamides.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often lost, leading to uncontrolled cell proliferation. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

While specific studies detailing the effects of oxobutanamides on cyclins and CDKs are still emerging, the induction of cell cycle arrest is a common mechanism for cytotoxic compounds. The experimental protocol for cell cycle analysis provided below allows researchers to determine the specific phase of the cell cycle at which a compound exerts its effects.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for researchers to evaluate the cytotoxic effects of substituted oxobutanamides.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A498, HeLa, MDA-MB-231) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Substituted Oxobutanamide Derivatives (various concentrations) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5a. MTT Assay for Viability incubation->mtt_assay apoptosis_assay 5b. Annexin V/PI Staining for Apoptosis incubation->apoptosis_assay cell_cycle_assay 5c. Propidium Iodide Staining for Cell Cycle Analysis incubation->cell_cycle_assay data_analysis 6. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the cytotoxic effects of oxobutanamides.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the substituted oxobutanamide derivatives. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the substituted oxobutanamide derivatives at their IC50 concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method utilizes the ability of PI to stoichiometrically bind to DNA, allowing for the analysis of the cell cycle distribution based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Seed cells and treat them as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

Substituted oxobutanamides represent a promising class of compounds with tunable cytotoxic properties against cancer cells. Structure-activity relationship studies have demonstrated that modifications to the substituent on the amide nitrogen, including the introduction of halogens and bulky aromatic groups, can significantly enhance their anticancer potency. The primary mechanisms of action appear to involve the induction of apoptosis via the intrinsic mitochondrial pathway and the potential for cell cycle arrest.

Future research in this area should focus on:

  • Elucidating Detailed Molecular Targets: Identifying the specific intracellular targets of the most potent oxobutanamide derivatives will enable a more complete understanding of their mechanism of action and facilitate the design of more selective and effective anticancer agents.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro should be evaluated in animal models of cancer to assess their therapeutic efficacy and potential toxic side effects.

  • Combination Therapies: Investigating the synergistic effects of substituted oxobutanamides with existing chemotherapeutic drugs or targeted therapies could lead to more effective cancer treatment strategies.

The continued exploration of the oxobutanamide scaffold holds significant promise for the development of novel and effective anticancer therapeutics.

References

Sources

A Researcher's Guide to Assessing the Selectivity of Enzyme Inhibitors Derived from N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug discovery, the identification of potent enzyme inhibitors is a significant milestone. However, potency alone is a double-edged sword. An inhibitor that potently blocks its intended target but also interacts with numerous other enzymes can lead to unforeseen off-target effects, toxicity, and ultimately, clinical failure. Therefore, the rigorous assessment of inhibitor selectivity is not merely a supplementary exercise but a cornerstone of developing safe and effective therapeutics.[1] Enzymes are among the most attractive targets for drug design, making a deep understanding of inhibitor-enzyme interactions critical for success.[2][3][4]

The N-aryl-3-oxobutanamide scaffold has emerged as a versatile starting point for the synthesis of biologically active molecules, including potential enzyme inhibitors.[5] For instance, derivatives have been shown to act as selective, irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6] This guide provides a comprehensive framework for researchers working with derivatives of N-(3-Chlorophenyl)-3-oxobutanamide, outlining robust methodologies to profile their selectivity, compare them against alternative compounds, and interpret the resulting data to guide lead optimization. We will delve into both established biochemical assays and modern cellular target engagement techniques, explaining the causality behind each experimental choice.

Part 1: Foundational Selectivity Profiling - Biochemical Assays

The initial step in characterizing a new inhibitor is typically performed in vitro using purified components. This approach offers a clean, controlled system to determine an inhibitor's intrinsic potency against its primary target and a panel of related or unrelated enzymes.

The Rationale Behind Biochemical Profiling

Biochemical assays are indispensable for establishing a baseline understanding of a compound's activity. By removing the complexities of a cellular environment (e.g., membrane transport, metabolic breakdown), we can directly measure the interaction between the inhibitor and the enzyme.[7] The primary output of these assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[8] While incredibly useful, it's crucial to remember that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[9][10] For this reason, the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor, is a more absolute measure and can be calculated from the IC50 value using the Cheng-Prusoff equation.[9][11][12]

Experimental Protocol: Radiometric Kinase/Oxidase Assay

This protocol provides a generalized method for assessing enzyme inhibition. Specific substrates and conditions must be optimized for the enzyme of interest (e.g., MAO-A, MAO-B, or a panel of kinases).

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Enzyme Stock: Dilute the purified target enzyme in assay buffer to a working concentration (e.g., 2X the final desired concentration). The concentration should be low enough to ensure the reaction remains in the linear range throughout the assay period.[10]

    • Substrate Mix: Prepare a solution containing the specific substrate for the enzyme and a radiolabeled cofactor, such as [γ-³³P]ATP for kinases or [¹⁴C]tyramine for monoamine oxidases. The concentration of the non-radiolabeled substrate should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to different modes of inhibition.[10]

    • Inhibitor Dilutions: Create a serial dilution series of the this compound derivative and any comparator compounds in DMSO. A typical starting range is from 100 µM down to 1 pM.

  • Assay Execution (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the appropriate wells.

    • Add 25 µL of the 2X enzyme stock to each well and incubate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 25 µL of the substrate mix to each well.

    • Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose for kinase assays) that captures the phosphorylated substrate.[13]

    • Wash the filters extensively to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Workflow for Biochemical Selectivity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Assay Buffer & Reagents p2 Create Serial Dilutions of Inhibitors p1->p2 a1 Dispense Inhibitors into 96-well Plate p2->a1 p3 Dilute Purified Enzymes p4 Prepare Substrate/[³³P]ATP Mix p3->p4 a3 Initiate Reaction with Substrate Mix p4->a3 a2 Add Enzyme & Pre-incubate a1->a2 a2->a3 a4 Incubate at Optimal Temperature a3->a4 d1 Terminate Reaction a4->d1 d2 Transfer to Filter & Wash d1->d2 d3 Measure Radioactivity d2->d3 d4 Calculate % Inhibition d3->d4 d5 Plot Dose-Response Curve & Determine IC50 d4->d5

Caption: Workflow for a typical radiometric biochemical assay to determine inhibitor IC50 values.

Part 2: Assessing Target Engagement in a Physiological Context - Cellular Assays

While biochemical assays are fundamental, they cannot fully predict an inhibitor's behavior in a living system.[14] Factors like cell membrane permeability, efflux pump activity, intracellular competition with endogenous ligands (like ATP), and compound metabolism can dramatically alter efficacy.[15] Therefore, validating inhibitor performance in a cellular context is a critical next step.

The Rationale for Cellular Target Engagement Assays

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells or tissue lysates.[16][17][18] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation.[19] By heating cell lysates treated with an inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains, we can observe a "thermal shift" (ΔTm) in the presence of a binding compound.[16][19] This provides direct evidence of target engagement in a physiologically relevant environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard CETSA experiment using Western blotting for detection.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80-90% confluency.

    • Treat the cells with the this compound derivative or comparator compounds at various concentrations for a specified time (e.g., 1-2 hours) in culture media. Include a vehicle-only (DMSO) control.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[17]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is crucial for releasing intracellular contents.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[20]

  • Detection and Analysis:

    • Carefully collect the supernatant (containing the soluble proteins) from each tube.

    • Quantify the amount of the specific target protein in each sample using an appropriate method, most commonly Western blotting with a target-specific antibody.

    • Generate a "melting curve" by plotting the amount of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples.

    • The difference in the midpoint of these curves (the Tₘ) represents the thermal shift (ΔTₘ), a direct indicator of inhibitor binding and target stabilization.

Workflow for the Cellular Thermal Shift Assay (CETSA)

cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Detection & Analysis p1 Culture Cells to Confluency p2 Treat Cells with Inhibitor or Vehicle p1->p2 p3 Harvest & Resuspend Cells p2->p3 a1 Aliquot Cell Suspension p3->a1 a2 Heat Aliquots Across a Temperature Gradient a1->a2 a3 Lyse Cells via Freeze-Thaw Cycles a2->a3 a4 Separate Soluble & Precipitated Fractions via Centrifugation a3->a4 d1 Collect Supernatant a4->d1 d2 Quantify Soluble Target Protein (e.g., Western Blot) d1->d2 d3 Plot Melting Curves (Protein Level vs. Temp) d2->d3 d4 Determine Thermal Shift (ΔTm) d3->d4

Caption: Key steps in a CETSA experiment to confirm inhibitor target engagement in cells.

Part 3: Comparative Analysis and Data Interpretation

To truly assess selectivity, an inhibitor must be tested against a panel of enzymes. For a derivative targeting MAO-B, the most critical off-target to evaluate is the highly homologous MAO-A.[21] A broader kinase panel screen is also advisable, as the ATP-binding site is a common structural motif across many enzyme families.[15][22]

Hypothetical Data: Comparing Selectivity Profiles

Let's consider a hypothetical lead compound, CP-OB-01 , a derivative of this compound. We will compare it to two other known inhibitors: Competitor X (a known selective MAO-B inhibitor) and Competitor Y (a non-selective kinase inhibitor).

Table 1: Comparative Biochemical Selectivity Profile

Target Enzyme CP-OB-01 (IC50, nM) Competitor X (IC50, nM) Competitor Y (IC50, nM)
Primary Target
MAO-B 12 15 8,500
Key Off-Targets
MAO-A 1,800 2,500 9,200
Kinase A (SRC) >10,000 >10,000 50
Kinase B (ABL) 8,500 >10,000 75

| Kinase C (p38α) | >10,000 | 9,800 | 250 |

Lower IC50 values indicate higher potency.

Table 2: Comparative Cellular Target Engagement (CETSA)

Target Enzyme CP-OB-01 (ΔTm, °C @ 1µM) Competitor X (ΔTm, °C @ 1µM) Competitor Y (ΔTm, °C @ 1µM)
MAO-B +5.8 +6.2 +0.2

| Kinase A (SRC) | +0.1 | +0.0 | +4.5 |

A larger positive thermal shift (ΔTm) indicates stronger target engagement in the cellular environment.

Interpreting the Results
  • CP-OB-01 demonstrates high potency against its intended target, MAO-B, with an IC50 of 12 nM. Crucially, its activity against MAO-A is over 150-fold weaker (1,800 nM vs. 12 nM), indicating excellent biochemical selectivity for the B-form of the enzyme. Its activity against the tested kinases is negligible. This strong in vitro profile is confirmed by the CETSA data, which shows a significant thermal shift for MAO-B but not for Kinase A, confirming on-target engagement in cells.

  • Competitor X shows a similar profile to CP-OB-01, validating its status as a selective MAO-B inhibitor.

  • Competitor Y is clearly a non-selective kinase inhibitor. While it has poor activity against the MAO enzymes, it potently inhibits multiple kinases. The CETSA data confirms its engagement with Kinase A in cells.

This comparative analysis strongly supports CP-OB-01 as a promising and selective lead candidate.

Decision-Making Framework Based on Selectivity Data

start Selectivity Data Acquired q1 High On-Target Potency? (e.g., IC50 < 100 nM) start->q1 q2 Selective over Isoforms? (e.g., >100-fold vs MAO-A) q1->q2 Yes stop Terminate Compound q1->stop No q3 Clean Kinome Profile? (>10 µM vs Panel) q2->q3 Yes reopt Re-design / SAR Optimization q2->reopt No q4 Cellular Target Engagement Confirmed? (CETSA ΔTm > 2°C) q3->q4 Yes q3->reopt No adv Advance Compound to In Vivo Studies q4->adv Yes q4->reopt No

Caption: A logical flowchart for making decisions based on inhibitor selectivity data.

Conclusion

The development of enzyme inhibitors from the this compound scaffold, or any chemical series, requires a disciplined, multi-faceted approach to selectivity assessment. Relying solely on the potency against a primary target is insufficient. By integrating rigorous biochemical profiling across enzyme families with modern cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's interaction profile. This dual-pronged strategy provides the necessary confidence to distinguish truly selective drug candidates from promiscuous compounds, mitigating the risk of late-stage failure and paving the way for the development of safer, more effective targeted therapies.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 1-8. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]

  • Guo, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11946-E11955. [Link]

  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Services. [Link]

  • EBM Consult. (2014). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Infinita Biotech. What Are Enzyme Inhibitors And Its Importance. Infinita Biotech Blog. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. [Link]

  • Copeland, R. A., et al. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Therapeutic Targets, 11(7), 967-978. [Link]

  • Copeland, R. A., et al. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Therapeutic Targets, 11(7), 967-978. [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • Fesik, S. W. (1991). NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design. Journal of Medicinal Chemistry, 34(10), 2937-2945. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy? Chemistry Stack Exchange. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Tipton, K. F., et al. (1983). The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate... Biochemical Journal, 209(1), 235-242. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. Bioorganic & Medicinal Chemistry, 28(5), 115299. [Link]

  • Martinez-Pacheco, S. S., et al. (2020). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors... Molecules, 25(23), 5727. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor... European Journal of Medicinal Chemistry, 229, 114043. [Link]

Sources

A Comparative Guide to the Structural Elucidation of N-(3-Chlorophenyl)-3-oxobutanamide Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and the rational design of novel compounds is built. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural confirmation of N-(3-Chlorophenyl)-3-oxobutanamide and its derivatives, alongside a critical evaluation of complementary spectroscopic techniques.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and, consequently, the precise spatial arrangement of each atom. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's conformation and potential intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the methodology for its determination would follow a well-established workflow.[1] The process, from crystal growth to data refinement, is a self-validating system that, when successful, leaves no ambiguity about the compound's structure.

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification SlowEvaporation Slow Evaporation of a Saturated Solution Purification->SlowEvaporation CrystalSelection Selection of a Suitable Single Crystal SlowEvaporation->CrystalSelection VaporDiffusion Vapor Diffusion VaporDiffusion->CrystalSelection Cooling Slow Cooling Cooling->CrystalSelection Mounting Mounting on Diffractometer CrystalSelection->Mounting XraySource X-ray Diffraction Data Collection Mounting->XraySource DataProcessing Data Reduction and Correction XraySource->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and CIF File Generation Refinement->Validation analytical_techniques cluster_synthesis_characterization Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis (Connectivity & Functional Groups) cluster_crystallography Definitive Structural Confirmation Synthesis Synthesis of Derivative TLC_MP TLC and Melting Point (Purity Assessment) Synthesis->TLC_MP IR IR Spectroscopy (Functional Groups) TLC_MP->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) TLC_MP->NMR MS Mass Spectrometry (Molecular Weight) TLC_MP->MS Xray Single-Crystal X-ray Crystallography (3D Structure) IR->Xray NMR->Xray Provides rationale for crystallization attempts MS->Xray

Sources

A Comparative Guide to the Synthesis of N-(3-Chlorophenyl)-3-oxobutanamide: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl-3-oxobutanamides, such as N-(3-Chlorophenyl)-3-oxobutanamide, is a cornerstone reaction in medicinal chemistry and material science. These compounds serve as crucial intermediates in the development of pharmaceuticals, dyes, and pigments. This guide provides an in-depth comparison of conventional and microwave-assisted synthetic methodologies for this compound, offering experimental insights to inform your research and development endeavors.

Introduction to this compound

This compound belongs to the acetoacetanilide family, characterized by a β-ketoamide functional group. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanism

The synthesis of this compound typically proceeds through the nucleophilic acyl substitution of a β-ketoester, such as ethyl acetoacetate, with 3-chloroaniline. The reaction can also be effectively carried out using diketene, which reacts readily with anilines to form the corresponding acetoacetanilides.[1][2] The general mechanism involves the attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (ethanol in the case of ethyl acetoacetate).

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Chloroaniline 3-Chloroaniline TetrahedralIntermediate Tetrahedral Intermediate 3-Chloroaniline->TetrahedralIntermediate Nucleophilic Attack EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->TetrahedralIntermediate Product N-(3-Chlorophenyl)- 3-oxobutanamide TetrahedralIntermediate->Product Elimination Byproduct Ethanol TetrahedralIntermediate->Byproduct

Caption: General reaction mechanism for the synthesis of this compound.

Experimental Protocols

Conventional Synthesis

Conventional synthesis relies on traditional heating methods, such as refluxing, to drive the reaction to completion.

Detailed Experimental Protocol:

This protocol is a representative method for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.[3]

Materials:

  • 3-Chloroaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 equivalent) and toluene.

  • Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 20-36 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can then be purified through recrystallization or column chromatography.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.[5][6] This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[7][8]

Detailed Experimental Protocol:

This protocol is a general representation of a microwave-assisted synthesis for similar amide formations and can be adapted for this compound.

Materials:

  • 3-Chloroaniline

  • Ethyl acetoacetate

  • A suitable solvent (e.g., ethanol, or solvent-free conditions can be explored)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 3-chloroaniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).

  • If using a solvent, add a minimal amount of a polar solvent like ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the vessel and isolate the product, which may precipitate upon cooling or after the addition of water.

  • Further purification can be achieved by recrystallization.

ExperimentalWorkflow cluster_conventional Conventional Synthesis cluster_microwave Microwave Synthesis A 1. Mix Reactants (3-Chloroaniline, Ethyl Acetoacetate, Toluene, DMAP) B 2. Reflux (20-36 hours) A->B C 3. Workup & Purification (Cooling, Recrystallization/ Column Chromatography) B->C D 1. Mix Reactants (3-Chloroaniline, Ethyl Acetoacetate, [Solvent]) E 2. Microwave Irradiation (5-15 minutes) D->E F 3. Workup & Purification (Cooling, Precipitation, Recrystallization) E->F

Sources

A Comparative Guide to Evaluating the Drug-Likeness of N-(3-Chlorophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the early identification of compounds with favorable pharmacokinetic profiles is paramount. The journey from a biologically active "hit" to a viable drug candidate is fraught with challenges, with poor drug-like properties being a primary cause of late-stage attrition. This guide provides an in-depth, objective comparison of methodologies for evaluating the drug-likeness of a promising class of compounds: N-(3-Chlorophenyl)-3-oxobutanamide derivatives.

N-aryl-3-oxobutanamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities.[1] However, biological potency alone does not make a drug. This guide, written from the perspective of a Senior Application Scientist, details the critical interplay between computational prediction and experimental validation, providing a robust framework for selecting derivatives with the highest potential for clinical success. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Part 1: The Foundation of Drug-Likeness: In Silico Profiling

Before committing to costly and time-consuming synthesis and in vitro testing, computational methods provide a rapid and economical way to filter large libraries of derivatives.[2][3][4][5] These in silico tools predict key physicochemical properties that govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7]

The Gatekeeper: Lipinski's Rule of Five (Ro5)

Formulated by Christopher A. Lipinski, the Rule of Five is a foundational guideline for estimating the oral bioavailability of a compound.[6][8] It is not a rigid law but an invaluable filter for identifying candidates that may struggle with absorption or permeation.[8][9] The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[10] An optimal LogP is crucial for balancing membrane permeability and aqueous solubility.[10][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen or oxygen atoms.[6][11]

While the Ro5 is a cornerstone of drug discovery, its limitations are recognized, particularly for compounds that utilize active transport mechanisms or belong to newer therapeutic modalities that exist "beyond the Rule of 5" (bRo5).[9][11]

G start Compound Derivative ro5 Apply Lipinski's Rule of Five start->ro5 mw MW <= 500 Da? ro5->mw logp LogP <= 5? mw->logp hbd HBD <= 5? logp->hbd hba HBA <= 10? hbd->hba violations Count Violations hba->violations decision Violations <= 1? violations->decision pass Passes Initial Screening decision->pass Yes fail Flag for Poor Oral Bioavailability decision->fail No

Caption: Decision workflow for Lipinski's Rule of Five screening.

Beyond Lipinski: Essential Physicochemical Descriptors

While Ro5 provides a quick assessment, a deeper analysis involves other critical descriptors:

  • Topological Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms and is an excellent predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.[12] A TPSA value >140 Ų is often associated with poor cell permeability.

  • Aqueous Solubility (LogS): A drug must dissolve to be absorbed.[13] Poor aqueous solubility is a major hurdle in formulation and can lead to low bioavailability. LogS is predicted computationally and is a key parameter for prioritizing compounds.

  • Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound (e.g., pIC50) to its lipophilicity (LogP). It is calculated as LLE = pIC50 - LogP. An LLE > 5 is often considered desirable, as it indicates that potency is not solely driven by increasing lipophilicity, which can lead to promiscuity and toxicity issues.[14]

Predictive ADMET Modeling

Modern computational tools can now predict a compound's fate in the body:

  • Metabolic Stability: In silico models can predict the likelihood of a compound being rapidly metabolized by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver.[15][16] High predicted clearance is a red flag for poor in vivo stability.

  • Toxicity Prediction: Early prediction of potential toxicities is crucial. Key in silico toxicity flags include:

    • hERG Inhibition: Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias.[17][18] Numerous computational models exist to predict a compound's potential for hERG inhibition.[3][19]

    • Hepatotoxicity & Cytotoxicity: Models can predict the likelihood of a compound causing liver injury or general cell death.[20]

Comparative In Silico Data for this compound Derivatives

The table below presents a hypothetical comparison of the parent compound and three derivatives, illustrating how these in silico parameters are used for initial ranking.

ParameterThis compound (Parent)Derivative A (R = -CH3)Derivative B (R = -SO2NH2)Derivative C (R = -CF3)Desirable Range
MW (Da) 211.64225.67290.71279.64< 500
cLogP 2.12.51.53.2< 5
HBD 1121≤ 5
HBA 3353≤ 10
Ro5 Violations 0000≤ 1
TPSA (Ų) 49.349.3113.849.3< 140
Predicted LogS -2.5-2.8-1.9-3.5> -4
Predicted hERG Inhibition Low RiskLow RiskLow RiskModerate RiskLow Risk

Analysis: Based on this predictive data, all compounds adhere to the Rule of Five. Derivative B shows a significantly higher TPSA and better predicted solubility, which could be advantageous. However, Derivative C, while having a favorable LogP for permeability, is flagged for potential hERG risk, marking it for lower priority or redesign.

Part 2: The Reality Check: In Vitro Experimental Validation

In silico predictions are powerful but must be confirmed by experimental data.[21] In vitro ADMET assays provide quantitative measurements of a compound's properties, serving as a crucial bridge between prediction and in vivo performance.[7][22][23]

G cluster_0 In Silico Screening cluster_1 In Vitro Validation in_silico Virtual Library of Derivatives ro5 Ro5 & PhysChem Prediction in_silico->ro5 admet_pred ADMET Prediction ro5->admet_pred prioritize Prioritize & Select Candidates admet_pred->prioritize synthesis Synthesize Selected Compounds prioritize->synthesis sol_perm Solubility & Permeability Assays synthesis->sol_perm met_stab Metabolic Stability Assays synthesis->met_stab tox Cytotoxicity & hERG Assays synthesis->tox data_analysis Analyze Data & Rank Candidates sol_perm->data_analysis met_stab->data_analysis tox->data_analysis lead_candidate Lead Candidate for In Vivo Studies data_analysis->lead_candidate

Caption: Integrated workflow for drug-likeness evaluation.

Fundamental Properties: Solubility and Permeability
  • Aqueous Solubility Assay: This experiment measures the maximum concentration of a compound that can dissolve in an aqueous buffer. Kinetic and thermodynamic solubility assays are common formats.[22] This data is critical for interpreting results from other biological assays and for guiding formulation development.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a widely accepted in vitro model of the human intestinal barrier.[21] This assay measures the rate at which a compound passes from the apical (intestinal lumen) side to the basolateral (blood) side, providing an apparent permeability coefficient (Papp) that predicts in vivo absorption.

Metabolic Fate: Stability Assays

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[24] A compound that is metabolized too quickly will have a short half-life and poor bioavailability.

  • Human Liver Microsomes (HLM) Stability Assay: HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, primarily CYPs.[21] This is a high-throughput, cost-effective assay to determine a compound's intrinsic clearance.[15]

  • Hepatocyte Stability Assay: Using whole liver cells (hepatocytes) provides a more complete picture, as they contain both Phase I and Phase II metabolic enzymes and active transporters.[21][24] This assay gives a more physiologically relevant measure of metabolic clearance.

Safety Profile: Cytotoxicity and hERG Assays
  • General Cytotoxicity Assays: These assays assess the concentration at which a compound causes cell death.[25] Common methods include the MTT assay, which measures metabolic activity, or the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.[26]

  • hERG Patch-Clamp Assay: For compounds with any in silico risk or structural alerts, the gold-standard electrophysiological whole-cell patch-clamp assay is required.[17] This assay directly measures the compound's ability to block the hERG channel current, providing a definitive IC50 value.

Comparative In Vitro Data for this compound Derivatives

This table presents hypothetical experimental results for the same set of compounds, allowing for direct comparison with the in silico predictions.

ParameterDerivative A (R = -CH3)Derivative B (R = -SO2NH2)Derivative C (R = -CF3)Desirable Outcome
Kinetic Solubility (µM at pH 7.4) 8515040> 50 µM
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 15525> 10
HLM Stability (t₁/₂ min) 45> 6020> 30 min
Hepatocyte Stability (t₁/₂ min) 305515> 30 min
Cytotoxicity (HepG2 IC₅₀ µM) > 100> 10025> 50 µM
hERG Patch-Clamp (IC₅₀ µM) > 30> 305> 10 µM

Analysis: The experimental data largely validates the in silico predictions. Derivative B, as predicted, has excellent solubility and metabolic stability but shows lower permeability, which may be a concern. Derivative A presents a balanced profile. Derivative C, despite having the best permeability, confirms the in silico warnings: it is rapidly metabolized and shows significant hERG inhibition and cytotoxicity, effectively ruling it out as a viable candidate without substantial modification.

Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a standard high-throughput method for determining the metabolic half-life (t₁/₂) and intrinsic clearance (Clint) of test compounds.

Causality: The goal is to measure the rate of disappearance of the parent compound when incubated with Human Liver Microsomes (HLMs) in the presence of the necessary cofactor, NADPH. This rate is a direct measure of the compound's susceptibility to Phase I metabolism.[27]

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Test Compounds (10 mM in DMSO)

  • Positive Control (e.g., Verapamil, known high-clearance compound)

  • Negative Control (e.g., Warfarin, known low-clearance compound)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, incubator, centrifuge

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL HLM working solution in phosphate buffer. Keep on ice.

    • Prepare a 1 µM intermediate solution of test and control compounds in phosphate buffer. This minimizes the final DMSO concentration to <0.1%, preventing enzyme inhibition.

  • Incubation Procedure (Time-Point Based):

    • T=0 Sample (Metabolic Quench): In a 96-well plate, add 100 µL of ice-cold Acetonitrile with internal standard. Then add 50 µL of the 1 mg/mL HLM working solution. Finally, add 50 µL of the 1 µM compound solution. This quenches the reaction before it can start, representing 100% of the compound.

    • Initiate Reaction: In a separate incubation plate, add 50 µL of the 1 mg/mL HLM working solution to wells for each time point (e.g., 5, 15, 30, 60 minutes). Pre-warm the plate at 37°C for 5 minutes.

    • Add 50 µL of the 1 µM compound solution to the pre-warmed HLM plate.

    • Start the metabolic reaction by adding 10 µL of the NADPH regenerating system to all wells except the negative control (no-NADPH) wells.

    • Time Points: At each designated time point (5, 15, 30, 60 min), transfer 100 µL from the incubation plate to a collection plate containing 100 µL of ice-cold Acetonitrile with internal standard to stop the reaction.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The instrument measures the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL protein in incubation).

Conclusion: A Synergistic Approach to Candidate Selection

The evaluation of drug-likeness is not a linear process but a synergistic cycle of prediction, testing, and refinement. This guide demonstrates that by integrating in silico screening with robust in vitro validation, research teams can make data-driven decisions with a higher degree of confidence.

For the this compound series, this comparative approach allows for the efficient triage of derivatives. Compounds with predicted liabilities, such as Derivative C, can be deprioritized early, saving significant resources. Conversely, compounds with balanced profiles, like Derivative A, or those with interesting but potentially challenging properties like Derivative B, can be advanced for further optimization and in vivo studies. This structured, evidence-based framework is essential for navigating the complexities of modern drug discovery and ultimately increasing the probability of developing safe and effective medicines.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • Computational methods for the prediction of 'drug-likeness' - PubMed. Available at: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround - LifeNet Health. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

  • In Vitro ADMET - Pharmidex. Available at: [Link]

  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers. Available at: [Link]

  • In vitro approaches to evaluate ADMET drug properties - PubMed. Available at: [Link]

  • In Silico Prediction of hERG Inhibition - Taylor & Francis Online. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. Available at: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Available at: [Link]

  • In silico prediction of hERG inhibition - PubMed. Available at: [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. Available at: [Link]

  • Full article: In Silico Prediction of hERG Inhibition - Taylor & Francis. Available at: [Link]

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. Available at: [Link]

  • Computational Methods For Prediction of Drug Likeness | PDF - Scribd. Available at: [Link]

  • Metabolic Stability - Pharma Focus Asia. Available at: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC - NIH. Available at: [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube. Available at: [Link]

  • Computational Strategies Reshaping Modern Drug Discovery - MDPI. Available at: [Link]

  • How important is LogP in drug design? - Quora. Available at: [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies - PubMed Central. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • Computational methods in drug discovery - BJOC - Beilstein Journals. Available at: [Link]

  • Computational Methods Applied to Rational Drug Design. Available at: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. Available at: [Link]

  • Drug Likeness Assessment - Creative Biolabs. Available at: [Link]

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC - PubMed Central. Available at: [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. Available at: [Link]

  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies | Semantic Scholar. Available at: [Link]

  • Parameters for drug-likeness estimation | Download Table - ResearchGate. Available at: [Link]

  • This compound (C10H10ClNO2) - PubChemLite. Available at: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design - Frontiers. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to N-(3-Chlorophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-Chlorophenyl)-3-oxobutanamide, CAS 2415-87-4. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices remain beyond reproach.

The Chemical Profile: Understanding the "Why"

This compound is a halogenated organic compound. The presence of a chlorine atom on the phenyl ring is a critical determinant for its disposal pathway. Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not handled correctly.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The causality behind these hazards lies in the compound's ability to interfere with biological processes upon absorption.

Core Principles of Disposal: A Self-Validating System

The proper disposal of this compound hinges on a system of waste segregation and containment that is inherently self-validating. This means that from the moment the compound is designated as waste, it enters a controlled and clearly documented pathway that minimizes risk and ensures regulatory compliance.

Key Safety and Handling Data
ParameterInformationSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H312, H332
Precautionary Statements P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501
Physical Form Solid[1]

Experimental Protocol: Step-by-Step Disposal Methodology

This protocol provides a detailed workflow for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Nitrile gloves (or other chemically resistant gloves).

  • Safety goggles or a face shield.

  • A lab coat.

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation
  • Categorization: this compound waste must be classified as halogenated organic waste .

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid municipal waste. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Waste Collection and Containment
  • Primary Container:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" and should also list the specific contents, including "this compound".

    • Never fill a waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • For Solid Waste:

    • If disposing of the pure solid compound, it should be placed directly into the designated halogenated waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • For Solutions:

    • If the compound is in a solvent, the entire solution should be disposed of in the halogenated organic liquid waste container.

Labeling and Documentation

Accurate labeling is crucial for safety and regulatory compliance. The waste container label must include:

  • The words "HAZARDOUS WASTE".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Your name and laboratory contact information.

Storage of Waste
  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment (such as a larger, chemically resistant bin) is used to capture any potential leaks.

Final Disposal
  • Once the waste container is full (or after a designated accumulation time, as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound Identify Identify Hazards: - Halogenated Organic - Harmful (H302, H312, H332) Start->Identify PPE Don Appropriate PPE: - Gloves - Goggles - Lab Coat Identify->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Select & Label Container: - Leak-proof, compatible - 'HALOGENATED ORGANIC WASTE' - List contents Segregate->Container Collect Collect Waste: - Solid compound - Contaminated materials - Solutions Container->Collect Store Store Safely: - Satellite Accumulation Area - Secondary Containment Collect->Store Dispose Arrange for Pickup: - EHS or Licensed Contractor Store->Dispose

Sources

Navigating the Safe Handling of N-(3-Chlorophenyl)-3-oxobutanamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of N-(3-Chlorophenyl)-3-oxobutanamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you will be equipped to foster a culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

A safety data sheet for the closely related compound, N-(2-Chlorobenzyl)-3-oxobutanamide, further indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Given the structural similarities, it is prudent to handle this compound with the assumption of similar irritant properties. The signal word for this chemical is "Warning".[1]

This hazard profile necessitates a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.

The Core Principle: A Barrier of Defense

The fundamental principle of chemical safety is to establish a robust barrier between the handler and the hazardous material. PPE serves as this critical barrier. The following sections detail the minimum required PPE for handling this compound, along with the rationale for each selection.

Skin and Body Protection: Your First Line of Defense

Direct skin contact is a significant risk, as indicated by the H312 hazard statement.[1] Therefore, comprehensive skin and body protection is non-negotiable.

Mandatory PPE for Skin and Body:

PPE ComponentSpecificationRationale
Laboratory Coat Long-sleeved, knee-length, with snap or button closures.Provides a primary barrier against accidental spills and splashes.
Full-Length Trousers Made of a non-absorbent material.Protects the lower body from chemical exposure.
Closed-Toed Shoes Made of a durable, non-porous material.Protects the feet from spills and falling objects.
Chemical-Resistant Gloves Nitrile or neoprene.Prevents direct skin contact with the chemical. Nitrile and neoprene offer good resistance to a range of chemicals.[3][4][5][6]

Operational Protocol for Skin and Body Protection:

  • Donning: Before entering the designated handling area, don a clean, properly fitting laboratory coat, ensuring all buttons are fastened. Ensure your legs are fully covered by trousers and that your feet are protected by closed-toed shoes.

  • Glove Selection and Inspection: Select nitrile or neoprene gloves of the appropriate size. Before each use, visually inspect the gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Proper Gloving Technique: Pull the gloves on, ensuring the cuffs of the gloves extend over the cuffs of your laboratory coat sleeves to create a continuous protective barrier.

  • Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. This technique prevents contact with the contaminated outer surface of the gloves.

  • Disposal of Contaminated Gloves: Dispose of used gloves in a designated hazardous waste container immediately after removal.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Eye and Face Protection: Shielding Your Vision

The potential for serious eye irritation, as suggested by the hazard profile of a similar compound, underscores the critical need for robust eye and face protection.[2]

Mandatory PPE for Eye and Face Protection:

PPE ComponentSpecificationRationale
Safety Goggles Chemical splash goggles with indirect venting.Provide a complete seal around the eyes, protecting against splashes, and airborne particles.
Face Shield To be worn in conjunction with safety goggles.Offers an additional layer of protection for the entire face from splashes.

Operational Protocol for Eye and Face Protection:

  • Selection: Choose safety goggles that fit snugly against the face. If you wear prescription glasses, select over-the-glass style goggles.

  • Donning: Put on safety goggles before handling the chemical. If there is a significant risk of splashing, a face shield should be worn over the safety goggles.

  • Doffing: Remove the face shield first (if used), followed by the safety goggles, by handling the strap or earpieces. Avoid touching the front of the protective eyewear.

  • Cleaning and Storage: Clean and disinfect reusable eye and face protection according to the manufacturer's instructions and store it in a clean, designated area.

Respiratory Protection: Safeguarding Your Lungs

Given that this compound is harmful if inhaled (H332) and may cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the solid form which can generate dust.[1]

Recommended Respiratory Protection:

SituationRecommended RespiratorRationale
Handling small quantities in a well-ventilated area (e.g., a chemical fume hood).A NIOSH-approved N95 filtering facepiece respirator.[7]Provides protection against airborne solid particulates.
Weighing or transferring larger quantities, or in situations with poor ventilation.A half-mask or full-face respirator with P100 particulate filters.Offers a higher level of protection against fine particles.

Operational Protocol for Respiratory Protection:

  • Respirator Selection and Fit Testing: The selection of a respirator must be based on a risk assessment of the specific procedure. All personnel required to wear tight-fitting respirators must be fit-tested annually to ensure a proper seal.

  • Donning and Seal Check: Before each use, perform a user seal check to ensure the respirator is properly seated on the face.

  • Doffing: Remove the respirator after leaving the contaminated area and dispose of or decontaminate it according to the manufacturer's instructions.

  • Cartridge/Filter Replacement: For respirators with replaceable cartridges or filters, establish a change-out schedule based on the manufacturer's recommendations and the specific conditions of use.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_skin_eye Skin & Eye Protection (Mandatory) cluster_respiratory Respiratory Protection (Task-Dependent) cluster_disposal Disposal Start Start: Handling This compound Assess_Quantity Assess Quantity and Potential for Aerosolization Start->Assess_Quantity LabCoat Lab Coat (Long-sleeved) Gloves Nitrile/Neoprene Gloves Goggles Chemical Splash Goggles FaceShield Face Shield (if splash risk) N95 N95 Respirator (Small quantity, well-ventilated) Assess_Quantity->N95 Low Aerosolization Potential HalfMask Half/Full-Face Respirator with P100 Filters (Larger quantity, poor ventilation) Assess_Quantity->HalfMask High Aerosolization Potential Dispose_PPE Dispose of Contaminated PPE in Designated Hazardous Waste Gloves->Dispose_PPE N95->Dispose_PPE HalfMask->Dispose_PPE Dispose_Chem Dispose of Chemical Waste via Approved Channels Dispose_PPE->Dispose_Chem

Caption: Decision workflow for PPE selection when handling this compound.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Operational Disposal Plan:

  • Chemical Waste:

    • Segregation: Collect all waste this compound and any solutions containing it in a designated, properly labeled, and sealed hazardous waste container. As a chlorinated organic compound, it should be segregated from non-halogenated waste streams.[8][9]

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common disposal method for chlorinated organic residues.[10]

  • Contaminated PPE:

    • Solid Waste: All disposable PPE, including gloves, disposable lab coats, and respirator filters, that has come into contact with this compound must be considered hazardous waste.

    • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

    • Disposal: Dispose of the contaminated PPE waste through the same channels as the chemical waste.

Emergency Procedures:

In the event of an exposure, follow these immediate first aid measures while seeking prompt medical attention:[11][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (or equivalent hazard information) available for emergency responders.

By adhering to these detailed operational and disposal plans, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment. This commitment to safety is the bedrock of innovative and responsible scientific discovery.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • HazChem Environmental. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • MediaWiki. (n.d.). Health & Safety: A Conservator's Guide to Respiratory Protection. Retrieved from [Link]

  • Parcil Safety. (2024, October 30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. Retrieved from [Link]

  • Global Industrial. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Saf-T-Gard International, Inc. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]

  • PK Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Memco Safety Supply. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chlorophenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Chlorophenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.